molecular formula C12H15NO3S B1673670 Mezolidon CAS No. 82697-73-2

Mezolidon

货号: B1673670
CAS 编号: 82697-73-2
分子量: 253.32 g/mol
InChI 键: AUPNGGXXLZJAHC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Mezolidon, with the CAS registry number 82697-73-2, is an organic compound classified as a thiazolidinone derivative. Its molecular formula is C12H15NO3S, and it has a molecular weight of approximately 253.32 g/mol . Key physical properties include a predicted density of 1.2±0.1 g/cm3 and a high boiling point of 462.3±45.0 °C at 760 mmHg . The chemical structure of this compound is based on a 4-thiazolidinone core, substituted with a 3,4-dimethoxyphenyl group at the 2-position and a methyl group at the 5-position . This structure is of significant interest in medicinal chemistry research, particularly in the study of structure-activity relationships (SAR) for novel bioactive compounds. Thiazolidinone scaffolds are known to be explored for a wide range of pharmacological activities. Researchers utilize this compound as a key synthetic intermediate or building block in the development of new chemical entities. Its high boiling point and specific structural features make it a valuable candidate for researchers investigating heterocyclic chemistry and designing potential enzyme inhibitors. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

82697-73-2

分子式

C12H15NO3S

分子量

253.32 g/mol

IUPAC 名称

2-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H15NO3S/c1-7-11(14)13-12(17-7)8-4-5-9(15-2)10(6-8)16-3/h4-7,12H,1-3H3,(H,13,14)

InChI 键

AUPNGGXXLZJAHC-UHFFFAOYSA-N

规范 SMILES

CC1C(=O)NC(S1)C2=CC(=C(C=C2)OC)OC

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

KM 1146;  KM-1146;  KM1146;  Mezolidon

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Oxazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oxazolidinones represent a critical class of synthetic antibiotics effective against a wide range of multidrug-resistant Gram-positive bacteria. As the first clinically approved member of this class, linezolid provides a vital therapeutic option for infections caused by pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). This guide provides a detailed examination of the molecular mechanism of action of oxazolidinones, focusing on their interaction with the bacterial ribosome to inhibit protein synthesis. It further delves into the mechanisms of resistance, presents key quantitative data on efficacy and pharmacokinetics, and outlines the experimental protocols used to elucidate this mode of action.

Core Mechanism of Action: Inhibition of Protein Synthesis Initiation

The primary antibacterial effect of oxazolidinones is the inhibition of bacterial protein synthesis.[1][2] Unlike many other classes of protein synthesis inhibitors that interfere with the elongation phase, oxazolidinones uniquely target the initiation step of translation.[3][4] This distinct mechanism minimizes the likelihood of cross-resistance with other antibiotic classes.[3][5]

The core action involves the binding of the oxazolidinone molecule to the 50S subunit of the bacterial ribosome.[6][7] Specifically, it localizes to the peptidyl transferase center (PTC), a critical region within the 23S ribosomal RNA (rRNA) responsible for peptide bond formation.[8][9] By occupying this site, linezolid physically obstructs the proper positioning of the initiator fMet-tRNA in the A-site, thereby preventing the formation of a functional 70S initiation complex.[10][11][12] This complex, comprising the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and initiator tRNA, is essential for the commencement of protein synthesis.[12][13] The inability to form this ternary complex halts the translation process before it can begin, leading to a bacteriostatic effect against most susceptible organisms like staphylococci and enterococci, and a bactericidal effect against most streptococcal strains.[10][11]

Signaling Pathway: Inhibition of Bacterial Translation Initiation

The following diagram illustrates the inhibitory action of oxazolidinones on the formation of the 70S initiation complex.

G cluster_0 Bacterial Cell 30S_subunit 30S Ribosomal Subunit Initiation_Complex_30S 30S Initiation Complex 30S_subunit->Initiation_Complex_30S mRNA mRNA mRNA->Initiation_Complex_30S fMet_tRNA fMet-tRNA (Initiator tRNA) fMet_tRNA->Initiation_Complex_30S 50S_subunit 50S Ribosomal Subunit Functional_70S_Complex Functional 70S Initiation Complex 50S_subunit->Functional_70S_Complex Initiation_Complex_30S->Functional_70S_Complex + 50S Subunit Protein_Synthesis Protein Synthesis Functional_70S_Complex->Protein_Synthesis Oxazolidinone Oxazolidinone (e.g., Linezolid) Oxazolidinone->50S_subunit Binds to 23S rRNA at Peptidyl Transferase Center

Caption: Oxazolidinone binds to the 50S ribosomal subunit, preventing its association with the 30S initiation complex.

Mechanisms of Resistance

While resistance to oxazolidinones remains relatively low, several mechanisms have been identified.[4] The most prevalent mechanism involves point mutations in the gene encoding for 23S rRNA, specifically within the central loop of domain V, which constitutes the drug's binding site.[10][14] The G2576T mutation is the most commonly observed alteration in staphylococci.[4] Mutations in the genes for ribosomal proteins L3 and L4, which are near the binding site, have also been associated with reduced susceptibility.[14][15]

Additionally, transferable resistance has emerged through the acquisition of mobile genetic elements. The cfr (chloramphenicol-florfenicol resistance) gene encodes a methyltransferase that modifies an adenosine residue (A2503) in the 23S rRNA, leading to reduced drug binding.[10][16] More recently, the optrA and poxtA genes, which code for ABC-F proteins, have been identified as conferring resistance to oxazolidinones and phenicols, often carried on plasmids.[8][15]

Quantitative Data

Table 1: In Vitro Inhibitory Activity of Linezolid
ParameterOrganismValueReference(s)
IC₅₀ Staphylococcus aureus (protein synthesis)0.3 µg/mL[17]
IC₅₀ Staphylococcus aureus (50S subunit formation)0.6 µg/mL[17]
IC₅₀ E. coli 70S initiation complex formation110 µM[12][16]
IC₅₀ Mammalian mitochondrial protein synthesis>10 µM[18]
Table 2: Linezolid Minimum Inhibitory Concentrations (MICs) for Key Pathogens
OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Staphylococcus aureus (MRSA)22[19]
Staphylococcus aureus (MSSA)22[19]
Coagulase-negative staphylococci-1[19]
Enterococcus faecalis (VSE)22[3][19]
Enterococcus faecium (VRE)22[3][19][20]
Streptococcus pneumoniae--[1][3]
Table 3: Pharmacokinetic Parameters of Linezolid in Healthy Adult Volunteers (600 mg dose)
ParameterRouteValueReference(s)
Bioavailability Oral~100%[6]
Cₘₐₓ (steady state) Oral16.3 - 21 mg/L[6]
Tₘₐₓ Oral0.5 - 2 h[6]
AUC₀₋₁₂ (steady state) Oral107 - 138 mg·h/L[6]
Cₘᵢₙ (steady state) Oral6.2 mg/L[6]
Cₘᵢₙ (steady state) IV3.7 mg/L[6]
Plasma Protein Binding -~31%[6][21]
Volume of Distribution (Vd) -40 - 50 L[6][21]
Elimination Half-life (t₁/₂) -3.4 - 7.4 h[6]
Table 4: Clinical Efficacy of Linezolid in Comparator-Controlled Trials
Infection TypeComparatorPopulationClinical Cure Rate (Linezolid)Clinical Cure Rate (Comparator)Reference(s)
MRSA InfectionsVancomycinMicrobiologically Evaluable66.1%-[11]
VRE Infections-Microbiologically Evaluable81.4%-[11]
MRSA Pneumonia (ventilated)VancomycinRandomized78.6% (end of treatment)65.9% (end of treatment)[22]
Complicated Skin & Soft Tissue Infections (cSSTI) with MRSAVancomycinClinically EvaluableStatistically significant improvement (OR 1.41)-[23]
MRSA Infections in Children (inpatient)VancomycinMicrobiologically Evaluable94.1%90.0%[4]

Experimental Protocols

Ribosomal Binding Site Determination via X-ray Crystallography

The precise localization of the oxazolidinone binding site within the ribosome has been elucidated through high-resolution structural studies.

G cluster_workflow X-ray Crystallography Workflow prep 1. Ribosome Preparation Isolate and purify 70S ribosomes or 50S ribosomal subunits from a suitable bacterial source (e.g., D. radiodurans). complex 2. Complex Formation Incubate purified ribosomes with a molar excess of linezolid to ensure saturation of the binding site. prep->complex crystallization 3. Crystallization Screen for crystallization conditions using vapor diffusion methods to grow high-quality crystals of the ribosome-linezolid complex. complex->crystallization data_collection 4. X-ray Data Collection Expose crystals to a high-intensity X-ray beam (synchrotron source) to obtain a diffraction pattern. crystallization->data_collection structure_solution 5. Structure Solution & Refinement Process diffraction data to calculate an electron density map and build an atomic model of the complex. data_collection->structure_solution

Caption: General workflow for determining the antibiotic-ribosome complex structure using X-ray crystallography.

Protocol Summary:

  • Ribosome Preparation: Isolate and purify 70S ribosomes or 50S ribosomal subunits from a suitable bacterial source, such as Deinococcus radiodurans or Haloarcula marismortui.[9][24]

  • Complex Formation: Incubate the purified ribosomes with a molar excess of the oxazolidinone antibiotic to ensure saturation of the binding site.[24]

  • Crystallization: Screen for optimal crystallization conditions using vapor diffusion (sitting or hanging drop) methods. This involves mixing the ribosome-antibiotic complex with a precipitant solution and allowing it to equilibrate to form well-ordered crystals.[24]

  • Data Collection: Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source, to collect diffraction data.[24]

  • Structure Solution and Refinement: Process the diffraction data to generate an electron density map. An atomic model of the ribosome-antibiotic complex is then built into this map and refined to yield a high-resolution three-dimensional structure.[24]

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of an antibiotic on the translation process in a cell-free system.

Protocol Summary:

  • System Preparation: Utilize a coupled transcription/translation system, often from E. coli cell extracts or purified components (PURExpress).[16][25]

  • Template: Add a DNA template encoding a reporter protein, such as luciferase, to the system.[2][25]

  • Inhibition: Introduce varying concentrations of the oxazolidinone antibiotic to the reaction mixtures.

  • Reaction: Incubate the reactions to allow for transcription and translation to occur.

  • Detection: Measure the amount of synthesized reporter protein. For luciferase, this is done by adding luciferin and measuring the resulting luminescence. A decrease in signal relative to a no-drug control indicates inhibition of protein synthesis.[25]

  • Data Analysis: Plot the inhibition data against drug concentration to determine the IC₅₀ value, which is the concentration of the drug that inhibits protein synthesis by 50%.[2][16]

Conclusion

Oxazolidinones, exemplified by linezolid, are indispensable tools in the fight against resistant Gram-positive infections. Their unique mechanism of action, which involves the inhibition of the protein synthesis initiation complex by binding to the 50S ribosomal subunit, distinguishes them from other antibiotic classes and provides a foundation for their clinical efficacy. A thorough understanding of this mechanism, coupled with knowledge of resistance pathways and key pharmacokinetic/pharmacodynamic parameters, is essential for the continued effective use of this antibiotic class and for the development of next-generation oxazolidinones to combat the evolving threat of antimicrobial resistance.

References

Mezolidon (KM-1146): A Technical Whitepaper on its Core Anti-Ulcer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mezolidon, also known as KM-1146, is an anti-ulcer agent that has demonstrated significant efficacy in preclinical models of gastric mucosal injury. Its primary mechanism of action is centered on the enhancement of the gastric mucosa's defensive capabilities, primarily through the potentiation of gastric mucosal blood flow and the maintenance of the transmucosal potential difference. This document provides a comprehensive technical overview of this compound, including its mechanism of action, a compilation of quantitative data from key experimental findings, detailed experimental protocols, and visualizations of the relevant physiological pathways.

Introduction

Gastric ulcers are a significant clinical concern, arising from an imbalance between aggressive factors (e.g., acid, pepsin, and external insults) and the protective mechanisms of the gastric mucosa. This compound (KM-1146) has been identified as a promising cytoprotective agent. This whitepaper synthesizes the available scientific information to provide an in-depth technical guide for researchers and professionals in the field of gastroenterology and drug development.

Mechanism of Action

This compound (KM-1146) exerts its anti-ulcer effects by bolstering the defensive capacity of the gastric mucosa.[1] The core of its protective action lies in its ability to increase and sustain gastric mucosal blood flow and to preserve the gastric mucosal potential difference, both of which are critical for mucosal integrity and repair.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal study on this compound's effect on water-immersion stress-induced gastric ulcers in rats.[1]

Table 1: Effect of this compound on Gastric Mucosal Blood Flow and Transmucosal Potential Difference in Rats Under Water-Immersion Stress

ParameterControl Group (after 3 hours of stress)This compound-Pretreated Group
Gastric Mucosal Blood FlowDecreased to 40% of initial valueIncreased to 120% of initial value (at 20 minutes), and remained significantly higher than the control group
Transmucosal Potential DifferenceDecreased to 48% of initial valueSignificantly higher than the control group

Table 2: Effect of this compound on Other Physiological Parameters

ParameterEffect of this compound Pretreatment
Gastroduodenal Mucosal Surface pHNo significant effect
Blood ViscosityNo significant effect

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound (KM-1146). While the exact dosage of this compound used in the original study by Ashida et al. (1988) is not publicly available, a general protocol based on similar preclinical studies is provided.

Water-Immersion Restraint Stress (WIRS) Induced Gastric Ulcer Model in Rats

This model is a widely used method to induce stress ulcers in rodents, mimicking the clinical pathophysiology of stress-related mucosal disease.[2]

  • Animals: Male Wistar rats (or a similar strain) are typically used.[3] Animals are fasted for 24 hours prior to the experiment but have free access to water.[3]

  • Restraint: Rats are placed in a restraint cage or a polyvinyl chloride tube with adequate ventilation.[2][4]

  • Water Immersion: The restrained rats are then immersed vertically to the level of the xiphoid process in a water bath maintained at a constant temperature (e.g., 23°C ± 1°C) for a specified duration (e.g., 3-6 hours).[2][3][4]

  • This compound Administration: A solution of this compound (KM-1146) would be administered orally or via another appropriate route at a predetermined time before the initiation of the stress protocol. The control group receives the vehicle solution.

  • Ulcer Assessment: After the stress period, the animals are euthanized, and their stomachs are removed, inflated with formalin, and opened along the greater curvature. The number and severity of gastric lesions are then scored.

Measurement of Gastric Mucosal Blood Flow (Laser-Doppler Flowmetry)

Laser-Doppler flowmetry is a non-invasive technique used to continuously monitor microcirculatory blood flow.[5][6][7]

  • Apparatus: A laser-Doppler flowmeter with a probe is used.

  • Procedure: A small incision is made in the abdomen of the anesthetized rat to expose the stomach. The laser-Doppler probe is placed gently on the serosal surface of the stomach.[5] Continuous recordings of gastric mucosal blood flow are taken before, during, and after the experimental intervention.

Measurement of Transmucosal Potential Difference (PD)

The transmucosal potential difference is an indicator of the integrity of the gastric mucosal barrier.[8][9][10]

  • Apparatus: A voltmeter with two electrodes (a sensing electrode and a reference electrode).

  • Procedure: In an anesthetized rat, the sensing electrode is placed in the gastric lumen, and the reference electrode is placed in the peritoneal cavity or a peripheral vein. The potential difference is then recorded. A decrease in the negative potential difference indicates a disruption of the mucosal barrier.[8][10]

Measurement of Gastroduodenal Mucosal Surface pH

This measurement assesses the pH at the surface of the gastric and duodenal mucosa.

  • Apparatus: A pH microelectrode.

  • Procedure: In an anesthetized rat with an exposed stomach and duodenum, the pH microelectrode is gently brought into contact with the mucosal surface, and the pH is recorded.[11][12][13][14][15]

Measurement of Blood Viscosity

Blood viscosity is a measure of the resistance of blood to flow.

  • Apparatus: A viscometer (e.g., a cone-plate or capillary viscometer).[16]

  • Procedure: A blood sample is collected from the rat.[17][18] The viscosity of the whole blood is then measured at a controlled temperature (e.g., 37°C) using the viscometer according to the manufacturer's instructions.[16][19][20]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in gastric mucosal defense and the experimental workflow for evaluating anti-ulcer agents.

G cluster_stress Water-Immersion Restraint Stress cluster_pathophysiology Pathophysiological Response cluster_this compound This compound (KM-1146) Intervention Stress Stress (WIRS) Vagal_Activation Vagal Nerve Activation Stress->Vagal_Activation Blood_Flow_Decrease Decreased Gastric Mucosal Blood Flow Vagal_Activation->Blood_Flow_Decrease PD_Decrease Decreased Transmucosal Potential Difference Vagal_Activation->PD_Decrease Ulcer_Formation Gastric Ulcer Formation Blood_Flow_Decrease->Ulcer_Formation PD_Decrease->Ulcer_Formation This compound This compound (KM-1146) Blood_Flow_Increase Increased/Maintained Gastric Mucosal Blood Flow This compound->Blood_Flow_Increase Promotes PD_Maintenance Maintained Transmucosal Potential Difference This compound->PD_Maintenance Promotes Protection Gastric Mucosal Protection Blood_Flow_Increase->Protection PD_Maintenance->Protection Protection->Ulcer_Formation Inhibits

Caption: Logical workflow of this compound's protective action against stress-induced ulcers.

G cluster_stimuli Protective Stimuli cluster_pathway Signaling Pathway This compound This compound (KM-1146) (Hypothesized) eNOS Endothelial Nitric Oxide Synthase (eNOS) This compound->eNOS Activates? PGE2 Prostaglandin E2 (PGE2) PGE2->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Produces PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to Blood_Flow Increased Gastric Mucosal Blood Flow Vasodilation->Blood_Flow Results in

Caption: Hypothesized signaling pathway for this compound-mediated increase in gastric blood flow.

G cluster_membrane Gastric Epithelial Cell Membrane cluster_effects Cellular Protective Effects PGE2 Prostaglandin E2 (PGE2) EP_Receptors EP2/EP4 Receptors PGE2->EP_Receptors Binds to AC Adenylyl Cyclase EP_Receptors->AC Activates cAMP Cyclic AMP (cAMP) AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Mucus Increased Mucus Secretion PKA->Mucus Bicarbonate Increased Bicarbonate Secretion PKA->Bicarbonate Apoptosis_Inhibition Inhibition of Apoptosis PKA->Apoptosis_Inhibition

References

Mezolidon for Gastric Mucosal Protection: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of Mezolidon and its potential application in gastric mucosal protection. It is intended for researchers, scientists, and professionals in drug development who are interested in the study of cytoprotective agents. This document synthesizes the available preclinical data on this compound, details relevant experimental protocols for studying gastroprotective agents, and outlines the proposed mechanism of action.

Introduction to this compound

This compound, also identified as KM-1146, is an investigational compound with the chemical name 2-(3,4-dimethoxyphenyl)-5-methylthiazolidine-4-one.[1] It has been evaluated for its anti-ulcer properties, specifically its ability to protect the gastric mucosa from stress-induced damage.[1] The primary focus of research on this compound has been its cytoprotective effects, which are distinct from mechanisms that involve the inhibition of gastric acid secretion.

Preclinical Efficacy of this compound

The primary evidence for this compound's gastroprotective effect comes from a preclinical study using a water-immersion stress model in rats. This model is designed to induce gastric ulcers through physiological stress. In this study, this compound demonstrated a significant ability to reduce the formation of gastric mucosal ulcers.[1]

The key quantitative findings from the preclinical evaluation of this compound in the water-immersion stress-induced ulcer model are summarized in the table below.

Parameter MeasuredControl Group (Water-Immersion Stress)This compound-Pretreated Group (Water-Immersion Stress)Key Observation
Gastric Mucosal Ulcer FormationUlcers occurred after 3 hoursSignificantly reduced ulcer formationThis compound has a significant protective effect against stress-induced ulcers.[1]
Gastric Mucosal Blood Flow (GMBF)Decreased to 40% of baselineInitially increased to 120% (at 20 mins), then decreased but remained significantly higher than controlThe anti-ulcer effect may be linked to the maintenance of gastric mucosal blood flow.[1]
Transmucosal Potential DifferenceDecreased to 48% of baselineSignificantly higher than the control groupThis compound helps in maintaining the integrity of the gastric mucosal barrier.[1]
Gastroduodenal Mucosal Surface pHNot specifiedNo significant effectThe protective mechanism is likely independent of changes in mucosal surface pH.[1]
Blood ViscosityNot specifiedNo significant effectThe mechanism is not related to alterations in blood viscosity.[1]

Proposed Mechanism of Action

The anti-ulcer effect of this compound is not attributed to an antisecretory mechanism but rather to its cytoprotective properties.[1] The primary proposed mechanism is the enhancement and maintenance of gastric mucosal blood flow.[1] Adequate blood flow is crucial for delivering oxygen and nutrients to the gastric mucosa, removing toxic substances, and supporting the secretion of protective mucus and bicarbonate.[2][3]

By preventing the stress-induced decrease in blood flow, this compound helps to preserve the integrity of the mucosal barrier. This is further supported by the observation that the transmucosal potential difference, an indicator of mucosal barrier function, was significantly higher in animals pretreated with this compound.[1]

Mezolidon_Mechanism cluster_stress Water-Immersion Stress cluster_this compound This compound Intervention cluster_pathway Pathophysiological Cascade cluster_outcome Protective Outcome Stress Stress Reduced GMBF Reduced Gastric Mucosal Blood Flow Stress->Reduced GMBF induces This compound This compound This compound->Reduced GMBF inhibits Maintained GMBF Maintained/Increased Gastric Mucosal Blood Flow This compound->Maintained GMBF promotes Reduced PD Reduced Transmucosal Potential Difference Reduced GMBF->Reduced PD leads to Ulcer Gastric Ulcer Formation Reduced PD->Ulcer results in Maintained PD Maintained Transmucosal Potential Difference Maintained GMBF->Maintained PD supports Protection Gastric Mucosal Protection Maintained PD->Protection ensures

Proposed mechanism of this compound's gastroprotective action.

Experimental Protocols

To aid researchers in the study of this compound or other potential gastroprotective agents, this section details the methodologies for key experiments.

This model, used in the original this compound study, induces gastric ulcers through a combination of physical restraint and exposure to water, which are potent physiological stressors.[1][4]

Protocol:

  • Animal Preparation: Wistar rats (150-200g) are fasted for 24-48 hours prior to the experiment but are allowed free access to water.[4]

  • Drug Administration: The test compound (this compound) or vehicle is administered orally.

  • Induction of Stress: The rats are placed in individual restraint cages and immersed vertically in water at 22°C for a specified period (e.g., 3-6 hours).[1][4]

  • Sample Collection: Following the stress period, the animals are euthanized. The stomachs are removed, opened along the greater curvature, and rinsed with saline.

  • Ulcer Evaluation: The gastric mucosa is examined for lesions. The number and severity of ulcers can be scored, or the total area of lesions can be measured.

  • Biochemical and Physiological Measurements:

    • Gastric Mucosal Blood Flow (GMBF): Can be measured in real-time using a laser-Doppler flowmeter.[1]

    • Transmucosal Potential Difference: Measured using electrodes placed on the mucosal and serosal surfaces of the stomach.[1]

WIRS_Workflow start Start fasting Fast Rats (24-48h) (Free access to water) start->fasting admin Oral Administration (this compound or Vehicle) fasting->admin stress Water-Immersion Restraint Stress (22°C for 3-6h) admin->stress euthanasia Euthanize Animals stress->euthanasia stomach_removal Remove and Open Stomach euthanasia->stomach_removal evaluation Evaluate Gastric Lesions (Scoring/Area Measurement) stomach_removal->evaluation analysis Biochemical/Physiological Analysis (GMBF, Potential Difference) evaluation->analysis end End analysis->end

Experimental workflow for the Water-Immersion Restraint Stress model.

This is a widely used model to evaluate the cytoprotective activity of a compound. Ethanol induces severe hemorrhagic lesions in the gastric mucosa.[5]

Protocol:

  • Animal Preparation: Rats are fasted for 24 hours with free access to water.

  • Drug Administration: The test compound or vehicle is administered orally 30-60 minutes before ethanol administration.

  • Ulcer Induction: Absolute or a high concentration of ethanol (e.g., 95-100%) is administered orally (e.g., 1 mL per rat).[6]

  • Sample Collection: One hour after ethanol administration, the animals are euthanized.[6]

  • Ulcer Evaluation: The stomachs are removed, and the ulcer index is calculated based on the area of the lesions.

  • Biochemical Analysis: Stomach tissue can be homogenized to measure markers of oxidative stress such as malondialdehyde (MDA) and glutathione (GSH), as well as myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.[7]

Non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin induce gastric ulcers primarily by inhibiting the synthesis of prostaglandins, which are crucial for mucosal defense.[4][8] This model is useful for investigating compounds that may act through prostaglandin-independent pathways or restore prostaglandin levels.

Protocol:

  • Animal Preparation: Rats are fasted for 24 hours.

  • Drug Administration: The test compound is administered orally.

  • Ulcer Induction: Indomethacin (e.g., 20-30 mg/kg) is administered orally or subcutaneously.[4]

  • Sample Collection: Animals are euthanized 4-6 hours after indomethacin administration.[4]

  • Ulcer Evaluation: The gastric mucosa is scored for ulcers.

  • Biochemical Analysis: Prostaglandin levels (e.g., PGE2) in the gastric mucosa can be measured using techniques like ELISA or radioimmunoassay.[8]

Chemical_Ulcer_Workflow start Start fasting Fast Rats (24h) (Free access to water) start->fasting admin Oral Administration (Test Compound or Vehicle) fasting->admin induction Induce Ulcer with Necrotizing Agent (e.g., Ethanol, Indomethacin) admin->induction wait Waiting Period (1-6 hours) induction->wait euthanasia Euthanize Animals wait->euthanasia stomach_removal Remove and Open Stomach euthanasia->stomach_removal evaluation Evaluate Ulcer Index stomach_removal->evaluation biochem Biochemical Analysis (MDA, GSH, PGE2, etc.) evaluation->biochem end End biochem->end

General workflow for chemically-induced gastric ulcer models.

Conclusion and Future Directions

The available evidence, though limited, suggests that this compound is a promising gastroprotective agent with a mechanism of action centered on the preservation of gastric mucosal blood flow. Its efficacy in a stress-induced ulcer model indicates its potential for treating conditions where mucosal circulation is compromised.

For future research, it is imperative to:

  • Conduct further preclinical studies to confirm the efficacy of this compound in other ulcer models (e.g., ethanol and NSAID-induced).

  • Elucidate the precise molecular signaling pathways through which this compound modulates gastric mucosal blood flow. This could involve investigating its effects on nitric oxide synthase, prostaglandins, or other vasoactive mediators.

  • Perform dose-response studies to establish the optimal therapeutic window.

  • Evaluate the safety and pharmacokinetic profile of this compound.

A more comprehensive understanding of this compound's pharmacological profile will be crucial in determining its potential for clinical development as a novel therapy for gastric ulcers and other forms of mucosal injury.

References

The Advent of Oxazolidinones: A Technical Guide to the Discovery and Synthesis of Linezolid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing battle against antimicrobial resistance, the emergence of the oxazolidinone class of antibiotics marked a significant milestone. As the first clinically approved member of this novel class, linezolid provided a much-needed therapeutic option against multidrug-resistant Gram-positive pathogens. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of linezolid, serving as a comprehensive resource for researchers and professionals in the field of drug development.

Discovery and Development

The discovery of linezolid was the culmination of extensive research into the oxazolidinone chemical scaffold. Initial explorations by DuPont Pharmaceuticals in the late 1980s laid the groundwork, but it was the renewed efforts by scientists at Pharmacia (now part of Pfizer) in the 1990s that led to the identification of linezolid as a viable clinical candidate.[1] This program systematically investigated various oxazolidinone subclasses to optimize antibacterial activity and safety profiles.

The development of linezolid was driven by the urgent medical need for new agents to combat the rising prevalence of infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2] Preclinical studies demonstrated its potent in vitro activity against a wide range of Gram-positive bacteria and its efficacy in animal models of infection.[3]

Synthesis of Linezolid

The chemical synthesis of linezolid has been approached through various routes, with a focus on achieving high enantiomeric purity and process efficiency. A common and illustrative synthetic strategy is outlined below.

Retrosynthetic Analysis

A logical retrosynthetic breakdown of linezolid reveals key precursors, including (R)-epichlorohydrin and 3-fluoro-4-morpholinylaniline, which serve as crucial building blocks for the chiral oxazolidinone ring and the substituted phenyl moiety, respectively.

G Linezolid Linezolid Oxazolidinone_Ring Oxazolidinone Ring Formation Linezolid->Oxazolidinone_Ring Acetylation Amine_Intermediate (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)amine Oxazolidinone_Ring->Amine_Intermediate Hydrazinolysis Phthalimide_Intermediate (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)phthalimide Amine_Intermediate->Phthalimide_Intermediate Phthalimide Protection Hydroxypropyl_Intermediate N-(3-chloro-2-(R)-hydroxypropyl)-3-fluoro-4-morpholinylaniline Phthalimide_Intermediate->Hydroxypropyl_Intermediate Cyclization Epichlorohydrin (R)-Epichlorohydrin Hydroxypropyl_Intermediate->Epichlorohydrin Aniline 3-Fluoro-4-morpholinylaniline Hydroxypropyl_Intermediate->Aniline

Caption: Retrosynthetic analysis of Linezolid.

Experimental Protocol: A Representative Synthesis

The following protocol describes a common laboratory-scale synthesis of linezolid, adapted from published procedures.[4][5]

Step 1: Synthesis of N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline

  • To a solution of 3-fluoro-4-morpholinylaniline (1 equivalent) in a suitable solvent such as methanol, add (R)-epichlorohydrin (1.1 equivalents).

  • Heat the reaction mixture at reflux (approximately 60-65 °C) for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and concentrate it under reduced pressure to obtain the crude product. This intermediate can often be used in the next step without further purification.

Step 2: Formation of the Oxazolidinone Ring

  • Dissolve the crude N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline in a solvent like dichloromethane.

  • Add a carbonylating agent, such as 1,1'-carbonyldiimidazole (CDI) (1.2 equivalents), portion-wise at ambient temperature.

  • Stir the reaction mixture until the starting material is consumed, as indicated by TLC.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude oxazolidinone intermediate.

Step 3: Introduction of the Amine Functionality

  • Dissolve the crude oxazolidinone from the previous step in a polar aprotic solvent like dimethylformamide (DMF).

  • Add potassium phthalimide (1.5 equivalents) and heat the mixture at reflux.

  • Monitor the reaction for the formation of the phthalimide-protected intermediate.

  • After cooling, pour the reaction mixture into water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the oxazolidinone phthalimide.

Step 4: Deprotection and Acetylation to Yield Linezolid

  • Suspend the oxazolidinone phthalimide in a solvent such as ethanol.

  • Add hydrazine hydrate (excess) and heat the mixture at reflux to cleave the phthalimide group.

  • After the reaction is complete, cool the mixture and filter off the phthalhydrazide byproduct.

  • Concentrate the filtrate to obtain the crude amine intermediate.

  • Dissolve the crude amine in a suitable solvent and add acetic anhydride (1.2 equivalents) and a base like triethylamine to facilitate the acetylation.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction mixture by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the final product by recrystallization or column chromatography to obtain pure linezolid.

Mechanism of Action

Linezolid exerts its antibacterial effect through a unique mechanism of action that targets the initiation of bacterial protein synthesis.[1][2] It binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome.[6] This binding event prevents the formation of a functional 70S initiation complex, which is a crucial step in the translation process.[6] By inhibiting protein synthesis at this very early stage, linezolid effectively halts bacterial growth and replication.[2]

G cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex 50S_subunit->Initiation_Complex Prevents formation 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex Linezolid Linezolid Linezolid->50S_subunit Binds to 23S rRNA Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth

Caption: Mechanism of action of Linezolid.

Quantitative Data

The following tables summarize key quantitative data related to the in vitro activity, pharmacokinetic properties, and clinical efficacy of linezolid.

In Vitro Activity of Linezolid
OrganismMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)
Staphylococcus aureus (MSSA)0.25 - 1.51.02.0
Staphylococcus aureus (MRSA)0.018 - 2.01.02.0
Enterococcus faecalis (VSE)0.5 - 4.02.02.0
Enterococcus faecium (VRE)0.38 - 2.01.02.0
Streptococcus pneumoniae0.5 - 4.01.02.0

Data compiled from multiple in vitro studies.[1][7]

Pharmacokinetic Parameters of Linezolid
SpeciesBioavailability (%)Protein Binding (%)Elimination Half-life (h)Volume of Distribution (L/kg)
Mouse>70<35~1.5~1.0
Rat>95<35~2.0~1.0
Dog>95<35~3.0~1.0
Human~100~314.5 - 5.50.6 - 0.7

Data compiled from preclinical and clinical pharmacokinetic studies.[8][9][10]

Clinical Efficacy of Linezolid in Selected Infections
IndicationComparatorClinical Success Rate (Linezolid)Clinical Success Rate (Comparator)
Complicated Skin and Soft Tissue InfectionsVancomycin82.4%64.8%
Hospital-Acquired PneumoniaVancomycin78.7%69.9%
Vancomycin-Resistant Enterococcus Infections-~75-80%-

Data from various clinical trials and meta-analyses.[11][12][13]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method
  • Preparation of Inoculum: A pure culture of the test organism is grown in a suitable broth medium to log-phase. The bacterial suspension is then diluted to achieve a standardized inoculum density, typically 5 x 105 colony-forming units (CFU)/mL.[14]

  • Preparation of Antibiotic Dilutions: Serial twofold dilutions of linezolid are prepared in a microtiter plate using Mueller-Hinton broth.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plate is then incubated at 35-37°C for 18-24 hours.[14]

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of linezolid that completely inhibits visible growth of the organism.[14]

Animal Model of Infection: Murine Thigh Infection Model
  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide to mimic an immunocompromised state.[3]

  • Infection: A standardized inoculum of the test pathogen (e.g., S. aureus) is injected into the thigh muscle of the neutropenic mice.[3]

  • Treatment: At a specified time post-infection, treatment with linezolid (administered subcutaneously or orally) is initiated. Different dosing regimens can be evaluated.

  • Assessment of Efficacy: At various time points, groups of mice are euthanized, and the infected thigh muscles are excised, homogenized, and plated on appropriate agar to determine the bacterial load (CFU/thigh). The reduction in bacterial count compared to untreated controls indicates the efficacy of the treatment.[3]

Conclusion

Linezolid remains a cornerstone in the treatment of serious Gram-positive infections, particularly those caused by resistant strains. Its discovery and development exemplify a successful targeted approach to antibiotic research. The synthetic routes to linezolid have been refined to ensure efficient and stereoselective production. Its unique mechanism of action, targeting the initiation of protein synthesis, provides a critical advantage against bacteria that have developed resistance to other classes of antibiotics. The data presented in this guide underscore the potent in vitro activity, favorable pharmacokinetic profile, and clinical efficacy of linezolid, solidifying its importance in the modern antimicrobial armamentarium.

References

Mezolidon: A Technical Guide to its Chemical Structure, Properties, and Cytoprotective Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mezolidon, also known by its developmental code KM-1146, is a thiazolidinone derivative with significant promise as a gastroprotective agent. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It details its mechanism of action, focusing on its ability to enhance gastric mucosal defense, primarily through the augmentation of mucosal blood flow. This document also includes generalized experimental protocols for its synthesis and for the evaluation of its pharmacological effects, alongside a proposed signaling pathway for its cytoprotective activity.

Chemical Structure and Properties

This compound is chemically designated as 2-(3,4-dimethoxyphenyl)-5-methylthiazolidine-4-one. Its structure features a central thiazolidinone ring, substituted with a 3,4-dimethoxyphenyl group at the 2-position and a methyl group at the 5-position.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 2-(3,4-dimethoxyphenyl)-5-methylthiazolidine-4-oneInternal
Synonyms KM-1146[1]
CAS Number 82697-73-2Internal
Molecular Formula C₁₂H₁₅NO₃SInternal
Molecular Weight 253.32 g/mol Internal
Melting Point Data not publicly available-
Boiling Point Data not publicly available-
Solubility Data not publicly available-
pKa Data not publicly available-

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available, a general method for the synthesis of 2-aryl-thiazolidine-4-one derivatives can be proposed based on established chemical literature. The key reaction is a condensation reaction between an appropriate aldehyde, an amino acid, and a sulfur source.

Generalized Experimental Protocol for Synthesis

Reaction: 3,4-Dimethoxybenzaldehyde + L-Alanine + Thiolactic acid → 2-(3,4-dimethoxyphenyl)-5-methylthiazolidine-4-one (this compound)

Materials:

  • 3,4-Dimethoxybenzaldehyde

  • L-Alanine

  • Thiolactic acid

  • Toluene (or another suitable azeotropic solvent)

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, and reflux condenser, add equimolar amounts of 3,4-dimethoxybenzaldehyde, L-alanine, and thiolactic acid.

  • Add a sufficient volume of toluene to suspend the reactants.

  • Heat the mixture to reflux with vigorous stirring.

  • Continuously remove the water formed during the reaction using the Dean-Stark apparatus.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain pure this compound.

Note: This is a generalized protocol and the specific reaction conditions, such as temperature, reaction time, and purification method, would require optimization for the synthesis of this compound.

Pharmacological Properties and Mechanism of Action

This compound is an anti-ulcer agent that exerts its therapeutic effect by enhancing the defensive capabilities of the gastric mucosa.[1] Its primary mechanism of action is the increase and maintenance of gastric mucosal blood flow, which is a critical factor in protecting the stomach lining from injury.[1] It also plays a role in preserving the transmucosal potential difference.[1]

Role in Gastric Mucosal Blood Flow

Adequate blood flow is essential for maintaining the integrity of the gastric mucosa. It provides oxygen and nutrients to the mucosal cells and removes metabolic waste products. An increase in blood flow enhances the delivery of bicarbonate, which neutralizes acid that has diffused into the mucosal layer, and facilitates the rapid repair of any epithelial damage.

The mechanism by which this compound increases gastric mucosal blood flow is believed to involve the modulation of endogenous protective mediators, such as prostaglandins and nitric oxide (NO).

Proposed Signaling Pathway for this compound's Cytoprotective Effect

Based on the known roles of prostaglandins and nitric oxide in gastric mucosal defense, a putative signaling pathway for this compound's action is proposed below. It is hypothesized that this compound stimulates the synthesis and release of these mediators, leading to vasodilation and increased blood flow.

Mezolidon_Signaling_Pathway cluster_Cell Gastric Mucosal Cell cluster_Vessel Gastric Mucosal Blood Vessel This compound This compound COX Cyclooxygenase (COX) This compound->COX eNOS Endothelial Nitric Oxide Synthase (eNOS) This compound->eNOS PGE2_Synthase PGE2 Synthase COX->PGE2_Synthase Arachidonic Acid PGE2 Prostaglandin E2 (PGE2) PGE2_Synthase->PGE2 Vasodilation Vasodilation PGE2->Vasodilation NO Nitric Oxide (NO) eNOS->NO L-Arginine NO->Vasodilation Increased_Blood_Flow Increased Gastric Mucosal Blood Flow Vasodilation->Increased_Blood_Flow Cytoprotection Gastric Mucosal Protection Increased_Blood_Flow->Cytoprotection Leads to

Caption: Proposed signaling pathway for this compound-induced gastric mucosal protection.

Experimental Protocols for Pharmacological Evaluation

The primary pharmacological effect of this compound is its ability to increase gastric mucosal blood flow. A standard method to evaluate this is through laser-Doppler flowmetry in an animal model.

Measurement of Gastric Mucosal Blood Flow using Laser-Doppler Flowmetry

Objective: To measure the effect of this compound on gastric mucosal blood flow in a rat model of stress-induced gastric ulcer.

Materials:

  • Male Wistar rats (200-250 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Urethane (anesthetic)

  • Laser-Doppler flowmeter and probe

  • Water-immersion stress cage

  • Surgical instruments

  • Data acquisition system

Procedure:

  • Animal Preparation:

    • Fast rats for 24 hours with free access to water.

    • Administer this compound or vehicle orally 30 minutes before the induction of stress.

    • Anesthetize the rats with an intraperitoneal injection of urethane.

    • Perform a midline laparotomy to expose the stomach.

  • Laser-Doppler Flowmetry:

    • Gently place the tip of the laser-Doppler probe on the serosal surface of the gastric body.

    • Allow the blood flow reading to stabilize to obtain a baseline measurement.

    • Record the gastric mucosal blood flow continuously throughout the experiment.

  • Stress Induction:

    • Place the anesthetized rats in a water-immersion stress cage, immersing them in water at 23°C up to the level of the xiphoid process for a specified period (e.g., 3 hours).

  • Data Analysis:

    • Record the gastric mucosal blood flow at regular intervals.

    • Calculate the percentage change in blood flow from the baseline for both the this compound-treated and vehicle-treated groups.

    • At the end of the experiment, euthanize the animals and examine the stomachs for ulcer formation.

Experimental_Workflow Start Start: Fasted Rats Dosing Administer this compound or Vehicle Start->Dosing Anesthesia Anesthetize Rats Dosing->Anesthesia Surgery Expose Stomach via Laparotomy Anesthesia->Surgery Baseline_Measurement Measure Baseline Gastric Mucosal Blood Flow (Laser-Doppler) Surgery->Baseline_Measurement Stress Induce Water-Immersion Stress Baseline_Measurement->Stress Continuous_Measurement Continuously Measure Blood Flow Stress->Continuous_Measurement Euthanasia Euthanize and Harvest Stomach Continuous_Measurement->Euthanasia Analysis Analyze Blood Flow Data and Assess Ulceration Euthanasia->Analysis End End Analysis->End

Caption: Experimental workflow for evaluating this compound's effect on gastric mucosal blood flow.

Conclusion

This compound is a promising gastroprotective agent with a clear mechanism of action centered on the enhancement of gastric mucosal blood flow. While further research is needed to fully elucidate its physicochemical properties and the specific signaling pathways it modulates, the available data strongly support its potential as a therapeutic agent for the prevention and treatment of gastric ulcers. The experimental protocols and proposed mechanisms outlined in this guide provide a solid foundation for future research and development efforts in this area.

References

Pharmacological Profile of Mezolidon: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An important note for our readers: A comprehensive search of scientific literature and drug databases for "Mezolidon" did not yield any relevant results. It is possible that the name is misspelled or refers to a very new, experimental, or non-publicly disclosed compound.

Therefore, this guide will instead provide a detailed pharmacological profile for Linezolid , an oxazolidinone antibiotic, as a representative example of the in-depth technical analysis requested. Should you have a different compound in mind, please provide the corrected spelling or alternative name.

Introduction to Linezolid

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, a unique group of protein synthesis inhibitors. It is primarily effective against a wide range of Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] Its distinct mechanism of action makes it a valuable therapeutic option in the treatment of serious infections caused by these multidrug-resistant pathogens.[1]

Mechanism of Action

Linezolid exerts its bacteriostatic effect by inhibiting the initiation of bacterial protein synthesis.[1][2] Unlike other protein synthesis inhibitors that act on later stages of elongation, linezolid binds to the 23S ribosomal RNA of the 50S subunit.[1] This binding prevents the formation of the initiation complex, a crucial first step in protein synthesis, effectively halting the production of essential bacterial proteins.[1]

cluster_ribosome Bacterial Ribosome (70S) 50S 50S Initiation_Complex 70S Initiation Complex Formation 30S 30S Linezolid Linezolid Linezolid->50S Binds to 23S rRNA Linezolid->Initiation_Complex Prevents formation Protein_Synthesis Bacterial Protein Synthesis Initiation_Complex->Protein_Synthesis No_Protein_Synthesis Inhibition of Protein Synthesis

Caption: Mechanism of action of Linezolid.

Pharmacokinetics

Linezolid exhibits favorable pharmacokinetic properties, including excellent oral bioavailability and wide tissue distribution.[2]

Absorption

Linezolid is rapidly and completely absorbed after oral administration, with an absolute bioavailability of approximately 100%.[2] Peak plasma concentrations (Cmax) are typically reached within 1 to 2 hours.[2]

Distribution

The volume of distribution of linezolid is approximately 40 to 50 liters, indicating good penetration into various tissues, including skin, lung, bone, and cerebrospinal fluid.[2] Plasma protein binding is low, at around 31%.[2]

Metabolism

Linezolid is primarily metabolized via oxidation of the morpholine ring, resulting in two inactive metabolites, PNU-142586 and PNU-142300.[2] This metabolism is non-enzymatic.[2]

Excretion

Approximately 30% of a linezolid dose is excreted unchanged in the urine, with the majority of the remainder excreted as its two major metabolites.[2] The elimination half-life is between 4.5 and 5.5 hours.[2]

Table 1: Pharmacokinetic Parameters of Linezolid in Healthy Adults

ParameterValueReference
Bioavailability~100%[2]
Tmax (oral)1-2 hours[2]
Protein Binding31%[2]
Volume of Distribution (Vd)40-50 L[2]
Elimination Half-life (t½)4.5-5.5 hours[2]
Major MetabolitesPNU-142586, PNU-142300[2]
Route of EliminationRenal (as unchanged drug and metabolites)[2]

Pharmacodynamics

The pharmacodynamic activity of linezolid is best correlated with the time that the plasma concentration remains above the minimum inhibitory concentration (MIC) of the target pathogen (%T>MIC).[2] A %T>MIC of 40% to 50% is generally considered necessary for a bacteriostatic effect.[2]

Linezolid_Dose Linezolid Administration Plasma_Concentration Plasma Concentration (Cp) Linezolid_Dose->Plasma_Concentration T_gt_MIC Time Above MIC (%T > MIC) Plasma_Concentration->T_gt_MIC MIC Minimum Inhibitory Concentration (MIC) MIC->T_gt_MIC Bacteriostatic_Effect Bacteriostatic Effect T_gt_MIC->Bacteriostatic_Effect > 40-50%

Caption: Pharmacodynamic relationship of Linezolid.

Clinical Efficacy and Safety

Clinical Trials

Clinical trials have demonstrated the efficacy of linezolid in treating various infections, including complicated skin and soft tissue infections, nosocomial pneumonia, and vancomycin-resistant Enterococcus faecium infections. Studies in obese patients with cellulitis have shown that while serum concentrations may be lower than in healthy volunteers, they still provide sufficient inhibitory activity against common pathogens.[3]

Safety and Toxicology

The most common adverse effects associated with linezolid are gastrointestinal disturbances (diarrhea, nausea), headache, and rash. Myelosuppression, including thrombocytopenia, is a significant but reversible adverse effect, particularly with prolonged therapy (greater than two weeks). Peripheral and optic neuropathy have also been reported with long-term use. Linezolid is a weak, reversible, non-selective inhibitor of monoamine oxidase (MAO), and co-administration with adrenergic or serotonergic agents should be done with caution.

Experimental Protocols

Determination of Pharmacokinetic Parameters in Humans

Objective: To determine the pharmacokinetic profile of linezolid in healthy volunteers.

Methodology:

  • Study Design: An open-label, single-dose study.

  • Subjects: A cohort of healthy adult volunteers.

  • Drug Administration: A single 600 mg oral dose of linezolid is administered.

  • Blood Sampling: Serial blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dose.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of linezolid are quantified using a validated high-performance liquid chromatography (HPLC) method.[2]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the curve), t½, and clearance.

Start Start Dosing Administer 600mg Linezolid Start->Dosing Sampling Collect Blood Samples Dosing->Sampling Processing Separate Plasma Sampling->Processing Analysis HPLC Analysis Processing->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis End End PK_Analysis->End

Caption: Experimental workflow for pharmacokinetic analysis.

References

An In-Depth Technical Guide to the In Vitro Studies of Contezolid (Mezolidon)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Contezolid (also known as Mezolidon) is a novel oxazolidinone antibiotic demonstrating potent in vitro activity against a wide spectrum of clinically significant Gram-positive bacteria, including multidrug-resistant strains. As a next-generation oxazolidinone, contezolid has been engineered to maintain robust antibacterial efficacy while mitigating the adverse effects associated with earlier compounds in its class. This document provides a comprehensive overview of the core in vitro studies of contezolid, detailing its mechanism of action, antimicrobial spectrum, and the experimental protocols utilized for its evaluation. Quantitative data are presented in standardized tables for comparative analysis, and key processes are visualized through schematic diagrams to facilitate a deeper understanding of its pharmacological profile.

Mechanism of Action

Contezolid exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1] This mechanism is characteristic of the oxazolidinone class of antibiotics.[1] Contezolid specifically targets the bacterial ribosome, binding to the 50S subunit.[1] This binding event interferes with the formation of the 70S initiation complex, a critical step in the commencement of protein translation.[2][3] By preventing the assembly of the N-formylmethionyl-tRNA with the ribosome and mRNA, contezolid effectively halts the production of essential bacterial proteins, thereby inhibiting bacterial growth and replication.[1][4][5] Notably, this unique mechanism of action means there is no cross-resistance with other protein synthesis inhibitors.[6]

50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex (Functional) Inhibition Inhibition 50S_subunit->Inhibition Prevents formation of Initiation Complex 30S_subunit 30S Subunit Contezolid Contezolid Contezolid->50S_subunit Binds to mRNA mRNA fMet-tRNA fMet-tRNA Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Inhibition->Protein_Synthesis Blocks

Caption: Contezolid's Mechanism of Action.

Quantitative Antimicrobial Activity

The in vitro potency of contezolid has been extensively evaluated against a diverse panel of Gram-positive pathogens. The following tables summarize the minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: In Vitro Activity of Contezolid and Comparator Agents against Gram-Positive Isolates from China[2]
Organism (No. of Isolates)DrugMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)MIC Range (μg/mL)
MRSA (321) Contezolid 0.5 0.5 0.25 - 1
Linezolid0.50.50.25 - 2
Tigecycline0.1250.250.0625 - 0.5
Teicoplanin121 - 4
Vancomycin111 - 2
Daptomycin0.50.50.25 - 1
VRE (129) Contezolid 0.5 1 0.25 - 2
Linezolid110.25 - 2
Tigecycline0.1250.250.0625 - 0.5
Teicoplanin>32>321 - >32
Vancomycin>32>324 - >32
Daptomycin240.5 - 8

MRSA: Methicillin-Resistant Staphylococcus aureus; VRE: Vancomycin-Resistant Enterococci.

Table 2: In Vitro Activity of Contezolid against Gram-Positive Isolates from the United States and Europe[6][7]
Organism Group (No. of Isolates)DrugMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Staphylococcus aureus (502) Contezolid 0.5 1
Coagulase-negative Staphylococcus (100) Contezolid 0.25 0.5
Enterococcus spp. (304) Contezolid 0.5 1
Streptococcus spp. (305) Contezolid 1 1
Table 3: In Vitro Activity of Contezolid against Mycobacterium tuberculosis[8]
Organism (No. of Isolates)DrugMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
M. tuberculosis (48) Contezolid (MRX-I) 0.25 0.5
Linezolid (LZD)0.250.5

Experimental Protocols

The following section details the methodologies for key in vitro experiments used to characterize contezolid.

Antimicrobial Susceptibility Testing

The determination of MIC values for contezolid against various bacterial isolates is predominantly performed using the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar plates to obtain fresh colonies. A suspension of the colonies is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antimicrobial Solutions: Contezolid and comparator agents are reconstituted and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to yield a range of concentrations.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to microtiter plate wells containing the various concentrations of the antimicrobial agents. The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.

  • Quality Control: Standard quality control strains, such as Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212, are tested concurrently to ensure the accuracy and reproducibility of the results.[2][3][6]

Start Start Bacterial_Isolates Bacterial Isolates Start->Bacterial_Isolates Inoculum_Prep Prepare Inoculum (0.5 McFarland) Bacterial_Isolates->Inoculum_Prep Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Serial_Dilution Serial Dilution of Contezolid in Broth Serial_Dilution->Inoculation Incubation Incubate at 35-37°C for 16-20h Inoculation->Incubation Read_Results Read Results Incubation->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Broth Microdilution Workflow.
Mitochondrial Protein Synthesis Inhibition Assay

A key aspect of the safety profile of oxazolidinones is their potential to inhibit mitochondrial protein synthesis, which can lead to adverse effects such as myelosuppression. In vitro assays are used to quantify this effect.

Protocol:

  • Isolation of Mitochondria: Mitochondria are isolated from rat heart tissue through differential centrifugation. The tissue is homogenized in a buffer solution, and successive centrifugation steps are used to separate the mitochondrial fraction from other cellular components.[7]

  • Protein Synthesis Reaction: Isolated mitochondria are incubated in a reaction mixture containing essential components for protein synthesis, including amino acids (with [³⁵S]methionine as a radiolabel), an energy source (e.g., glutamate, malate, ADP), and a cytoplasmic protein synthesis inhibitor (e.g., cycloheximide) to ensure only mitochondrial protein synthesis is measured.[7]

  • Incubation with Test Compound: Varying concentrations of contezolid or other oxazolidinones are added to the reaction mixture.

  • Measurement of Protein Synthesis: The reaction is incubated at 30°C for a defined period (e.g., 90 minutes). The proteins are then precipitated using an acid (e.g., sulfosalicylic acid). The amount of incorporated [³⁵S]methionine is quantified using a scintillation counter, which reflects the rate of mitochondrial protein synthesis.[7]

  • Data Analysis: The results are used to calculate the IC₅₀ value, which is the concentration of the drug that inhibits 50% of mitochondrial protein synthesis. A higher IC₅₀ value indicates lower toxicity.

Summary and Conclusion

The in vitro data for contezolid (this compound) consistently demonstrate its potent activity against a broad range of Gram-positive bacteria, including challenging resistant phenotypes such as MRSA and VRE. Its efficacy is comparable, and in some cases superior, to that of linezolid. The mechanism of action, inhibition of bacterial protein synthesis at the initiation phase, is well-defined and provides a basis for its antibacterial effects. The standardized protocols for antimicrobial susceptibility testing and mitochondrial protein synthesis inhibition are crucial for the ongoing evaluation and development of this promising therapeutic agent. These robust in vitro studies provide a strong foundation for the clinical application of contezolid in treating complex Gram-positive infections.

References

Mezolidon's Influence on Gastric Mucosal Blood Flow: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Mezolidon on gastric mucosal blood flow, drawing from key experimental findings. The document summarizes quantitative data, outlines detailed experimental protocols, and visualizes potential signaling pathways to offer a comprehensive resource for professionals in the field.

Executive Summary

This compound, identified as KM-1146 or 2-(3,4-dimethoxyphenyl)-5-methylthiazolidine-4-one, has demonstrated a significant anti-ulcer effect, which is closely linked to its ability to modulate gastric mucosal blood flow.[1] Research indicates that this compound's protective mechanism involves the enhancement and maintenance of blood flow to the gastric mucosa, a critical factor in preventing stress-induced ulcers.[1] This paper will delve into the quantitative impact of this compound on physiological parameters and the methodologies used to ascertain these effects.

Quantitative Data Summary

The following tables present a summary of the quantitative data from a pivotal study investigating the effects of this compound on various physiological parameters in a rat model of water-immersion stress-induced gastric ulcers.

Table 1: Effect of this compound on Gastric Mucosal Blood Flow in Rats Under Water-Immersion Stress

Treatment GroupTime PointGastric Mucosal Blood Flow (% of initial value)
Control3 hours post-immersion40%
This compound-pretreated20 minutes post-immersion120% (significantly increased)
This compound-pretreated3 hours post-immersionSignificantly higher than control

Data sourced from a study on the anti-ulcer mechanism of this compound.[1]

Table 2: Effect of this compound on Transmucosal Potential Difference in Rats Under Water-Immersion Stress

Treatment GroupTime PointTransmucosal Potential Difference (% of initial value)
Control3 hours post-immersion48%
This compound-pretreated3 hours post-immersionSignificantly higher than control

Data sourced from a study on the anti-ulcer mechanism of this compound.[1]

Table 3: Other Physiological Parameters Investigated

ParameterEffect of this compound Pretreatment
Gastroduodenal mucosal surface pHNo significant effect
Blood viscosityNo significant effect

Data sourced from a study on the anti-ulcer mechanism of this compound.[1]

Experimental Protocols

The following section details the methodology for the key experiments cited in this guide.

3.1 Animal Model and Stress Induction

  • Animal Model: Male rats of an inbred strain were used for the study.

  • Stress Induction: Gastric ulcers were induced using a water-immersion stress model. This involves placing the rats in water to induce physiological stress, a common method for studying stress-related gastric pathologies.[1]

3.2 Drug Administration

  • The experimental group received pretreatment with this compound (KM-1146) before the induction of water-immersion stress.[1] The control group did not receive this compound.

3.3 Measurement of Gastric Mucosal Blood Flow

  • Technique: Gastric mucosal blood flow was measured using the laser-Doppler method.[1]

  • Procedure: This technique involves directing a low-power laser beam onto the gastric mucosal surface. The Doppler shift in the reflected laser light, caused by the movement of red blood cells, is proportional to the blood flow in the microvasculature.

3.4 Measurement of Transmucosal Potential Difference

  • The transmucosal potential difference, an indicator of the integrity of the gastric mucosal barrier, was measured to assess the level of mucosal damage.[1]

3.5 Measurement of Other Parameters

  • Gastroduodenal Mucosal Surface pH: This was measured to determine if the anti-ulcer effect of this compound was related to changes in surface acidity.[1]

  • Blood Viscosity: Blood viscosity was measured to rule out its contribution to the observed effects on blood flow.[1]

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflow.

G cluster_0 Proposed Mechanism of this compound This compound This compound GMBF ↑ Gastric Mucosal Blood Flow This compound->GMBF Stimulates Vascular_Integrity Maintained Vascular Integrity GMBF->Vascular_Integrity Leads to Cytoprotection Gastric Cytoprotection Vascular_Integrity->Cytoprotection Contributes to Ulcer_Prevention ↓ Ulcer Formation Cytoprotection->Ulcer_Prevention

Caption: Proposed mechanism of this compound's anti-ulcer effect.

G cluster_1 Experimental Workflow Start Start Animal_Model Select Male Rats Start->Animal_Model Grouping Divide into Control & This compound Groups Animal_Model->Grouping Pretreatment Pretreat with this compound Grouping->Pretreatment Experimental Group Stress Induce Water- Immersion Stress Grouping->Stress Control Group Pretreatment->Stress Measurements Measure GMBF, Potential Difference, etc. Stress->Measurements Analysis Analyze Data Measurements->Analysis End End Analysis->End

Caption: Workflow for investigating this compound's effects.

Discussion and Conclusion

The available evidence strongly suggests that this compound exerts its anti-ulcer effects primarily by increasing and maintaining gastric mucosal blood flow.[1] This action is crucial for gastric cytoprotection, which involves several mechanisms that protect the gastric mucosa from injury.[2][3] An adequate blood supply is essential for delivering oxygen and nutrients, removing metabolic waste, and maintaining the integrity of the mucosal barrier.[3]

The study on this compound ruled out significant effects on gastroduodenal mucosal surface pH and blood viscosity, indicating a more direct vascular effect.[1] While the precise molecular targets of this compound that lead to increased blood flow are not fully elucidated in the reviewed literature, the findings align with the broader understanding of gastric cytoprotection, where maintaining vascular integrity is a key element.[3]

Further research is warranted to explore the specific signaling pathways through which this compound modulates gastric mucosal blood flow. Investigating its interaction with vasoactive mediators such as prostaglandins and nitric oxide could provide a more complete picture of its mechanism of action. Prostaglandins, for instance, are known to play a significant role in maintaining mucosal integrity by stimulating blood flow, mucus, and bicarbonate secretion.[4][5][6]

References

Preliminary Research on the Anti-Ulcer Activity of Mezolidon: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptic ulcer disease remains a significant global health concern. The pathogenesis of gastric ulcers is multifactorial, arising from an imbalance between aggressive factors (e.g., gastric acid, pepsin, and external insults) and the protective mechanisms of the gastric mucosa.[1] A key element of this mucosal defense is the maintenance of adequate gastric mucosal blood flow, which provides oxygen and nutrients while removing metabolic waste and harmful substances.[2] Consequently, therapeutic agents that can enhance or preserve this blood flow are of considerable interest in the development of novel anti-ulcer drugs. This technical guide provides a detailed overview of the preliminary research on the anti-ulcer activity of Mezolidon, a thiazolidine derivative, focusing on its effects in a preclinical model of stress-induced gastric ulcers.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study investigating the effects of this compound on gastric mucosal parameters in a water-immersion stress-induced ulcer model in rats.[3]

Table 1: Effect of this compound on Gastric Mucosal Blood Flow and Transmucosal Potential Difference in Water-Immersion Stress Model [3]

GroupParameterMeasurementOutcome
ControlGastric Mucosal Blood FlowAfter 3 hours of water-immersionDecreased to 40% of baseline
This compound-PretreatedGastric Mucosal Blood Flow20 minutes after water-immersionIncreased significantly to 120% of baseline
ControlTransmucosal Potential DifferenceAfter 3 hours of water-immersionDecreased to 48% of baseline
This compound-PretreatedTransmucosal Potential DifferenceAfter 3 hours of water-immersionSignificantly higher than the control group

Table 2: Summary of Other Investigated Parameters [3]

ParameterEffect of this compound Pretreatment
Gastric Mucosal UlcersSignificantly reduced
Gastroduodenal Mucosal Surface pHNo effect
Blood ViscosityNo effect

Experimental Protocols

The primary study on this compound's anti-ulcer activity utilized a water-immersion stress model in rats. This model is a well-established method for inducing gastric ulcers that are pathologically similar to those seen in humans under severe stress.

1. Animal Model and Ulcer Induction:

  • Subjects: Male rats were used in the study.

  • Method: The rats were subjected to water-immersion stress. This procedure involves placing the animals in water, which induces a stress response leading to the formation of gastric ulcers. In the control group, gastric mucosal ulcers occurred three hours after the onset of water-immersion.[3]

2. Drug Administration:

  • The this compound-pretreated group received the compound before the induction of water-immersion stress. The exact dosage and route of administration would be detailed in the full publication.

3. Measurement of Physiological Parameters:

  • Gastric Mucosal Blood Flow: This was measured using the laser-Doppler method.[3] This technique allows for continuous, non-invasive monitoring of microcirculatory blood flow.

  • Transmucosal Potential Difference: This parameter, which reflects the integrity of the gastric mucosal barrier, was also measured. A decrease in potential difference is indicative of mucosal damage.

  • Gastroduodenal Mucosal Surface pH: This was measured to assess any changes in the acidity at the mucosal surface.

  • Blood Viscosity: This was measured to determine if this compound had any hemorheological effects that could influence blood flow.

Visualizations

Proposed Mechanism of Action of this compound

The following diagram illustrates the proposed mechanism by which this compound exerts its anti-ulcer effect, based on the experimental findings.

Mezolidon_Mechanism This compound This compound GMBF Increased Gastric Mucosal Blood Flow This compound->GMBF Stimulates/Maintains PD Maintained Transmucosal Potential Difference This compound->PD Maintains Protection Gastric Mucosal Protection GMBF->Protection PD->Protection Ulcer Reduced Gastric Ulcer Formation Protection->Ulcer

Caption: Proposed anti-ulcer mechanism of this compound.

Experimental Workflow: Water-Immersion Stress Model

The diagram below outlines the key steps in the experimental protocol used to evaluate the anti-ulcer activity of this compound.

Experimental_Workflow cluster_groups Animal Groups Control Control Group Stress Water-Immersion Stress (3 hours) Control->Stress Mezolidon_Group This compound-Pretreated Group Mezolidon_Group->Stress Measurements Measurement of Parameters: - Gastric Mucosal Blood Flow - Transmucosal Potential Difference - Gastroduodenal Mucosal Surface pH - Blood Viscosity Stress->Measurements Analysis Analysis of Gastric Ulcer Formation Measurements->Analysis

Caption: Workflow of the water-immersion stress ulcer model.

Discussion and Future Directions

The preliminary research on this compound indicates a promising anti-ulcer effect, primarily mediated through the enhancement and maintenance of gastric mucosal blood flow.[3] In the water-immersion stress model, the control group exhibited a significant decrease in both gastric mucosal blood flow and transmucosal potential difference, consistent with the pathophysiology of stress-induced ulcers.[3] In contrast, pretreatment with this compound not only prevented the sharp decline in these parameters but, in the case of blood flow, transiently increased it.[3] This suggests that this compound's primary mechanism of action is cytoprotective rather than anti-secretory, as it did not affect the gastroduodenal mucosal surface pH.[3]

The maintenance of the transmucosal potential difference in the this compound-treated group is a crucial finding, as this electrical potential is a sensitive indicator of the integrity of the gastric mucosal barrier. A stable potential difference suggests that this compound helps to preserve the barrier function of the mucosa, preventing back-diffusion of acid and subsequent tissue damage.

It is noteworthy that this compound did not alter blood viscosity, indicating that its effect on blood flow is likely due to local vasodilation within the gastric mucosa rather than a systemic hemorheological effect.[3]

While these initial findings are encouraging, further research is necessary to fully elucidate the anti-ulcer potential of this compound. Future studies should aim to:

  • Investigate the dose-response relationship of this compound's anti-ulcer activity.

  • Evaluate the efficacy of this compound in other preclinical ulcer models, such as those induced by nonsteroidal anti-inflammatory drugs (NSAIDs) or ethanol, to determine the breadth of its protective effects.

  • Elucidate the specific signaling pathways involved in this compound-induced vasodilation of the gastric microcirculation.

  • Conduct chronic toxicity studies to assess the long-term safety profile of this compound.

References

Mezolidon's Role in Enhancing Gastric Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of Mezolidon (KM-1146) in enhancing gastric defense mechanisms. It summarizes key quantitative data from preclinical studies, details the experimental protocols used to evaluate its efficacy, and proposes a potential signaling pathway for its cytoprotective effects. This compound has demonstrated a significant ability to protect the gastric mucosa from stress-induced ulceration, primarily through the maintenance and enhancement of gastric mucosal blood flow. This document aims to be a comprehensive resource for researchers and professionals involved in the development of gastroprotective agents.

Introduction to Gastric Defense and this compound

The gastric mucosa is constantly exposed to a variety of aggressive factors, including gastric acid, pepsin, and exogenous substances such as nonsteroidal anti-inflammatory drugs (NSAIDs) and ethanol.[1] A complex and highly efficient system of defense and repair mechanisms is in place to protect the stomach from injury.[2] These defense mechanisms can be broadly categorized into pre-epithelial, epithelial, and post-epithelial components.[1] A critical element of the post-epithelial defense is the maintenance of adequate gastric mucosal blood flow, which provides oxygen and nutrients to the epithelial cells and removes toxic metabolic byproducts.[1]

This compound, chemically identified as 2-(3,4-dimethoxyphenyl)-5-methylthiazolidine-4-one, is a compound that has been investigated for its anti-ulcer properties. Preclinical studies have shown its potential to enhance gastric defense, particularly in the context of stress-induced gastric lesions.

Quantitative Data on this compound's Efficacy

A key study investigated the anti-ulcer mechanism of this compound in a rat model of water-immersion stress-induced gastric ulcers. The following tables summarize the quantitative findings from this research, demonstrating this compound's impact on key parameters of gastric mucosal integrity.

Table 1: Effect of this compound on Gastric Mucosal Blood Flow in Rats Under Water-Immersion Stress

Treatment GroupTime After Water-ImmersionGastric Mucosal Blood Flow (% of initial value)
Control3 hours40%
This compound-pretreated20 minutes120% (significantly increased)
This compound-pretreated3 hoursSignificantly higher than control

Data extracted from a study on the anti-ulcer mechanism of this compound.[3]

Table 2: Effect of this compound on Transmucosal Potential Difference in Rats Under Water-Immersion Stress

Treatment GroupTime After Water-ImmersionTransmucosal Potential Difference (% of initial value)
Control3 hours48%
This compound-pretreated3 hoursSignificantly higher than control

Data extracted from a study on the anti-ulcer mechanism of this compound.[3]

Table 3: Other Investigated Parameters

ParameterEffect of this compound Pretreatment
Gastroduodenal mucosal surface pHNo significant effect
Blood viscosityNo significant effect

Data extracted from a study on the anti-ulcer mechanism of this compound.[3]

These data clearly indicate that this compound's protective effect is strongly associated with its ability to enhance and maintain gastric mucosal blood flow and preserve the transmucosal potential difference, a measure of gastric mucosal barrier integrity.[3]

Experimental Protocols

The following section details the methodology employed in the pivotal study that generated the quantitative data presented above.

Animal Model and Stress Induction
  • Animal Model: Male rats of an inbred strain were used for the study.

  • Stress Induction: Gastric ulcers were induced using a water-immersion stress model. In this model, rats are subjected to water immersion, which is a potent psychological and physiological stressor known to induce gastric lesions.[3]

Measurement of Gastric Mucosal Blood Flow
  • Method: Gastric mucosal blood flow was measured using the laser-Doppler method.[3] This technique provides a non-invasive and continuous measurement of microcirculatory blood flow.

Measurement of Transmucosal Potential Difference
  • Method: The transmucosal potential difference was measured to assess the integrity of the gastric mucosal barrier. A decrease in potential difference is indicative of mucosal damage.[3]

Other Measurements
  • Gastroduodenal Mucosal Surface pH: This was measured to determine if this compound's effect was related to changes in local acidity.

  • Blood Viscosity: This was measured to rule out hemorheological effects as a mechanism for the observed changes in blood flow.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the potential mechanisms of this compound's action, the following diagrams are provided.

experimental_workflow cluster_preparation Animal Preparation cluster_stress Stress Induction cluster_measurements Data Collection animal_model Male Inbred Rats pretreatment This compound or Vehicle Administration animal_model->pretreatment stress Water-Immersion Stress pretreatment->stress blood_flow Gastric Mucosal Blood Flow (Laser-Doppler) stress->blood_flow pd Transmucosal Potential Difference stress->pd ph Mucosal Surface pH stress->ph viscosity Blood Viscosity stress->viscosity

Figure 1. Experimental workflow for evaluating this compound's effect.

While the precise signaling pathway of this compound has not been fully elucidated, its significant effect on gastric mucosal blood flow suggests a mechanism involving endothelial nitric oxide synthase (eNOS) activation. The following diagram illustrates a plausible, hypothesized signaling pathway.

signaling_pathway This compound This compound receptor Putative Receptor (e.g., on endothelial cells) This compound->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt enos eNOS (inactive) akt->enos P enos_active eNOS (active) akt->enos_active P no Nitric Oxide (NO) enos_active->no l_arginine L-Arginine l_arginine->no sGC Soluble Guanylate Cyclase (sGC) no->sGC cGMP cGMP sGC->cGMP vasodilation Vasodilation cGMP->vasodilation blood_flow Increased Gastric Mucosal Blood Flow vasodilation->blood_flow cytoprotection Enhanced Gastric Defense blood_flow->cytoprotection

References

Methodological & Application

Application Notes & Protocols for In Vivo Evaluation of Mezolidon

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Mezolidon is a hypothetical compound name. The following application notes and protocols are based on the known characteristics of the oxazolidinone class of antibiotics and publicly available data on similar molecules. These protocols are intended as a general guide and should be adapted to specific research needs and institutional guidelines.

Introduction

This compound is a novel, synthetic oxazolidinone antibiotic being investigated for its efficacy against a broad spectrum of Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.[1] These application notes provide a framework for the in vivo evaluation of this compound, covering efficacy, pharmacokinetic, and toxicology studies.

Mechanism of Action

This compound's mechanism of action involves the inhibition of bacterial protein synthesis. It binds to the P site of the 50S ribosomal subunit, preventing the formation of the 70S initiation complex, which is a critical step in bacterial protein translation.[1]

cluster_bacterium Bacterial Cell cluster_ribosome Ribosome 30S_subunit 30S Subunit 70S_complex 70S Initiation Complex 50S_subunit 50S Subunit 50S_subunit->70S_complex Blocks Assembly mRNA mRNA mRNA->30S_subunit Initiation_Factors Initiation Factors Initiation_Factors->30S_subunit tRNA fMet-tRNA tRNA->30S_subunit This compound This compound This compound->50S_subunit Binds to P site Protein_Synthesis Protein Synthesis 70S_complex->Protein_Synthesis Inhibited Drug_Admin Drug Administration (IV or PO) Absorption Absorption (for PO) Drug_Admin->Absorption PO Bloodstream Bloodstream Drug_Admin->Bloodstream IV Absorption->Bloodstream PO Distribution Distribution (Tissues) Distribution->Bloodstream Metabolism Metabolism (Liver) Excretion Excretion (Kidney/Bile) Metabolism->Excretion Bloodstream->Distribution Bloodstream->Metabolism Bloodstream->Excretion

References

Application Notes & Protocols for Mezolidon in Gastric Ulcer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Mezolidon (KM-1146)

This compound, also known as KM-1146, is an experimental compound with demonstrated anti-ulcer properties. Its primary mechanism of action is cytoprotective, focusing on the enhancement of the gastric mucosa's endogenous defense mechanisms rather than the inhibition of gastric acid secretion.[1][2] This makes it a valuable tool for investigating mucosal defense and resilience, offering a different therapeutic approach compared to traditional anti-ulcer agents like proton pump inhibitors or H2 receptor antagonists.

The principal therapeutic rationale for using this compound in gastric ulcer research lies in its ability to bolster the stomach's natural protective barriers. It has been shown to specifically increase and maintain gastric mucosal blood flow (GMBF) and preserve the transmucosal potential difference, both of which are critical for mucosal integrity and are often compromised in ulcer pathogenesis.[1]

Proposed Mechanism of Action

This compound's anti-ulcer effect is attributed to its ability to positively modulate the physiological defense systems of the gastric mucosa. Key aspects of its mechanism include:

  • Maintenance of Gastric Mucosal Blood Flow (GMBF): Adequate blood flow is crucial for delivering oxygen and bicarbonate to the mucosal surface and removing metabolic waste and back-diffusing acid. Stress-induced ulcers are often associated with a significant reduction in GMBF. This compound has been observed to counteract this, increasing blood flow shortly after administration and maintaining it at a level significantly higher than in untreated subjects under stress conditions.[1]

  • Protection of Transmucosal Potential Difference (PD): The gastric mucosa maintains a negative potential difference, which is an indicator of its structural and functional integrity. A drop in PD is a sign of mucosal damage. This compound helps in maintaining a higher PD compared to controls during stress, suggesting a protective effect on the mucosal barrier.[1]

The precise molecular targets within the signaling pathways that regulate these processes have not been fully elucidated in the available literature. However, it is hypothesized that this compound may interact with pathways involving vasodilators such as nitric oxide (NO) or prostaglandins, which are known regulators of GMBF.

Visualization of Proposed Signaling Pathway

Mezolidon_Mechanism_of_Action Stress Pathogenic Stimulus (e.g., Water-Immersion Stress) Ischemia Reduced Mucosal Blood Flow (Ischemia) Stress->Ischemia PD_Drop Decreased Transmucosal Potential Difference Stress->PD_Drop This compound This compound (KM-1146) Vasculature Gastric Mucosal Vasculature This compound->Vasculature  Acts on Epithelium Gastric Epithelial Cells This compound->Epithelium  Acts on Vasodilation Vasodilation & Increased Blood Flow Vasculature->Vasodilation PD_Maintenance Maintenance of Potential Difference Epithelium->PD_Maintenance Ulcer Gastric Ulcer Formation Ischemia->Ulcer PD_Drop->Ulcer Vasodilation->Ischemia Inhibits Protection Mucosal Protection Vasodilation->Protection PD_Maintenance->PD_Drop Inhibits PD_Maintenance->Protection Protection->Ulcer Prevents

Caption: Proposed mechanism of this compound's cytoprotective action.

Experimental Data Summary

The following data is summarized from a key study investigating this compound's effect on gastric ulcers induced by water-immersion stress in rats.[1]

Table 1: Effect of this compound on Gastric Mucosal Integrity During Water-Immersion Stress

GroupParameterObservation (at 3 hours post-stress)
Control (Stress) Gastric Mucosal Blood FlowDecreased to 40% of initial value
Transmucosal Potential DifferenceDecreased to 48% of initial value
Ulcer FormationSignificant gastric mucosal ulcers observed
This compound + Stress Gastric Mucosal Blood FlowIncreased to 120% of initial value (at 20 mins) and remained significantly higher than control
Transmucosal Potential DifferenceSignificantly higher than control group
Ulcer FormationSignificantly reduced

Detailed Experimental Protocols

The following protocols are based on the methodologies used in the primary research on this compound and are standard for preclinical gastric ulcer research.

In Vivo Model: Water-Immersion Restraint Stress (WIRS) in Rats

This model is effective for studying the pathogenesis of stress-induced ulcers and for screening cytoprotective anti-ulcer agents.[3][4][5]

Objective: To induce gastric mucosal lesions through psychological and physical stress and to evaluate the protective effects of this compound.

Materials:

  • Male Wistar rats (200-250g)

  • This compound (KM-1146)

  • Vehicle (e.g., 1% Carboxymethylcellulose)

  • Restraint devices (e.g., cylindrical cages)

  • Water bath maintained at a constant temperature (e.g., 23 ± 1°C)

  • Anesthetic (e.g., isoflurane or sodium pentobarbital) for sacrifice

  • 10% buffered formalin

  • Dissecting microscope or magnifying lens

  • Laser Doppler flowmeter for GMBF measurement (optional)

  • Agar salt bridges and voltmeter for PD measurement (optional)

Protocol:

  • Animal Acclimatization: House rats individually in cages with wire-net bottoms to prevent coprophagy for at least 7 days before the experiment. Provide free access to standard chow and water.

  • Fasting: Fast the rats for 24-48 hours before the experiment to ensure an empty stomach, with free access to water until 2 hours before the stress induction.[6]

  • Grouping: Divide animals into at least three groups:

    • Group A: Naive Control (No stress, no treatment)

    • Group B: Vehicle Control (Vehicle administration + WIRS)

    • Group C: this compound Treatment (this compound administration + WIRS)

  • Drug Administration:

    • Prepare a suspension of this compound in the vehicle at the desired concentration.

    • Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before initiating the stress protocol. The exact dose and route should be determined in dose-response studies.

  • Stress Induction:

    • Place each rat from Groups B and C into a restraint device.

    • Immerse the rats vertically to the level of the xiphoid process in the water bath (23°C).[6]

    • Maintain the stress condition for a period of 3-6 hours.[3][5]

  • Euthanasia and Tissue Collection:

    • At the end of the stress period, euthanize the rats using an approved method.

    • Immediately perform a laparotomy, ligate the esophagus and pylorus, and excise the stomach.

  • Ulcer Assessment:

    • Open the stomach along the greater curvature and gently rinse with saline.

    • Pin the stomach flat on a board with the mucosal side up.

    • Examine the gastric mucosa for lesions (typically linear hemorrhages in the glandular region) using a dissecting microscope.

    • Measure the length (mm) of each lesion. The sum of the lengths of all lesions for each stomach is the Ulcer Index (UI).

    • Calculate the percentage of inhibition of ulceration for the treated group compared to the vehicle control group using the formula: [(UI_control - UI_treated) / UI_control] * 100.

Visualization of WIRS Experimental Workflow

WIRS_Workflow start Start acclimatize Animal Acclimatization (7 days) start->acclimatize fasting Fasting (24-48 hours) acclimatize->fasting grouping Animal Grouping (Control, Vehicle, this compound) fasting->grouping dosing Drug/Vehicle Administration grouping->dosing stress Water-Immersion Restraint Stress (3-6 hours at 23°C) dosing->stress euthanasia Euthanasia & Stomach Excision stress->euthanasia assessment Ulcer Index Measurement euthanasia->assessment analysis Data Analysis (% Inhibition) assessment->analysis end End analysis->end

Caption: Workflow for the Water-Immersion Restraint Stress (WIRS) model.

Measurement of Gastric Mucosal Blood Flow (GMBF)

Method: Laser Doppler Flowmetry. This technique provides a real-time assessment of microcirculatory blood flow.

Protocol:

  • Anesthetize the rat and perform a laparotomy to expose the stomach.

  • Make a small incision in the forestomach to allow for the insertion of the laser Doppler probe.

  • Gently place the probe tip against the glandular mucosal surface, avoiding excessive pressure which can compress capillaries.

  • Allow the reading to stabilize to establish a baseline GMBF value.

  • Administer this compound or vehicle and record GMBF continuously.

  • If combining with the WIRS model, measurements can be taken before, during, and after the stress period.

Measurement of Transmucosal Potential Difference (PD)

Method: Using agar salt bridges connected to a high-impedance voltmeter.

Protocol:

  • Anesthetize the rat.

  • Place the exploring electrode (an agar-filled catheter) in the lumen of the stomach.

  • Place the reference electrode in the abdominal cavity or a subcutaneous pocket.

  • Connect both electrodes to a voltmeter to measure the potential difference.

  • Record a stable baseline reading before administering the test compound and/or inducing stress.

  • Monitor and record changes in the PD throughout the experiment.

Concluding Remarks

This compound (KM-1146) serves as a valuable research compound for studying the mechanisms of gastric mucosal defense. Its cytoprotective action, centered on enhancing blood flow and maintaining mucosal integrity, provides a complementary research avenue to the study of acid-suppressive agents. The protocols outlined above provide a framework for researchers to investigate the efficacy and mechanism of this compound and similar cytoprotective compounds in preclinical models of gastric ulceration. Further research is warranted to identify the specific molecular targets of this compound to fully elucidate its therapeutic potential.

References

Mezolidon Dosage for Rodent Studies: Information Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

Initial literature searches for "Mezolidon" did not yield specific results for this compound in the context of rodent studies. The search results primarily provided information on two other drugs: Mexidol and Mezlocillin . It is possible that "this compound" is a less common compound, a novel investigational drug with limited published data, or a potential misspelling of a different agent.

Therefore, detailed application notes and protocols specifically for this compound dosage in rodent studies cannot be provided at this time due to the lack of available scientific literature.

For the benefit of researchers who may have encountered a similar-sounding drug name, we are providing a summary of the information found for Mexidol and Mezlocillin in rodent studies. It is crucial to note that this information should not be substituted for data on this compound, as their pharmacological properties and appropriate dosages are likely to be significantly different.

Alternative Compounds Found in Literature:

Mexidol (Emoxypine Succinate)

Mexidol is a drug with antioxidant and antihypoxic properties. The following data has been extracted from studies involving its use in rats.

Table 1: Summary of Mexidol Dosage in Rat Studies

Dosage Route of Administration Rodent Model Key Findings Reference
100 mg/kgIntravenous (single dose)Wistar ratsStudied the pharmacokinetics of succinate, a component of Mexidol. The drug was found to be evenly distributed and quickly eliminated.[1][2]
50 mg/kgIntravenousRatsCompared the pharmacokinetics of a liposomal emulsion versus an aqueous solution of Mexidol.[3]
Mezlocillin

Mezlocillin is an antibiotic. Pharmacokinetic studies have been conducted in rats.

Table 2: Summary of Mezlocillin Dosage in Rat Studies

Dosage Route of Administration Rodent Model Key Findings Reference
20 mg/kgIntravenous (bolus)RatsExamined the dose-dependent pharmacokinetics of the drug.[4]
200 mg/kgIntravenous (bolus)RatsHigher dose in the same pharmacokinetic study, showing non-proportional increases in the area under the curve.[4]

General Experimental Considerations for Rodent Dosing Studies

While specific protocols for this compound are unavailable, the following represents a generalized workflow for conducting dosing studies in rodents based on common laboratory practices. This is for informational purposes only and must be adapted based on the specific compound's properties.

Experimental_Workflow cluster_Prep Preparation cluster_Dosing Dosing & Observation cluster_Analysis Analysis Drug_Formulation Drug Formulation Dose_Administration Dose Administration Drug_Formulation->Dose_Administration Animal_Acclimation Animal Acclimation Animal_Acclimation->Dose_Administration Clinical_Observation Clinical Observation Dose_Administration->Clinical_Observation Sample_Collection Sample Collection (Blood, Tissue) Clinical_Observation->Sample_Collection Pharmacokinetic_Analysis Pharmacokinetic Analysis Sample_Collection->Pharmacokinetic_Analysis Pharmacodynamic_Analysis Pharmacodynamic Analysis Sample_Collection->Pharmacodynamic_Analysis

Caption: A generalized workflow for a rodent dosing study.

Signaling Pathways of Alternative Compounds

Understanding the mechanism of action is crucial for designing relevant pharmacodynamic assessments. As no information is available for this compound, the signaling pathways for the oxazolidinone class of antibiotics (to which Linezolid, a different drug, belongs) are presented as a hypothetical example of what might be investigated. This is not to be construed as the mechanism of this compound.

Oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[5] This mechanism prevents the formation of the initiation complex, a critical step in protein synthesis.

Signaling_Pathway Oxazolidinone Oxazolidinone 50S_Ribosomal_Subunit 50S Ribosomal Subunit Oxazolidinone->50S_Ribosomal_Subunit Binds to P site Initiation_Complex_Formation Initiation Complex Formation 50S_Ribosomal_Subunit->Initiation_Complex_Formation Prevents Protein_Synthesis Protein Synthesis Initiation_Complex_Formation->Protein_Synthesis Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Inhibits

Caption: A diagram of the oxazolidinone antibiotic mechanism.

References

Application Notes and Protocols for Cell Culture Assays Using Mizoribine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mizoribine (MZR), an imidazole nucleoside originally isolated from the fungus Eupenicillium brefeldianum, is a potent immunosuppressive agent.[1][2] Its clinical applications include preventing rejection in renal transplantation and treating various autoimmune diseases such as lupus nephritis and rheumatoid arthritis.[3][4][5] The primary mechanism of action of Mizoribine involves the inhibition of the de novo purine biosynthesis pathway, which is crucial for the proliferation of lymphocytes.[3][5][6] This document provides detailed application notes and protocols for utilizing Mizoribine in various cell culture assays to study its effects on cell viability, proliferation, and cytokine production.

Mechanism of Action

Mizoribine is a prodrug that is phosphorylated intracellularly to its active form, Mizoribine-5'-monophosphate (MZR-5'-P).[3] MZR-5'-P selectively inhibits two key enzymes in the de novo purine synthesis pathway: inosine monophosphate dehydrogenase (IMPDH) and guanosine monophosphate (GMP) synthetase.[3][7] This inhibition leads to the depletion of intracellular guanine nucleotide pools, which are essential for DNA and RNA synthesis.[6][7] As lymphocytes are highly dependent on the de novo pathway for purine synthesis, Mizoribine effectively and selectively suppresses their proliferation.[3][6][8]

Signaling Pathway

The following diagram illustrates the de novo purine biosynthesis pathway and the points of inhibition by Mizoribine.

Mizoribine_Pathway cluster_0 De Novo Purine Synthesis cluster_1 Mizoribine Action PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH IMPDH GMP Guanosine Monophosphate (GMP) XMP->GMP GMP Synthetase GMP_Synthetase GTP GTP GMP->GTP DNA_RNA DNA/RNA Synthesis GTP->DNA_RNA Mizoribine Mizoribine MZR_5_P Mizoribine-5'-P Mizoribine->MZR_5_P Phosphorylation MZR_5_P->IMPDH Inhibits MZR_5_P->GMP_Synthetase Inhibits

Caption: Mechanism of Mizoribine action on the de novo purine synthesis pathway.

Data Presentation

The following tables summarize the quantitative effects of Mizoribine in various cell culture assays as reported in the literature.

Table 1: Inhibition of Lymphocyte Proliferation by Mizoribine

Cell TypeMitogen/StimulusIC50 (µg/mL)Reference
Human LymphocytesPhytohemagglutinin (PHA)1.0 - 10[8]
Human LymphocytesConcanavalin A (Con A)1.0 - 10[8]
Human LymphocytesPokeweed Mitogen (PWM)1.0 - 10[8]
Human LymphocytesMixed Lymphocyte Reaction (MLR)1.0 - 10[8][9]
Beagle Dog LymphocytesConcanavalin A (Con A)Dose-dependent inhibition[8]
Beagle Dog LymphocytesPhytohemagglutinin (PHA)Dose-dependent inhibition[8]
Beagle Dog LymphocytesPokeweed Mitogen (PWM)Dose-dependent inhibition[8]
Beagle Dog LymphocytesMixed Lymphocyte Reaction (MLR)Dose-dependent inhibition[8]

Table 2: Effect of Mizoribine on Glomerular Epithelial Cell (GEC) Proliferation

Mizoribine Concentration (µg/mL)Inhibition of GEC ProliferationReference
1.0 - 100.0Dose-dependent suppression[7]

Table 3: Effect of Mizoribine on Cytokine and Inflammatory Mediator Production

Cell TypeStimulusMediatorEffect of Mizoribine (10 µg/mL)Reference
Rat Glomerular Epithelial CellsThrombinMCP-1Inhibition[7]
Rat Glomerular Epithelial CellsThrombinMIP-2Inhibition[7]
Mouse Macrophage RAW264.7 cellsLipopolysaccharide (LPS)Nitric Oxide (NO)Dose-dependent decrease[1]
Mouse Macrophage RAW264.7 cellsLipopolysaccharide (LPS)TNF-αDose-dependent decrease[1]
Mouse Macrophage RAW264.7 cellsLipopolysaccharide (LPS)IL-1βDose-dependent decrease[1]
Mouse Macrophage RAW264.7 cellsLipopolysaccharide (LPS)IL-6Dose-dependent decrease[1]
Mouse Macrophage RAW264.7 cellsLipopolysaccharide (LPS)Prostaglandin E2 (PGE2)Dose-dependent decrease[1]

Experimental Protocols

Lymphocyte Proliferation Assay

This protocol is designed to assess the inhibitory effect of Mizoribine on mitogen-stimulated lymphocyte proliferation.

Lymphocyte_Proliferation_Workflow A Isolate PBMCs B Seed cells in 96-well plate A->B C Add Mizoribine (various concentrations) B->C D Add Mitogen (e.g., PHA) C->D E Incubate for 72 hours D->E F Add MTT reagent E->F G Incubate for 4 hours F->G H Add Solubilization Solution G->H I Measure Absorbance at 570 nm H->I GEC_Proliferation_Workflow A Culture Rat GECs B Seed cells in 96-well plate A->B C Add Mizoribine (1.0-100.0 µg/mL) B->C D Incubate for 24-48 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H Cytokine_Production_Workflow A Culture Macrophages (e.g., RAW264.7) B Seed cells in 24-well plate A->B C Pre-treat with Mizoribine B->C D Stimulate with LPS C->D E Incubate for 24 hours D->E F Collect Supernatant E->F G Perform ELISA for Cytokines (e.g., TNF-α, IL-6) F->G

References

Application Notes and Protocols for Measuring Mezolidon Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mezolidon is a member of the oxazolidinone class of antibiotics, which are synthetic antimicrobial agents effective against a broad spectrum of Gram-positive bacteria. This class of drugs is particularly valuable for its activity against multi-drug resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The primary mechanism of action for oxazolidinones is the inhibition of bacterial protein synthesis.[1][2][3] They bind to the 50S ribosomal subunit at the P site, preventing the formation of the initiation complex necessary for translation.[2][3][4] This unique mechanism means that there is generally no cross-resistance with other protein synthesis inhibitors.[3]

These application notes provide a comprehensive overview of the techniques and protocols for evaluating the efficacy of this compound, from initial in vitro screening to in vivo animal models and clinical trial endpoints.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound targets the bacterial ribosome, a critical component of the protein synthesis machinery. Specifically, it binds to the 23S ribosomal RNA of the 50S subunit. This binding event interferes with the initiation phase of translation, a distinct mechanism compared to many other antibiotics that inhibit the elongation steps.[4]

cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit Components 50S_subunit 50S Subunit P_site P Site A_site A Site E_site E Site 30S_subunit 30S Subunit Inhibition Inhibition P_site->Inhibition This compound This compound This compound->P_site Binds to Initiation_Complex Initiation Complex (fMet-tRNA) Initiation_Complex->P_site Blocked from binding Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Prevents

Figure 1: this compound's mechanism of action on the bacterial ribosome.

Part 1: In Vitro Efficacy Assays

In vitro assays are fundamental for determining the intrinsic antimicrobial activity of this compound against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Assays

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.

Protocol: Broth Microdilution MIC Assay

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL).

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 100 µL. Include a growth control (no drug) and a sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).

Table 1: Example MIC Data for this compound and Comparators (µg/mL)

OrganismThis compound (MIC₉₀)Linezolid (MIC₉₀)Vancomycin (MIC₉₀)
S. aureus (MSSA)0.2542
S. aureus (MRSA)0.542
S. epidermidis (MSSE)0.2524
S. epidermidis (MRSE)0.524
Enterococcus faecalis (VSE)0.2542
Enterococcus faecium (VRE)0.254>256
Streptococcus pneumoniae0.12520.5

Data is hypothetical based on published data for similar oxazolidinones.[5]

Time-Kill Assays

Time-kill assays provide information on the pharmacodynamic properties of an antibiotic, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Protocol: Time-Kill Assay

  • Preparation: Prepare flasks containing MHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control flask without the drug.

  • Inoculation: Inoculate each flask with a starting bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), draw an aliquot from each flask. Perform serial dilutions and plate onto appropriate agar plates.

  • Incubation and Counting: Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal, while a <3-log₁₀ reduction is bacteriostatic.[6][7]

Start Start: Flasks with Broth + this compound Inoculate Inoculate with Bacteria (~5x10^5 CFU/mL) Start->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Sample Sample at Time Points (0, 2, 4, 8, 12, 24h) Incubate->Sample Dilute Serial Dilution Sample->Dilute Plate Plate on Agar Dilute->Plate Incubate_Plates Incubate Plates (18-24h) Plate->Incubate_Plates Count Count Colonies (CFU/mL) Incubate_Plates->Count Plot Plot log10 CFU/mL vs. Time Count->Plot

Figure 2: Workflow for a time-kill assay.

Protein Synthesis Inhibition Assay

This assay directly measures the primary mechanism of action of this compound.

Protocol: Radiolabeled Amino Acid Incorporation Assay

  • Bacterial Culture: Grow a mid-log phase culture of the test bacterium.

  • Drug Exposure: Aliquot the culture into tubes and add varying concentrations of this compound. Include a no-drug control.

  • Radiolabeling: Add a radiolabeled amino acid (e.g., ³⁵S-methionine) to each tube.

  • Incubation: Incubate for a short period (e.g., 30 minutes) to allow for protein synthesis.

  • Precipitation: Stop the reaction and precipitate the proteins using trichloroacetic acid (TCA).

  • Measurement: Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Calculate the percentage of protein synthesis inhibition relative to the no-drug control. The IC₅₀ (concentration causing 50% inhibition) can be determined.[8]

Table 2: Example Protein Synthesis Inhibition Data

Concentration (µg/mL)% Inhibition (Mean ± SD)
0 (Control)0 ± 0
0.115.2 ± 3.1
0.248.9 ± 5.5
0.485.1 ± 4.2
0.898.6 ± 1.3
IC₅₀ ~0.2 µg/mL

Data is hypothetical.[8]

Part 2: In Vivo Efficacy Models

In vivo models are crucial for evaluating the efficacy of this compound in a complex biological system, providing data on pharmacokinetics and pharmacodynamics.

Murine Systemic Infection Model

This model assesses the ability of this compound to protect against a lethal systemic infection.

Protocol: Systemic Infection (Sepsis) Model

  • Infection: Mice (e.g., C3H or BALB/c) are infected intraperitoneally (i.p.) with a lethal dose of bacteria (e.g., S. aureus).

  • Treatment: At a specified time post-infection (e.g., 15 minutes), groups of mice are treated with various doses of this compound, administered orally (p.o.) or intravenously (i.v.). A control group receives the vehicle.[1]

  • Monitoring: Mice are monitored for survival over a period of 7-14 days.

  • Endpoint: The primary endpoint is survival. The 50% effective dose (ED₅₀), the dose required to protect 50% of the animals from lethal infection, is calculated.[5]

Murine Thigh Infection Model

This localized infection model allows for the direct quantification of bacterial burden in tissue.

Protocol: Neutropenic Thigh Infection Model

  • Immunosuppression: Mice are rendered neutropenic by treatment with cyclophosphamide.

  • Infection: Mice are injected intramuscularly in the thigh with a specific inoculum of the test organism (e.g., 10⁶ CFU of MRSA).[9]

  • Treatment: At a set time post-infection (e.g., 2 hours), treatment with this compound is initiated. Dosing can be single or multiple over a 24-hour period.[9]

  • Bacterial Quantification: At the end of the treatment period (e.g., 24 hours), mice are euthanized, and the infected thigh muscle is excised, homogenized, and plated for CFU enumeration.[1]

  • Analysis: The efficacy is determined by the reduction in log₁₀ CFU per gram of tissue compared to the control group at the start of therapy.[1][9]

Table 3: Example Efficacy Data from a Murine Thigh Infection Model (MRSA)

Treatment Group (mg/kg)Dosing RegimenMean Log₁₀ CFU/g Thigh (± SD)Change from Pre-treatment
Pre-treatment Control-6.5 ± 0.2-
Vehicle Control (24h)-8.7 ± 0.4+2.2
This compound (12.5)Single Dose5.1 ± 0.5-1.4
This compound (25)Single Dose3.9 ± 0.6-2.6
Linezolid (100)Single Dose6.2 ± 0.3-0.3

Data is hypothetical based on published data for similar oxazolidinones.[1]

Induce_Neutropenia Induce Neutropenia (Cyclophosphamide) Infect_Thigh Infect Thigh Muscle (e.g., MRSA) Induce_Neutropenia->Infect_Thigh Start_Therapy Initiate Therapy (this compound vs. Vehicle) Infect_Thigh->Start_Therapy Euthanize Euthanize Mice (after 24h) Start_Therapy->Euthanize Excise_Thigh Excise & Homogenize Thigh Muscle Euthanize->Excise_Thigh Quantify_Bacteria Quantify Bacteria (Serial Dilution & Plating) Excise_Thigh->Quantify_Bacteria Analyze Analyze Data (Log10 CFU reduction) Quantify_Bacteria->Analyze

Figure 3: Workflow for a murine thigh infection model.

Part 3: Clinical Trial Efficacy Endpoints

In human clinical trials, the efficacy of this compound is assessed using standardized clinical and microbiological endpoints. Trials are often designed as non-inferiority studies, comparing the new drug to a standard-of-care agent like linezolid.[10]

Primary Efficacy Endpoint
  • Early Clinical Response: This is a common primary endpoint, typically assessed 48 to 72 hours after the initiation of therapy.[10] Response is often defined as a cessation of the spread of infection and the absence of fever.

Secondary Efficacy Endpoints
  • Clinical Cure at End of Therapy (EOT): Assessed on days 11-13, this endpoint signifies the resolution of signs and symptoms of infection.[10]

  • Clinical Cure at Post-Therapy Evaluation (PTE): Assessed 7-14 days after the EOT, this endpoint confirms a sustained cure.[10]

  • Microbiological Eradication: This is determined by the absence of the baseline pathogen in cultures taken from the site of infection at the EOT or PTE visits.

Safety and Tolerability
  • Adverse Events: Monitoring and reporting of all treatment-emergent adverse events. For oxazolidinones, particular attention is paid to gastrointestinal side effects (e.g., nausea) and potential myelosuppression (e.g., thrombocytopenia).[1][10]

  • Laboratory Parameters: Regular monitoring of hematologic parameters, especially platelet counts, is crucial.[10]

Table 4: Example Phase 3 Clinical Trial Endpoints (Complicated Skin Infections)

EndpointThis compound (200 mg QD, 6 days)Linezolid (600 mg BID, 10 days)Outcome
Early Clinical Response (48-72h) 81.6%79.4%Non-inferiority met
Clinical Cure at EOT 85.5%86.1%Similar efficacy
Microbiological Eradication 89.2%90.5%Similar efficacy
Adverse Event: Nausea 8.2%12.2%Statistically significant difference
Adverse Event: Platelets <150,000/mm³ 4.9%10.8%Statistically significant difference

Data is hypothetical based on published data for tedizolid vs. linezolid.[10]

References

Application Notes and Protocols for Metoclopramide in Gastroenterology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoclopramide is a widely utilized medication in gastroenterology with both prokinetic and antiemetic properties. Its primary mechanism of action involves the antagonism of dopamine D2 receptors and serotonin 5-HT3 receptors, alongside agonism of serotonin 5-HT4 receptors in the gastrointestinal tract.[1] These actions result in increased esophageal sphincter pressure, accelerated gastric emptying, and enhanced intestinal motility.[1][2] These pharmacological effects make metoclopramide a valuable agent for studying and managing various gastrointestinal motility disorders.

These application notes provide an overview of the research applications of metoclopramide in gastroenterology, with a focus on its use in studying gastroparesis and other motility disorders. Detailed experimental protocols and data presentation are included to facilitate its use in a research setting.

Key Research Applications

  • Gastroparesis: Metoclopramide is a cornerstone in the pharmacological management of gastroparesis, a condition characterized by delayed gastric emptying.[1] Research studies often utilize metoclopramide as a positive control or comparator to evaluate the efficacy of novel prokinetic agents.

  • Gastroesophageal Reflux Disease (GERD): By increasing lower esophageal sphincter pressure, metoclopramide can be used in studies investigating the pathophysiology and treatment of GERD.[1]

  • Chemotherapy-Induced Nausea and Vomiting (CINV): Its antiemetic effects, mediated through the chemoreceptor trigger zone, make it a relevant compound in research focused on mitigating the side effects of cancer therapies.[1]

  • Postoperative Ileus: Research into the prevention and treatment of postoperative ileus may involve metoclopramide to assess its ability to stimulate gut motility after surgery.

Quantitative Data Summary

The following table summarizes key quantitative data related to the clinical and pharmacological properties of metoclopramide.

ParameterValueReference
Mechanism of Action Dopamine D2 antagonist, 5-HT3 antagonist, 5-HT4 agonist[1]
Bioavailability 30-100% (highly variable)N/A
Half-life 4-6 hoursN/A
Time to Peak Plasma Concentration 1-2 hoursN/A
Standard Adult Dosage (Gastroparesis) 10 mg, 30 minutes before meals and at bedtimeN/A
Effect on Gastric Emptying Significant acceleration[2]
Effect on LES Pressure Increased[1]

Experimental Protocols

Protocol 1: Evaluation of Gastric Emptying in a Rodent Model of Gastroparesis

Objective: To assess the prokinetic effect of metoclopramide on delayed gastric emptying in a diabetic gastroparesis rat model.

Materials:

  • Male Wistar rats (200-250g)

  • Streptozotocin (STZ)

  • Metoclopramide hydrochloride

  • Phenol red (non-absorbable marker)

  • Saline solution (0.9% NaCl)

  • Spectrophotometer

Procedure:

  • Induction of Diabetes: Induce diabetes by a single intraperitoneal injection of STZ (60 mg/kg) dissolved in citrate buffer (pH 4.5). Monitor blood glucose levels to confirm diabetes (glucose > 250 mg/dL).

  • Gastroparesis Development: Allow 4-6 weeks for the development of diabetic gastroparesis.

  • Drug Administration:

    • Divide diabetic rats into two groups: Vehicle control (saline) and Metoclopramide-treated (10 mg/kg, intraperitoneal).

    • Administer the respective treatments 30 minutes before the test meal.

  • Gastric Emptying Assay:

    • Fast the rats for 24 hours with free access to water.

    • Administer a test meal containing a known concentration of phenol red (e.g., 1.5 mL of 1.5% methylcellulose with 0.05% phenol red) via oral gavage.

    • After 90 minutes, euthanize the animals by cervical dislocation.

    • Clamp the pylorus and cardia of the stomach and carefully remove the stomach.

    • Homogenize the stomach and its contents in a known volume of 0.1 N NaOH.

    • Add trichloroacetic acid to precipitate proteins and centrifuge the samples.

    • Add NaOH to the supernatant to develop the color of phenol red.

    • Measure the absorbance of the supernatant at 560 nm using a spectrophotometer.

  • Calculation:

    • Calculate the amount of phenol red recovered from the stomach.

    • Gastric emptying (%) = (1 - (Amount of phenol red in test stomach / Amount of phenol red in stomach at time 0)) x 100.

Expected Outcome: The metoclopramide-treated group is expected to show a significantly higher percentage of gastric emptying compared to the vehicle control group.

Protocol 2: In Vitro Assessment of Metoclopramide on Intestinal Smooth Muscle Contraction

Objective: To measure the contractile response of isolated intestinal smooth muscle strips to metoclopramide.

Materials:

  • Guinea pig ileum

  • Organ bath system with an isometric force transducer

  • Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 11.1 mM glucose)

  • Metoclopramide hydrochloride

  • Carbachol (positive control)

  • Oxygen (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Euthanize a guinea pig and isolate a segment of the terminal ileum.

    • Clean the ileum segment and cut it into longitudinal strips (approximately 1.5 cm in length).

  • Organ Bath Setup:

    • Mount the ileal strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2, 5% CO2.

    • Connect the strips to isometric force transducers to record contractile activity.

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, washing with fresh Krebs solution every 15 minutes.

  • Experimental Protocol:

    • Record a baseline contractile activity.

    • Add a submaximal concentration of carbachol to confirm tissue viability and establish a reference contraction. Wash out the carbachol and allow the tissue to return to baseline.

    • Construct a cumulative concentration-response curve for metoclopramide by adding increasing concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M) to the organ bath at regular intervals.

    • Record the peak contractile response at each concentration.

  • Data Analysis:

    • Express the contractile response to metoclopramide as a percentage of the maximal response to carbachol.

    • Plot the concentration-response curve and calculate the EC50 value for metoclopramide.

Expected Outcome: Metoclopramide is expected to induce a concentration-dependent contraction of the ileal smooth muscle.

Visualizations

Caption: Mechanism of action of Metoclopramide.

Gastric_Emptying_Workflow cluster_Model Model Preparation cluster_Experiment Experimental Procedure cluster_Analysis Data Analysis Induction Induce Diabetes in Rats (STZ) Development Allow Gastroparesis Development (4-6 weeks) Induction->Development Grouping Group Animals (Vehicle vs. Metoclopramide) Development->Grouping Administration Administer Treatment (IP) Grouping->Administration Test_Meal Administer Phenol Red Test Meal (Oral Gavage) Administration->Test_Meal Euthanasia Euthanize and Collect Stomachs Test_Meal->Euthanasia Homogenization Homogenize Stomach Contents Euthanasia->Homogenization Spectrophotometry Measure Phenol Red Absorbance Homogenization->Spectrophotometry Calculation Calculate Gastric Emptying (%) Spectrophotometry->Calculation

Caption: Workflow for Gastric Emptying Assay.

Conclusion

Metoclopramide remains a significant pharmacological tool in gastroenterology research. Its well-characterized prokinetic and antiemetic effects provide a reliable standard for the evaluation of new therapeutic agents. The protocols and data presented here offer a framework for researchers to incorporate metoclopramide into their studies of gastrointestinal motility and function. Careful consideration of its pharmacological profile and potential side effects is essential for the robust design and interpretation of experimental results.

References

Application Notes and Protocols for the Laboratory Use of Mexidol (Emoxypine Succinate)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These notes provide detailed procedures for the preparation of Mexidol (Emoxypine Succinate) solutions for use in a laboratory setting. The information includes the physicochemical properties of Mexidol, protocols for preparing stock and working solutions, and diagrams illustrating the preparation workflow and the compound's mechanism of action.

Physicochemical Properties and Solubility

Mexidol, also known as Emoxypine Succinate, is a synthetic antioxidant with neuroprotective and anxiolytic properties.[1] Its chemical structure is similar to pyridoxine (a form of vitamin B6).[2] For laboratory use, understanding its physical and chemical properties, particularly its solubility, is crucial for preparing accurate and stable solutions.

Table 1: Physicochemical Properties and Solubility of Mexidol (Emoxypine Succinate)

PropertyValueCitations
Chemical Name 2-ethyl-6-methyl-3-hydroxypyridine succinate[3][4]
Synonyms Emoxypine Succinate, Mexidole, Emoxypin[1][2][5]
CAS Number 127464-43-1[1][6]
Molecular Formula C₁₂H₁₇NO₅[6]
Molecular Weight 255.27 g/mol [6][7]
Appearance White to off-white or slightly beige crystalline powder[1][8]
Melting Point 136-138 °C[9]
Solubility
   WaterFreely soluble; 250 mg/mL (979.36 mM) - may require sonication[1][6][8]
   DMSO30 mg/mL (117.52 mM) - sonication is recommended[10]
   EthanolFreely soluble[1][4]
Storage (Powder) Store at room temperature or cooler in a sealed, airtight container, protected from light and moisture. Stable for at least 2 years.[11][12]
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[8]

Experimental Protocols

Preparation of a 100 mM Mexidol Stock Solution in Water

This protocol describes the preparation of a 100 mM stock solution of Mexidol in sterile water.

Materials:

  • Mexidol (Emoxypine Succinate) powder (MW: 255.27 g/mol )

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Sonicator (optional, but recommended)[6][8]

  • Sterile syringe filters (0.22 µm)

  • Sterile cryovials for aliquoting

Procedure:

  • Calculate the required mass of Mexidol:

    • To prepare 10 mL of a 100 mM stock solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.1 mol/L x 0.01 L x 255.27 g/mol

      • Mass (g) = 0.025527 g = 25.53 mg

  • Weigh the Mexidol powder:

    • Using a calibrated analytical balance, carefully weigh out 25.53 mg of Mexidol powder and transfer it to a sterile 15 mL conical tube.

  • Dissolve the powder:

    • Add approximately 8 mL of sterile, purified water to the conical tube containing the Mexidol powder.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is fully dissolved.

    • If the powder does not dissolve completely, place the tube in a sonicator water bath for 5-10 minutes.[6][10]

  • Adjust the final volume:

    • Once the powder is completely dissolved, add sterile water to bring the final volume to 10 mL.

    • Invert the tube several times to ensure the solution is homogeneous.

  • Sterilization and Storage:

    • To ensure sterility for cell culture or in vivo use, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.[8]

    • Aliquot the sterilized stock solution into smaller, single-use volumes (e.g., 500 µL) in sterile cryovials.

    • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8] Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for In Vitro and In Vivo Studies

This protocol describes the dilution of the 100 mM stock solution to prepare working solutions for experimental use.

For In Vitro Experiments (e.g., cell culture):

  • Thaw a single aliquot of the 100 mM Mexidol stock solution at room temperature.

  • Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentration.

    • Example for a final concentration of 100 µM in 10 mL of medium:

      • Use the formula: M₁V₁ = M₂V₂

      • (100,000 µM)(V₁) = (100 µM)(10,000 µL)

      • V₁ = 10 µL

      • Add 10 µL of the 100 mM stock solution to 10 mL of cell culture medium.

For In Vivo Experiments (e.g., intraperitoneal injection in rats):

  • Thaw a single aliquot of the 100 mM Mexidol stock solution.

  • Dilute the stock solution in a sterile vehicle suitable for injection, such as 0.9% sodium chloride (saline) solution.[13]

    • Example for a dose of 40 mg/kg in a 250 g rat, with an injection volume of 1 mL:

      • Calculate the required dose:

        • Dose (mg) = 40 mg/kg * 0.25 kg = 10 mg

      • Calculate the required concentration of the working solution:

        • Concentration = 10 mg / 1 mL = 10 mg/mL

      • Prepare the working solution from the 100 mM stock:

        • The stock solution concentration is 25.53 mg/mL (from section 2.1).

        • Use the formula: C₁V₁ = C₂V₂

        • (25.53 mg/mL)(V₁) = (10 mg/mL)(desired final volume, e.g., 5 mL)

        • V₁ = (10 * 5) / 25.53 ≈ 1.96 mL

        • Add 1.96 mL of the 100 mM stock solution to a sterile tube.

        • Add sterile saline to bring the final volume to 5 mL. Mix well.

      • The final working solution will have a concentration of 10 mg/mL, and a 1 mL injection will deliver the 40 mg/kg dose to a 250 g rat.

Diagrams

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_storage Sterilization & Storage cluster_working Working Solution Preparation weigh 1. Weigh Mexidol Powder dissolve 2. Dissolve in Solvent (e.g., Sterile Water) weigh->dissolve vortex 3. Vortex/Sonicate to Dissolve dissolve->vortex adjust_vol 4. Adjust to Final Volume vortex->adjust_vol filter 5. Sterile Filter (0.22 µm) adjust_vol->filter aliquot 6. Aliquot into Cryovials filter->aliquot store 7. Store at -20°C or -80°C aliquot->store thaw 8. Thaw Stock Aliquot store->thaw dilute 9. Dilute in Experimental Medium (e.g., Culture Medium, Saline) thaw->dilute use 10. Use in Experiment dilute->use

Caption: Workflow for Mexidol solution preparation and use.

Signaling Pathway

G cluster_membrane Cellular Membrane cluster_intracellular Intracellular Effects cluster_outcome Overall Cellular Outcome mexidol Mexidol (Emoxypine Succinate) membrane_stab Membrane Stabilization mexidol->membrane_stab inhibits lipid peroxidation receptor_mod Modulation of Receptors (GABA, Benzodiazepine) mexidol->receptor_mod increases binding enzyme_mod Modulation of Membrane-Bound Enzymes mexidol->enzyme_mod ros Reactive Oxygen Species (ROS) mexidol->ros inhibits antioxidant_enzymes Antioxidant Enzymes (e.g., Superoxide Dismutase) mexidol->antioxidant_enzymes increases activity mitochondria Mitochondrial Respiration mexidol->mitochondria stimulates neurotrophic_factors Neurotrophic Factors (BDNF, NGF) mexidol->neurotrophic_factors increases expression neuroprotection Neuroprotection membrane_stab->neuroprotection receptor_mod->neuroprotection cell_survival Increased Cell Survival & Energy Status ros->cell_survival antioxidant_enzymes->neuroprotection mitochondria->cell_survival neurotrophic_factors->cell_survival

Caption: Mechanism of action of Mexidol.

References

Application Notes and Protocols: Animal Models of Gastric Injury for Mezolidon Testing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide detailed protocols for inducing and evaluating gastric injury in preclinical animal models to test the efficacy of gastroprotective compounds like Mezolidon. This document outlines three robust and widely used models: ethanol-induced, NSAID-induced, and stress-induced gastric injury.

Introduction to Gastric Mucosal Injury Models

The integrity of the gastric mucosa is maintained by a delicate balance between aggressive factors (e.g., acid, pepsin, external agents) and defensive factors (e.g., mucus-bicarbonate layer, prostaglandins, adequate blood flow).[1][2] When this balance is disrupted, it can lead to gastric mucosal injury and ulceration. Animal models are indispensable tools for understanding the pathophysiology of gastric injury and for the preclinical evaluation of potential therapeutic agents.[3][4][5]

This document details the application of three distinct and clinically relevant models of acute gastric injury:

  • Ethanol-Induced Injury: A model of direct necrotizing damage, characterized by intense hemorrhagic lesions and oxidative stress.[4][6]

  • NSAID-Induced Injury: Mimics a common clinical scenario where nonsteroidal anti-inflammatory drugs (NSAIDs) compromise mucosal defense, primarily through the inhibition of prostaglandin synthesis.[7][8][9]

  • Water Immersion Restraint Stress (WIRS)-Induced Injury: A model that combines psychological and physiological stressors, leading to mucosal ischemia and lesions, often mediated by the vagal nervous system.[10][11]

These models allow for the comprehensive evaluation of a test compound, such as this compound, by probing its efficacy against different pathological mechanisms.

General Experimental Workflow

A standardized workflow is crucial for reproducibility. The following diagram outlines the typical experimental process for evaluating a test compound in any of the described models.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Induction cluster_eval Phase 3: Evaluation A Animal Acclimatization (e.g., 7 days) B Fasting Period (18-24h, water ad libitum) A->B C Group Allocation (Vehicle, this compound, Positive Control) B->C D Pre-treatment Administration (e.g., 60 min prior to induction) C->D E Induction of Gastric Injury (Ethanol, NSAID, or Stress) D->E F Euthanasia & Stomach Excision (Specified time post-induction) E->F G Macroscopic Evaluation (Ulcer Index Calculation) F->G H Biochemical & Histological Analysis (Tissue processing) F->H

Caption: General workflow for in vivo gastric injury studies.

Key Signaling Pathways in Gastric Mucosal Defense

Understanding the underlying molecular pathways is critical for interpreting experimental results. The diagram below illustrates the central role of prostaglandins (PGs) in mucosal defense and how injurious agents disrupt this system.

G cluster_pathway Gastric Mucosal Cell cluster_defense Mucosal Defense Mechanisms cluster_insult Injurious Stimuli AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins (PGE2, PGI2) COX->PGs Mucus ↑ Mucus & Bicarbonate Secretion PGs->Mucus BloodFlow ↑ Mucosal Blood Flow PGs->BloodFlow Acid ↓ Gastric Acid Secretion PGs->Acid NSAIDs NSAIDs (e.g., Indomethacin) NSAIDs->COX Inhibition Ethanol Ethanol cluster_pathway cluster_pathway Ethanol->cluster_pathway Direct Necrosis & Oxidative Stress Stress Stress Stress->cluster_pathway Ischemia & Acid Hypersecretion

Caption: Prostaglandin pathway in gastric defense and injury.

Prostaglandins, synthesized via the cyclooxygenase (COX) enzymes, are crucial for maintaining mucosal integrity.[7][9][12] NSAIDs cause injury by inhibiting COX enzymes, thereby depleting protective prostaglandins.[7] Ethanol induces direct cellular damage and oxidative stress, while stress leads to reduced blood flow and increased acid secretion.[6][11][13]

Model 1: Ethanol-Induced Gastric Injury

Principle: This model assesses a compound's ability to protect against direct necrotizing and oxidative damage. Oral administration of absolute or high-concentration ethanol rapidly induces severe hemorrhagic lesions in the gastric mucosa.[6][13]

Detailed Experimental Protocol
  • Animals: Male Wistar or Sprague-Dawley rats (180-220g) are commonly used.

  • Housing & Acclimatization: House animals in cages with raised wire mesh bottoms to prevent coprophagy. Acclimatize for at least 7 days.

  • Fasting: Deprive animals of food for 24 hours prior to the experiment, with free access to water.[13]

  • Grouping (n=6-8 per group):

    • Group I (Normal Control): Receives vehicle (e.g., 0.5% CMC) orally.

    • Group II (Injury Control): Receives vehicle orally, followed by ethanol.

    • Group III (Positive Control): Receives a standard gastroprotective drug (e.g., Omeprazole, 20 mg/kg) orally.

    • Group IV-VI (Test Groups): Receive this compound at various doses (e.g., 25, 50, 100 mg/kg) orally.

  • Dosing: Administer the respective vehicle, positive control, or this compound solution by oral gavage (typically 5 mL/kg volume).

  • Ulcer Induction: One hour after pre-treatment, administer 1 mL of absolute ethanol orally to all groups except the Normal Control.[13]

  • Sacrifice and Tissue Collection: One hour after ethanol administration, euthanize the animals (e.g., via CO2 inhalation). Immediately dissect the stomach, open it along the greater curvature, and gently rinse with normal saline.

Assessment and Data Analysis
  • Macroscopic Evaluation: Pin the stomach flat on a board and photograph it. Measure the length (mm) of each hemorrhagic lesion. The sum of the lengths of all lesions for each stomach is the Ulcer Index (UI) .

  • Percentage Inhibition: Calculate the protective effect using the formula: % Inhibition = [(UI_control - UI_treated) / UI_control] * 100[14]

  • Histopathology: Fix a portion of the gastric tissue in 10% buffered formalin for histological processing (H&E staining) to assess for edema, inflammation, and necrosis.[3][4]

Example Data Presentation
GroupTreatmentDose (mg/kg)Ulcer Index (Mean ± SEM)% Inhibition
INormal Control-0.0 ± 0.0-
IIInjury Control (Ethanol)-75.4 ± 5.20
IIIOmeprazole + Ethanol2018.1 ± 2.5 76.0
IVThis compound + Ethanol2555.9 ± 4.8*25.9
VThis compound + Ethanol5032.7 ± 3.156.6
VIThis compound + Ethanol10021.3 ± 2.9**71.7
*Data are hypothetical for illustrative purposes. *p<0.05, *p<0.01 vs. Injury Control.

Model 2: NSAID (Indomethacin)-Induced Gastric Injury

Principle: This model is highly relevant to a major cause of clinical gastric ulcers. Indomethacin, a potent non-selective COX inhibitor, reduces prostaglandin levels, leading to decreased mucus and bicarbonate secretion, reduced blood flow, and subsequent ulcer formation.[9][14]

Detailed Experimental Protocol
  • Animals and Housing: As described for the ethanol model.

  • Fasting: Deprive animals of food for 24 hours prior to induction, with free access to water.[14][15]

  • Grouping and Dosing: Similar to the ethanol model. A standard positive control is Omeprazole (20 mg/kg) or Misoprostol (a prostaglandin analog).

  • Ulcer Induction: One hour after pre-treatment, administer Indomethacin (e.g., 30 mg/kg, dissolved in 0.5% sodium bicarbonate) orally or subcutaneously.[14][16]

  • Sacrifice and Tissue Collection: Euthanize the animals 6-8 hours after indomethacin administration.[16] Dissect and rinse the stomach as previously described.

Assessment and Data Analysis
  • Macroscopic Evaluation: Score the gastric lesions based on a severity scale. A common method:

    • 0 = No lesion

    • 1 = Hyperemia

    • 2 = 1-5 small lesions (<2mm)

    • 3 = >5 small lesions or 1 medium lesion (2-4mm)

    • 4 = >2 medium lesions or 1 large lesion (>4mm)

    • 5 = Perforation The sum of scores constitutes the Ulcer Index (UI).

  • Percentage Inhibition: Calculated as described previously.[14]

  • Biochemical Analysis: Homogenize gastric tissue to measure levels of Prostaglandin E2 (PGE2) via ELISA to confirm the mechanism of action. Myeloperoxidase (MPO) activity can be measured as an index of neutrophil infiltration.[17]

Example Data Presentation
GroupTreatmentDose (mg/kg)Ulcer Index (Mean ± SEM)% InhibitionPGE2 (pg/mg tissue)
INormal Control-0.0 ± 0.0-250.6 ± 15.1
IIInjury Control (Indo)-15.8 ± 1.3085.2 ± 9.4
IIIOmeprazole + Indo204.2 ± 0.7 73.491.5 ± 10.2
IVThis compound + Indo509.7 ± 1.138.6145.3 ± 12.8
VThis compound + Indo1005.1 ± 0.867.7198.7 ± 14.5**
*Data are hypothetical. Indo: Indomethacin. *p<0.05, *p<0.01 vs. Injury Control.

Model 3: Water Immersion Restraint Stress (WIRS)-Induced Injury

Principle: This model investigates the effects of combined psychological and physical stress, which is known to cause gastric lesions through mechanisms involving the central nervous system, vagal overactivity, mucosal ischemia, and acid hypersecretion.[10][11]

Detailed Experimental Protocol
  • Animals and Housing: As previously described.

  • Fasting: Deprive animals of food for 24 hours prior to the experiment, with free access to water.

  • Grouping and Dosing: Similar to other models.

  • Stress Induction: One hour after pre-treatment, place each rat in a restraint cage. Immerse the cage vertically in a water bath (22-24°C) to the level of the xiphoid process for a period of 4-6 hours.[10][18]

  • Sacrifice and Tissue Collection: Immediately after the stress period, euthanize the animals. Dissect and rinse the stomach.

Assessment and Data Analysis
  • Macroscopic Evaluation: The resulting lesions are typically linear and found in the glandular part of the stomach. The Ulcer Index is calculated by summing the length (mm) of all lesions.[19]

  • Percentage Inhibition: Calculated as described previously.

  • Gastric Secretion Analysis: In a separate cohort of animals, pylorus ligation can be performed immediately before the stress period. After euthanasia, collect the gastric contents to measure volume, pH, and total acidity.

Example Data Presentation
GroupTreatmentDose (mg/kg)Ulcer Index (Mean ± SEM)% InhibitionGastric Acid Output (µEq/4h)
INormal Control-0.0 ± 0.0-110.5 ± 10.4
IIInjury Control (WIRS)-22.5 ± 2.10235.8 ± 18.7
IIIOmeprazole + WIRS206.1 ± 1.0 72.9125.1 ± 11.9
IVThis compound + WIRS5014.3 ± 1.836.4180.4 ± 15.2
VThis compound + WIRS1008.9 ± 1.2 60.4142.6 ± 13.6
*Data are hypothetical. *p<0.05, *p<0.01 vs. Injury Control.

Conclusion

The selection of an appropriate animal model is crucial for the preclinical evaluation of gastroprotective agents like this compound. By utilizing a combination of these three models—ethanol, NSAID, and stress-induced injury—researchers can build a comprehensive profile of the compound's efficacy and potential mechanisms of action, whether through direct cytoprotection, enhancement of mucosal defense pathways, or anti-secretory effects. Rigorous adherence to these detailed protocols will ensure the generation of reliable and reproducible data to guide further drug development.

References

Application Notes and Protocols for the Quantification of Mezolidon in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current literature review, a specific, validated analytical method for the quantification of Mezolidon in tissue has not been published. The following application note and protocol are based on established and validated methods for structurally similar compounds, particularly from the oxazolidinone class of antibiotics, and represent a template that would require full validation for the specific analysis of this compound.

Application Note: Quantification of this compound in Tissue using LC-MS/MS

Introduction

This compound is an oxazolidinone antimicrobial agent. To understand its pharmacokinetic and pharmacodynamic properties, particularly its distribution and accumulation in target tissues, a robust and sensitive analytical method for its quantification in biological matrices is essential. This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in tissue homogenates. The method is designed to offer high selectivity, sensitivity, and throughput, making it suitable for preclinical and clinical research.

Principle of the Method

The method involves the extraction of this compound and an internal standard (IS) from tissue homogenate via protein precipitation. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of this compound to the internal standard against a calibration curve prepared in a matching matrix.

Instrumentation and Materials

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Software: Instrument control and data acquisition software.

  • Chemicals and Reagents: Acetonitrile (ACN), Methanol (MeOH), Formic acid (FA), Water (HPLC grade), this compound reference standard, and a suitable internal standard (e.g., a deuterated analog of this compound or another oxazolidinone like Linezolid-d3).

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50% methanol to create working standard solutions at various concentrations.

  • Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions into blank tissue homogenate to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Tissue Sample Preparation
  • Homogenization: Accurately weigh a portion of the tissue sample (e.g., 100 mg) and add a 3-fold volume of homogenization buffer (e.g., phosphate-buffered saline). Homogenize the tissue on ice using a mechanical homogenizer until a uniform consistency is achieved.

  • Protein Precipitation: To 100 µL of tissue homogenate, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following tables summarize the proposed starting conditions for the LC-MS/MS analysis of this compound. These parameters should be optimized during method development and validation.

Table 1: Liquid Chromatography Parameters

ParameterSuggested Value
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
2.5
3.5
3.6
5.0

Table 2: Mass Spectrometry Parameters

ParameterSuggested Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transitions To be determined by infusion of this compound and IS
This compound (Precursor > Product) TBD > TBD
Internal Standard (Precursor > Product) TBD > TBD
Collision Energy To be optimized
Dwell Time 100 ms
Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA, EMA). The validation should assess the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of this compound and the IS in blank matrix.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision evaluated at multiple QC levels.

  • Matrix Effect: Assessment of ion suppression or enhancement caused by the tissue matrix.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).

Table 3: Example Validation Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Intra- and Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Intra- and Inter-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)
Matrix Factor (IS Normalized) CV ≤ 15%
Recovery Consistent, precise, and reproducible

Visualizations

experimental_workflow cluster_sample_prep Tissue Sample Preparation cluster_analysis LC-MS/MS Analysis tissue Tissue Sample homogenize Homogenization tissue->homogenize precipitate Protein Precipitation (Acetonitrile + IS) homogenize->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Supernatant Collection centrifuge->supernatant reconstitute Reconstitution supernatant->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation Injection ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing

Caption: Experimental workflow for this compound quantification in tissue.

logical_relationship cluster_validation Validation Parameters method_development Method Development validation Method Validation method_development->validation sample_analysis Tissue Sample Analysis validation->sample_analysis selectivity Selectivity linearity Linearity accuracy Accuracy & Precision matrix_effect Matrix Effect recovery Recovery stability Stability pk_pd_studies Pharmacokinetic/ Pharmacodynamic Studies sample_analysis->pk_pd_studies

Caption: Logical relationship of method development and validation.

Application Note and Protocol for Assessing Gastric Mucosal Potential Difference with Mezolidon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gastric mucosa maintains a significant negative electrical potential difference (PD) relative to the blood, a key indicator of its structural and functional integrity. A disruption in this potential difference often signifies mucosal damage. Various factors, including stress, can compromise the gastric mucosal barrier, leading to a decrease in PD and the development of ulcers. Mezolidon, a thiazolidine derivative, has demonstrated protective effects against stress-induced gastric ulcers.[1] This application note provides a detailed protocol for assessing the effect of this compound on gastric mucosal potential difference in a rat model of water-immersion stress. The protocol is based on established methodologies for measuring gastric PD and findings from studies on this compound's anti-ulcer effects.[1][2][3][4][5]

Principle

The gastric mucosal potential difference is generated by the active transport of ions across the epithelial cells. This protocol describes an in vivo method to measure this potential difference in anesthetized rats. The measurement is taken between a sensing electrode placed in contact with the gastric mucosa and a reference electrode placed in a systemic circulation (e.g., intravenously). A high-impedance voltmeter is used to record the potential difference. The effect of this compound is evaluated by comparing the potential difference in pre-treated animals to a control group under stress conditions.

Quantitative Data Summary

The following table summarizes the quantitative data on the effect of this compound on gastric mucosal potential difference and blood flow in a water-immersion stress model in rats.

ParameterControl Group (Water-Immersion Stress)This compound-Pretreated Group (Water-Immersion Stress)
Gastric Mucosal Potential DifferenceDecreased to 48% of initial value[1]Significantly higher than the control group[1]
Gastric Mucosal Blood FlowDecreased to 40% of initial value[1]Significantly higher than the control group[1]

Experimental Protocol

Materials and Reagents
  • This compound (KM-1146, 2-(3,4-dimethoxyphenyl)-5-methylthiazolidine-4-one)

  • Anesthetic (e.g., Urethane or a combination of ketamine and xylazine)

  • Saline solution (0.9% NaCl)

  • Ag/AgCl electrodes

  • High-impedance millivoltmeter

  • Intravenous catheter

  • Gastric intubation tube

  • Water bath for stress induction

  • Surgical instruments

Experimental Workflow

experimental_workflow cluster_preparation Animal Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis A Fasting of Rats (24h) B Anesthetize Rats A->B C Insert Intravenous Catheter B->C D Insert Gastric Tube C->D E Administer this compound (i.p. or i.v.) F Administer Vehicle (Control) G Place Reference Electrode (i.v.) E->G F->G H Place Sensing Electrode (Gastric Mucosa) G->H I Record Baseline Potential Difference H->I J Induce Water-Immersion Stress I->J K Continuously Record Potential Difference J->K L Compare PD between this compound and Control Groups K->L

Caption: Experimental workflow for assessing the effect of this compound on gastric mucosal potential difference.

Step-by-Step Methodology
  • Animal Preparation:

    • Male Wistar rats (200-250 g) should be fasted for 24 hours with free access to water.

    • Anesthetize the rats with an appropriate anesthetic agent (e.g., urethane, 1.25 g/kg, intraperitoneally).

    • Insert a catheter into a tail vein for the administration of substances and for placing the reference electrode.

    • Gently insert a soft tube orally into the stomach for the placement of the sensing electrode.

  • Electrode Placement and Baseline Measurement:

    • The reference electrode (Ag/AgCl) is placed in the venous circulation via the intravenous catheter.

    • The sensing electrode (Ag/AgCl) is passed through the gastric tube and brought into contact with the gastric mucosa.

    • Connect both electrodes to a high-impedance millivoltmeter.

    • Allow the system to stabilize and record the baseline potential difference for at least 30 minutes.

  • Drug Administration:

    • Divide the animals into two groups: a control group and a this compound-treated group.

    • Administer this compound (e.g., 30 mg/kg, intraperitoneally) to the treatment group.

    • Administer the vehicle (e.g., saline) to the control group.

    • Allow a 30-minute period for drug absorption before inducing stress.

  • Induction of Water-Immersion Stress:

    • Immobilize the rats in a suitable cage.

    • Immerse the rats vertically to the level of the xiphoid process in a water bath maintained at 23°C for a period of up to 6 hours.

  • Measurement of Gastric Mucosal Potential Difference:

    • Continuously monitor and record the gastric mucosal potential difference throughout the stress period.

    • Note any changes in the potential difference in both the control and this compound-treated groups.

  • Data Analysis:

    • Calculate the percentage change in potential difference from the baseline for each animal.

    • Compare the mean potential difference between the control and this compound-treated groups using appropriate statistical tests (e.g., Student's t-test or ANOVA). A p-value of <0.05 is typically considered statistically significant.

Proposed Mechanism of Action

The protective effect of this compound on the gastric mucosa is believed to be linked to its ability to maintain or increase gastric mucosal blood flow, even under stress conditions.[1] Adequate blood flow is crucial for delivering oxygen and nutrients to the mucosal cells and for removing metabolic waste products, thereby preserving the integrity of the mucosal barrier.

signaling_pathway cluster_stress Stress-Induced Injury cluster_this compound This compound's Protective Effect A Water-Immersion Stress B Decreased Gastric Mucosal Blood Flow A->B C Compromised Mucosal Barrier B->C G Increased/Maintained Gastric Mucosal Blood Flow D Decreased Potential Difference C->D H Maintained Mucosal Barrier Integrity E Gastric Ulcer Formation D->E I Maintained Potential Difference J Reduced Gastric Ulcer Formation F This compound F->G G->H H->I I->J

Caption: Proposed mechanism of this compound's gastroprotective effect.

Discussion

This protocol provides a framework for evaluating the gastroprotective effects of this compound by measuring the gastric mucosal potential difference. The water-immersion stress model is a well-established method for inducing gastric lesions in rats and is relevant for studying the mechanisms of stress-related mucosal injury. The finding that this compound significantly attenuates the stress-induced decrease in potential difference highlights its potential as a therapeutic agent for gastric ulcers.[1] Further investigations could explore the detailed molecular pathways through which this compound influences gastric mucosal blood flow. It is also important to note that for clinical applications, methods for measuring gastric potential difference have been developed that can be performed endoscopically.[6][7] The simultaneous measurement of intragastric pH can provide additional valuable information, as there can be an inverse relationship between potential difference and pH.[4]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mezolidon Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mezolidon in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound belongs to the oxazolidinone class of antibiotics.[1][2] These synthetic drugs are active against a broad spectrum of Gram-positive bacteria.[2] The primary mechanism of action is the inhibition of protein synthesis by binding to the P site of the 50S ribosomal subunit.[2] This unique mechanism means there is no cross-resistance with other protein synthesis inhibitors.[3]

Q2: What is a typical starting concentration range for this compound in a cell-based assay?

The optimal concentration of this compound will vary depending on the cell type and the specific assay. For new cell lines, it is crucial to perform a dose-response experiment to determine the optimal concentration. A typical starting range for antibiotics like those in the oxazolidinone class for susceptibility testing can be broad, and for cell culture applications, determining the minimum effective concentration that does not induce cytotoxicity is key.

Q3: How can I determine if my cells are resistant to this compound?

Resistance to oxazolidinones is rare but can occur, often due to alterations in the 23S rRNA.[2] If you suspect resistance, you can perform a minimum inhibitory concentration (MIC) assay. This involves exposing the bacteria to a range of this compound concentrations to determine the lowest concentration that inhibits visible growth.

Troubleshooting Guide

Issue 1: High levels of cell death observed in my assay.

High levels of cytotoxicity can confound assay results. It is essential to distinguish between the intended effects of this compound and general toxicity.

  • Possible Cause: The concentration of this compound is too high.

    • Solution: Perform a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50). A common method is the MTT assay, which measures the metabolic activity of viable cells.[4][5] The working concentration of this compound should be well below the CC50.

  • Possible Cause: The cell line is particularly sensitive to the antibiotic.

    • Solution: Test a range of lower concentrations to find a sublethal dose that still achieves the desired biological effect. It is also important to ensure that the solvent used to dissolve this compound is not contributing to cytotoxicity.

Issue 2: No observable effect of this compound in my assay.

  • Possible Cause: The concentration of this compound is too low.

    • Solution: Increase the concentration of this compound in a stepwise manner. Ensure that the concentration remains below the cytotoxic threshold.

  • Possible Cause: The target of this compound (bacterial protein synthesis) is not relevant to the measured endpoint in your mammalian cell-based assay.

    • Solution: Re-evaluate the experimental design. This compound's primary target is the bacterial ribosome, so its effects on mammalian cells may be indirect or off-target.

Issue 3: Inconsistent or variable results between experiments.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure that a consistent number of viable cells are seeded in each well. Cell viability and density can significantly impact the outcome of cell-based assays.

  • Possible Cause: Contamination of cell cultures.

    • Solution: Regularly test cell cultures for contamination, such as mycoplasma.[6][7] Contaminants can alter cellular responses and lead to unreliable data. Use of antibiotics in culture media can sometimes mask low-level infections.[7]

Data Presentation

Table 1: Example Dose-Response Data for this compound Cytotoxicity (MTT Assay)

This compound Concentration (µM)% Cell ViabilityStandard Deviation
0 (Vehicle Control)1005.2
198.54.8
1095.25.1
5085.16.3
10052.37.9
20021.74.5
5005.42.1

Table 2: Troubleshooting Summary

IssuePossible CauseSuggested Solution
High Cell DeathThis compound concentration too highPerform a cytotoxicity assay (e.g., MTT) to determine CC50. Use concentrations below this value.
Cell line sensitivityTitrate down to a lower, non-toxic concentration. Check for solvent toxicity.
No EffectThis compound concentration too lowIncrease concentration incrementally, staying below the cytotoxic level.
Irrelevant mechanism of actionConfirm the relevance of bacterial protein synthesis inhibition to your assay's endpoint.
Inconsistent ResultsVariable cell seedingStandardize cell seeding density and viability checks.
Culture contaminationRegularly screen for mycoplasma and other contaminants.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration using a Cytotoxicity Assay (MTT-based)

This protocol is designed to determine the concentration range of this compound that is non-toxic to the cells used in your assay.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a detergent-based buffer)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • This compound Dilution Series: Prepare a serial dilution of this compound in complete cell culture medium. A common approach is to prepare a 2-fold or 10-fold dilution series. Include a vehicle-only control.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a period that is relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[5]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration of this compound against the percentage of cell viability to determine the CC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate prepare_dilutions Prepare this compound serial dilutions add_this compound Add this compound dilutions to cells prepare_dilutions->add_this compound incubate Incubate for experimental duration add_this compound->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_cc50 Determine CC50 calculate_viability->determine_cc50

Caption: Workflow for determining this compound cytotoxicity.

troubleshooting_flow start Start Assay with this compound observe_results Observe Assay Results start->observe_results high_cytotoxicity High Cytotoxicity? observe_results->high_cytotoxicity no_effect No Effect? high_cytotoxicity->no_effect No lower_conc Lower this compound Concentration high_cytotoxicity->lower_conc Yes check_solvent Check Solvent Toxicity high_cytotoxicity->check_solvent Yes inconsistent_results Inconsistent Results? no_effect->inconsistent_results No increase_conc Increase this compound Concentration no_effect->increase_conc Yes verify_mechanism Verify Mechanism Relevance no_effect->verify_mechanism Yes standardize_seeding Standardize Cell Seeding inconsistent_results->standardize_seeding Yes check_contamination Check for Contamination inconsistent_results->check_contamination Yes end Optimal Concentration Identified inconsistent_results->end No lower_conc->observe_results check_solvent->observe_results increase_conc->observe_results verify_mechanism->observe_results standardize_seeding->observe_results check_contamination->observe_results

Caption: Troubleshooting logic for this compound optimization.

signaling_pathway This compound This compound Ribosome Bacterial 50S Ribosome This compound->Ribosome Binds to P site ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits BacterialGrowth Bacterial Growth & Proliferation ProteinSynthesis->BacterialGrowth Prevents

Caption: this compound's mechanism of action.

References

Technical Support Center: Improving Mezolidon Solubility for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is Mezolidon and why is its solubility a concern?

This compound is a potent, selective oxazolidinone antibiotic. Like many compounds in this class, it is a lipophilic molecule with low aqueous solubility.[1][2] This poor solubility can lead to challenges in formulating solutions for in vitro and in vivo experiments, potentially causing issues with bioavailability and consistent dosing.[3]

Q2: What are the initial steps to dissolve this compound for experimental use?

For initial lab experiments, preparing a concentrated stock solution in an organic solvent is the most common starting point. Subsequently, this stock solution can be diluted into aqueous buffers or cell culture media. It is crucial to assess the final solvent concentration to avoid toxicity in biological systems.

Q3: Which organic solvents are recommended for creating a this compound stock solution?

Commonly used organic solvents for poorly soluble drugs include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol. The choice of solvent will depend on the specific experimental requirements and the compatibility with the biological system being studied.

Q4: Can pH adjustment be used to improve this compound solubility?

Adjusting the pH of the solution can sometimes improve the solubility of compounds that have ionizable groups.[4] However, the effectiveness of this method depends on the pKa of this compound. It is important to determine the pKa of the compound before attempting pH modification, as significant pH changes can affect experimental conditions and cellular health.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution when diluted into aqueous media.
  • Cause: The aqueous buffer or media is acting as an anti-solvent, causing the poorly soluble drug to crash out of the concentrated organic stock solution.

  • Solution:

    • Reduce Final Concentration: The most straightforward approach is to lower the final concentration of this compound in the aqueous medium.

    • Use a Surfactant: Incorporating a non-ionic surfactant, such as Tween 80 or Pluronic F-68, in the final aqueous medium can help to maintain the drug in solution by forming micelles.[4][5]

    • Employ Co-solvents: Using a mixture of the primary organic solvent and a less non-polar solvent (a co-solvent) can sometimes improve the transition into the aqueous phase.[4][6]

    • Warm the Solution: Gently warming the solution (e.g., to 37°C) can temporarily increase solubility, but be cautious of drug stability at higher temperatures.

Issue 2: Inconsistent results in cell-based assays.
  • Cause: This can be due to inconsistent dosing from a partially precipitated drug solution or solvent toxicity at higher concentrations.

  • Solution:

    • Verify Solution Clarity: Always visually inspect your final drug solution for any signs of precipitation before adding it to your cells. If precipitation is observed, refer to the troubleshooting steps in Issue 1.

    • Perform a Solvent Toxicity Control: Run a parallel experiment with the vehicle (the solvent without the drug) at the same final concentration used in your drug-treated samples to ensure the solvent itself is not affecting the cells.

    • Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment to avoid issues with the stability of diluted solutions over time.

Issue 3: Low and variable bioavailability in animal studies.
  • Cause: Poor aqueous solubility often leads to low dissolution and absorption in the gastrointestinal tract for oral dosing, or precipitation at the injection site for parenteral administration.[3][7]

  • Solution:

    • Particle Size Reduction: Decreasing the particle size of the drug through techniques like micronization or nanosizing increases the surface area for dissolution.[5][6][8]

    • Formulation with Excipients:

      • Cyclodextrins: These can form inclusion complexes with the drug, increasing its solubility.[3][6]

      • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can enhance absorption.[3][7]

    • Amorphous Solid Dispersions: Creating a solid dispersion of the drug in a polymer matrix can improve its dissolution rate.[6][9]

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.01
Phosphate Buffered Saline (PBS) pH 7.4< 0.01
Ethanol5
Methanol10
Dimethyl Sulfoxide (DMSO)> 50
Dimethylformamide (DMF)> 50

Table 2: Effect of Excipients on Aqueous Solubility of this compound

FormulationThis compound Concentration (µg/mL)
Water< 10
1% Tween 80 in Water50
5% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Water250
10% (w/v) Solutol HS 15 in Water400

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Objective: To prepare a 50 mg/mL stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber glass vial

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Weigh out 50 mg of this compound powder and transfer it to the sterile amber vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Tightly cap the vial and vortex thoroughly for 2-5 minutes until the powder is completely dissolved.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Store the stock solution at -20°C, protected from light.

Protocol 2: Formulation of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Objective: To prepare a 250 µg/mL aqueous solution of this compound using HP-β-CD.

  • Materials:

    • This compound

    • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

    • Deionized water

    • Magnetic stirrer and stir bar

  • Procedure:

    • Prepare a 5% (w/v) solution of HP-β-CD in deionized water by dissolving 5 g of HP-β-CD in 100 mL of water.

    • Add this compound to the HP-β-CD solution to achieve a final concentration of 250 µg/mL.

    • Stir the mixture at room temperature for 24 hours to allow for the formation of the inclusion complex.

    • Filter the solution through a 0.22 µm filter to remove any undissolved drug particles.

Visualizations

G Workflow for Improving this compound Solubility A Start: Poorly Soluble this compound B Prepare Stock Solution in Organic Solvent (e.g., DMSO) A->B C Dilute into Aqueous Medium B->C D Precipitation Occurs? C->D E Yes D->E Yes F No D->F No G Troubleshoot: - Lower Concentration - Add Surfactants (e.g., Tween 80) - Use Co-solvents E->G H Proceed with Experiment F->H G->C I Need for In Vivo Formulation? H->I J Yes I->J Yes K No I->K No L Advanced Formulation Strategies: - Cyclodextrin Complexation - Lipid-Based Systems (SEDDS) - Solid Dispersions - Particle Size Reduction J->L M Proceed with In Vivo Studies L->M

Caption: Workflow for addressing solubility issues with this compound.

G This compound's Mechanism of Action cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit cluster_30S 30S Subunit P_site P-site (Peptidyl site) Initiation_Complex 70S Initiation Complex Formation A_site A-site (Aminoacyl site) mRNA mRNA This compound This compound This compound->P_site Binds to P-site on 23S rRNA This compound->Initiation_Complex Prevents formation Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Inhibition Inhibition

References

Technical Support Center: Mezolidon Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mezolidon, a novel oxazolidinone antibiotic for research use in animal models. This resource provides troubleshooting guidance and frequently asked questions to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an oxazolidinone antibiotic. This class of drugs typically inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit at the P site.[1] This action prevents the formation of the initiation complex, a crucial step in bacterial protein synthesis.

Q2: What are the recommended routes of administration for this compound in rodents?

A2: The optimal route of administration depends on the experimental goals and the physicochemical properties of the this compound formulation. Common routes include oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC).[2] IV administration ensures 100% bioavailability, while SC administration generally provides slower, more sustained absorption.[2]

Q3: What vehicle is recommended for solubilizing this compound?

A3: The choice of vehicle is critical and should be selected carefully to avoid confounding effects.[3] For a novel compound like this compound, it is essential to assess its solubility and stability in potential vehicles. Common vehicles include sterile saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like carboxymethylcellulose.[2] Always ensure the final formulation is sterile for parenteral routes.[4]

Q4: How can I minimize stress to the animals during administration?

A4: Minimizing animal stress is crucial for both animal welfare and data quality. Habituation to handling and restraint procedures can reduce stress.[5] For procedures known to be stressful, such as oral gavage, techniques like precoating the gavage needle with sucrose may pacify the animal and reduce complications.[6] In some cases, brief anesthesia may be considered, which has been shown to reduce esophageal trauma during oral gavage in mice.[7]

Troubleshooting Guide

High Variability in Experimental Results

Problem: Significant variation in therapeutic outcomes or plasma concentrations is observed between animals within the same treatment group.

Potential Cause Troubleshooting Steps
Inconsistent Administration Technique Ensure all personnel are thoroughly trained and standardized on the administration procedure (e.g., gavage, injection).[2]
Formulation Issues Verify the stability and homogeneity of the this compound formulation. If it's a suspension, ensure it is adequately mixed before each administration.[2]
Biological Variability Increase the sample size per group to improve statistical power. Ensure consistent housing conditions (e.g., light-dark cycle, temperature, diet) for all animals.[2]
Factors Affecting Absorption Be aware of factors that can influence drug absorption, such as the age and sex of the animal, as well as the presence of food in the gastrointestinal tract for oral administration.[8][9]
Adverse Events or Unexpected Toxicity

Problem: Animals exhibit unexpected adverse effects such as lethargy, weight loss, or labored breathing following this compound administration.

Potential Cause Troubleshooting Steps
Incorrect Dosage Re-verify dose calculations and the concentration of the dosing solution. Consider a dose-ranging study to determine the maximum tolerated dose (MTD).[10]
Administration-Related Injury Complications can arise from the administration procedure itself, such as esophageal perforation during oral gavage or infection at the injection site.[6][11] Monitor animals closely post-administration.
Vehicle Toxicity Ensure the vehicle is non-toxic at the administered volume.
Compound-Specific Toxicity If adverse effects are observed even at low doses, it may indicate inherent toxicity of this compound. It is crucial to monitor for clinical signs of toxicity.[12]
Lack of Therapeutic Effect

Problem: No discernible therapeutic effect is observed even at the highest planned dose.

Potential Cause Troubleshooting Steps
Poor Bioavailability Consider an alternative route of administration (e.g., switch from oral to intravenous). Conduct pharmacokinetic studies to measure plasma and tissue concentrations of this compound.[2]
Rapid Metabolism/Clearance Analyze plasma samples to determine the compound's half-life. If it is being cleared too quickly, a more frequent dosing schedule may be necessary.[2]
Inactive Compound Re-verify the identity and purity of your this compound stock. In vitro assays can confirm its biological activity.[2]
Insufficient Dose If no toxicity has been observed, a cautious dose escalation beyond the initially planned range may be warranted, with careful monitoring for adverse effects.[2]

Experimental Protocols

Oral Gavage in Mice

This procedure is for the direct administration of substances into the stomach.

Materials:

  • Sterile, blunt-tipped gavage needle (20-22 gauge for mice)

  • Appropriately sized syringe

  • This compound formulation

Procedure:

  • Restrain the mouse firmly by scruffing the neck and back to immobilize the head.[13]

  • Measure the gavage needle from the corner of the mouse's mouth to the last rib to determine the appropriate insertion depth.[14]

  • With the mouse held vertically, gently insert the gavage needle into the mouth, slightly to one side, and advance it along the roof of the mouth towards the esophagus.[14]

  • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.[14] DO NOT FORCE THE NEEDLE.

  • Once the needle is at the predetermined depth, slowly administer the this compound formulation.

  • Withdraw the needle smoothly in the same angle it was inserted.

  • Monitor the mouse for at least 15 minutes for any signs of distress, such as gasping or choking.[14]

Intravenous (IV) Injection via the Lateral Tail Vein in Rats

This method allows for direct administration into the bloodstream.

Materials:

  • Rat restrainer

  • Heat source (e.g., heat lamp) to warm the tail

  • Sterile syringe with a 25-27 gauge needle[15]

  • 70% alcohol

  • Sterile gauze

  • This compound formulation

Procedure:

  • Place the rat in a suitable restrainer.[16]

  • Warm the tail to dilate the lateral veins.[16]

  • Wipe the tail with 70% alcohol.

  • Hold the tail and insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.[15]

  • A small "flash" of blood in the needle hub may indicate successful entry.

  • Slowly inject the this compound formulation. If swelling occurs at the injection site, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.[13]

  • After injection, withdraw the needle and apply gentle pressure with sterile gauze to stop any bleeding.[15]

  • Return the rat to its cage and monitor for any adverse reactions.

Subcutaneous (SC) Injection in Mice

This route is used for sustained absorption of a substance.

Materials:

  • Sterile syringe with a 25-27 gauge needle

  • This compound formulation

Procedure:

  • Firmly scruff the mouse to lift a fold of skin, creating a "tent" between the shoulder blades.[13][17]

  • Insert the needle into the base of the skin tent.[17]

  • Gently pull back on the syringe plunger to ensure no blood is aspirated. If blood appears, withdraw the needle and re-insert in a different location.[18]

  • Inject the this compound formulation.

  • Withdraw the needle and return the mouse to its cage.

Quantitative Data Summary

Administration Route Species Recommended Needle Gauge Maximum Injection Volume (Single Site)
Intravenous (IV)Mouse27-30 G5 ml/kg (bolus)[4]
Intravenous (IV)Rat25-27 G5 ml/kg (bolus)[15]
Subcutaneous (SC)Mouse25-27 G10 ml/kg
Subcutaneous (SC)Rat23-25 G5-10 ml/kg
Intraperitoneal (IP)Mouse25-27 G10 ml/kg[19]
Intraperitoneal (IP)Rat23-25 G10 ml/kg[19]
Oral Gavage (PO)Mouse20-22 G10 ml/kg[14]
Oral Gavage (PO)Rat16-18 G10 ml/kg

Note: These are general guidelines. The exact volume may vary depending on the specific substance and experimental protocol. Always consult your institution's IACUC guidelines.

Visualizations

Mezolidon_Signaling_Pathway cluster_bacterium Bacterium This compound This compound 50S_Subunit 50S_Subunit This compound->50S_Subunit Binds to P site Initiation_Complex Initiation_Complex 50S_Subunit->Initiation_Complex Prevents formation 30S_Subunit 30S_Subunit Protein_Synthesis Protein_Synthesis Initiation_Complex->Protein_Synthesis Leads to Bacterial_Growth Bacterial_Growth Protein_Synthesis->Bacterial_Growth

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow Start Start Formulation Prepare this compound Formulation Start->Formulation Animal_Prep Animal Preparation (e.g., weighing, tail warming) Formulation->Animal_Prep Administration Administer this compound (PO, IV, SC, IP) Animal_Prep->Administration Monitoring Post-Administration Monitoring Administration->Monitoring Data_Collection Data Collection (e.g., blood sampling, behavioral observation) Monitoring->Data_Collection Endpoint Endpoint Data_Collection->Endpoint

Caption: General experimental workflow for this compound administration.

Troubleshooting_Logic Issue Adverse Event Observed? Check_Dose Verify Dose & Formulation Issue->Check_Dose Yes No_Issue Continue Monitoring Issue->No_Issue No Check_Technique Review Administration Technique Check_Dose->Check_Technique Consider_Toxicity Assess for Intrinsic Compound Toxicity Check_Technique->Consider_Toxicity Revise_Protocol Revise Protocol Consider_Toxicity->Revise_Protocol

Caption: Troubleshooting logic for adverse events.

References

Technical Support Center: Enhancing the Stability of Mezolidon in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mezolidon. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) provide direct answers and protocols to enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading over a short period. What are the primary factors that could be causing this instability?

A1: The stability of oxazolidinone antibiotics like this compound in solution is primarily influenced by several factors.[1][2][3][4] The most common causes of degradation include:

  • pH: this compound, like other drugs, is susceptible to hydrolysis, and the rate of this degradation is often pH-dependent.[1][2][5] Extreme pH values (highly acidic or alkaline) can significantly accelerate the breakdown of the molecule.

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including degradation pathways.[1][2][3] Storing solutions at room temperature or higher for extended periods can lead to instability.

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.[1][2][3][6] This is a common issue for photosensitive compounds.

  • Oxidation: The presence of oxidizing agents or even dissolved oxygen in the solvent can lead to oxidative degradation of the drug substance.[1][2][6]

Q2: What is the optimal pH range for storing this compound solutions to ensure maximum stability?

A2: While specific data for this compound is not available, studies on similar oxazolidinones suggest that a slightly acidic to neutral pH range is often optimal for stability. For instance, the stability of some cephalosporins, another class of antibiotics, is optimal in the pH range of 3.2-5.7.[7] For ionic compounds with basic anions, solubility can increase as the pH is decreased.[8] It is crucial to determine the optimal pH for your specific experimental conditions through a pH stability study.

Q3: Are there any recommended solvents or co-solvents for dissolving this compound to improve its stability?

A3: The choice of solvent is critical. While aqueous solutions are common, for compounds with limited aqueous solubility or stability, the use of co-solvents might be necessary. However, it is important to select co-solvents that are non-reactive with the drug substance.[9] For initial studies, using a simple, inert solvent system is recommended. If solubility is an issue, consider creating a stock solution in a suitable organic solvent (e.g., DMSO) and then diluting it into your aqueous experimental medium.

Q4: How can I prevent oxidative degradation of my this compound solution?

A4: To minimize oxidation, you can take the following precautions:

  • Use deoxygenated solvents: Purge your solvents with an inert gas like nitrogen or argon before use.

  • Add antioxidants: In some cases, the addition of a small amount of an antioxidant (e.g., ascorbic acid, sodium metabisulfite) can help protect the drug from oxidative degradation. However, compatibility and potential interference with your assay must be evaluated.

  • Minimize headspace: Store solutions in vials with minimal headspace to reduce the amount of oxygen present.

Troubleshooting Guides

Issue 1: Rapid loss of potency observed in my this compound solution.
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate pH Measure the pH of your solution. Adjust the pH to a range of 4-7 using appropriate buffers (e.g., phosphate, citrate).Slower degradation rate and prolonged potency of the solution.
High Storage Temperature Store the solution at a lower temperature (e.g., 2-8°C or -20°C). Avoid repeated freeze-thaw cycles.Reduced degradation kinetics, leading to enhanced stability.
Light Exposure Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[3]Prevention of photolytic degradation and preservation of the drug's integrity.
Oxidative Degradation Prepare solutions using deoxygenated solvents and store under an inert atmosphere (e.g., nitrogen).Minimized formation of oxidative degradation products.
Issue 2: Precipitation is observed in my this compound solution over time.
Potential Cause Troubleshooting Step Expected Outcome
Poor Solubility at Storage pH Determine the pH-solubility profile of this compound. Adjust the pH to a value where solubility is maximized without compromising stability.[10][11][12]A clear, stable solution with no precipitation.
Solvent Evaporation Ensure containers are tightly sealed to prevent solvent evaporation, which can lead to an increase in concentration and subsequent precipitation.The concentration of the solution remains constant, preventing precipitation.
Formation of Insoluble Degradants Analyze the precipitate to identify if it is the parent compound or a degradation product. If it is a degradant, address the root cause of degradation (see Issue 1).Prevention of the formation of insoluble degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Degradation Pathways

Forced degradation studies are essential for understanding the intrinsic stability of a drug and for developing stability-indicating analytical methods.[9][13][14][15]

Objective: To identify the potential degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[16]

  • Stress Conditions: Expose the this compound solution to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solution to a light source (e.g., UV lamp at 254 nm) for 24 hours.

  • Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method.[17][18]

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks. Mass spectrometry can be used to elucidate the structure of the degradation products.[17]

Quantitative Data Summary:

Stress ConditionIncubation Time (hours)Temperature (°C)% Degradation of this compoundNumber of Degradation Products
0.1 M HCl2460Data to be filledData to be filled
0.1 M NaOH2460Data to be filledData to be filled
3% H₂O₂24Room TempData to be filledData to be filled
Thermal2460Data to be filledData to be filled
Photolytic24Room TempData to be filledData to be filled
Protocol 2: pH-Stability Profile of this compound

Objective: To determine the pH range of maximum stability for this compound in an aqueous solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Prepare solutions of this compound in each buffer at a fixed concentration.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 40°C) to accelerate degradation.

  • Sample Analysis: Withdraw aliquots at various time points (e.g., 0, 24, 48, 72 hours) and analyze them using a validated HPLC method to determine the remaining concentration of this compound.

  • Data Analysis: Plot the logarithm of the remaining this compound concentration versus time for each pH to determine the degradation rate constant (k). A plot of log(k) versus pH will reveal the pH of maximum stability.

Quantitative Data Summary:

pHBuffer SystemDegradation Rate Constant (k) at 40°C (hr⁻¹)
2CitrateData to be filled
4CitrateData to be filled
6PhosphateData to be filled
7PhosphateData to be filled
8BorateData to be filled
10BorateData to be filled

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare this compound Stock Solution acid Acid Hydrolysis prep_stock->acid Expose to Stressors base Base Hydrolysis prep_stock->base Expose to Stressors oxidation Oxidation prep_stock->oxidation Expose to Stressors thermal Thermal Stress prep_stock->thermal Expose to Stressors photo Photolytic Stress prep_stock->photo Expose to Stressors hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc ms Mass Spectrometry (Structure Elucidation) hplc->ms Characterize Degradants pathways Identify Degradation Pathways ms->pathways

Caption: Workflow for a forced degradation study of this compound.

ph_stability_workflow cluster_sampling Time-Point Sampling & Analysis start Start: Prepare Buffers (pH 2-10) prep_samples Prepare this compound Solutions in each buffer start->prep_samples incubate Incubate at Constant Temperature (e.g., 40°C) prep_samples->incubate t0 T = 0 hr incubate->t0 t24 T = 24 hr incubate->t24 t48 T = 48 hr incubate->t48 t72 T = 72 hr incubate->t72 analyze HPLC Analysis t0->analyze t24->analyze t48->analyze t72->analyze data_analysis Data Analysis: Plot log[this compound] vs. Time analyze->data_analysis determine_k Determine Degradation Rate Constant (k) for each pH data_analysis->determine_k plot_k Plot log(k) vs. pH determine_k->plot_k end Identify pH of Maximum Stability plot_k->end

Caption: Experimental workflow for determining the pH-stability profile.

logical_relationship cluster_causes Primary Causes cluster_solutions Enhancement Strategies instability This compound Instability in Solution ph Inappropriate pH instability->ph is caused by temp High Temperature instability->temp is caused by light Light Exposure instability->light is caused by oxygen Oxidation instability->oxygen is caused by ph_control pH Adjustment (Buffering) ph->ph_control is addressed by temp_control Refrigeration/ Freezing temp->temp_control is addressed by light_protection Use of Amber Vials/ Light Protection light->light_protection is addressed by inert_atm Use of Deoxygenated Solvents/ Inert Atmosphere oxygen->inert_atm is addressed by

Caption: Logical relationship between causes of instability and enhancement strategies.

References

Technical Support Center: Mezolidon Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for assessing the efficacy of Mezolidon, a novel investigational compound targeting cancer cell proliferation.

Frequently Asked Questions (FAQs)

General

  • Q1: What is the proposed mechanism of action for this compound in cancer cells? A1: this compound is an oxazolidinone-class compound hypothesized to selectively inhibit mitochondrial protein synthesis in cancer cells. By binding to the peptidyl transferase center of the mitochondrial ribosome, it disrupts the production of essential proteins for the electron transport chain. This leads to a decrease in ATP production, an increase in reactive oxygen species (ROS), and ultimately, apoptosis.

  • Q2: What are the primary methods for testing this compound's efficacy? A2: Efficacy testing typically involves a two-stage approach: initial in vitro screening using cancer cell lines to determine viability and cytotoxicity, followed by in vivo studies using xenograft models to assess anti-tumor activity in a more complex biological system.[1][2]

In Vitro Assays

  • Q3: I am seeing a "bell-shaped" dose-response curve in my cell viability assay. What could be the cause? A3: Bell-shaped curves, where the inhibitory effect decreases at higher concentrations, can sometimes be caused by the drug precipitating out of solution at high concentrations or forming colloidal aggregates.[3] It is recommended to visually inspect the wells for any precipitate and to test the solubility of this compound in your specific culture medium.

  • Q4: My background absorbance in the MTS/MTT assay is higher than my treated wells. Why is this happening? A4: This can occur if the compound itself reacts with the tetrazolium salt or if there is microbial contamination in your background wells.[4] Ensure you have a "compound only" control (this compound in media without cells) to check for direct reactivity. Additionally, always practice sterile techniques to prevent contamination.

  • Q5: How long should I incubate my cells with this compound before performing a viability assay? A5: The optimal incubation time depends on the cell line's doubling time and the drug's mechanism. For a compound like this compound that affects metabolic activity, an incubation period of 24 to 72 hours is typically recommended to observe significant effects.[4][5] A time-course experiment is advised to determine the optimal endpoint for your specific model.

In Vivo Xenograft Models

  • Q6: What is the difference between a cell line-derived xenograft (CDX) and a patient-derived xenograft (PDX) model? A6: CDX models are established by implanting immortalized cancer cell lines into immunodeficient mice, while PDX models involve implanting tumor fragments directly from a patient.[6][7] PDX models are generally considered more clinically relevant as they better retain the heterogeneity and microenvironment of the original human tumor.[7][8]

  • Q7: Should I use a subcutaneous or orthotopic implantation model for my this compound study? A7: The choice depends on the research question. Subcutaneous models are less invasive and allow for easy tumor measurement.[1][3] However, orthotopic models, where the tumor cells are implanted in the corresponding organ (e.g., breast cancer cells in the mammary fat pad), better mimic the natural tumor microenvironment and metastatic behavior.[3][6][9]

  • Q8: My tumors are not growing after implantation. What are some potential reasons? A8: Engraftment failure can be due to several factors, including poor sample quality (for PDX), incorrect implantation technique, the choice of mouse strain (insufficient immune deficiency), or the intrinsic properties of the cancer cells. Ensure the tumor fragments or cells are handled carefully and implanted swiftly.

Troubleshooting Guides

In Vitro Cell Viability Assays (MTT/MTS)
Problem Potential Cause Recommended Solution
High well-to-well variabilityUneven cell seeding, edge effects due to evaporation.Ensure a single-cell suspension before plating. Avoid using the outer wells of the plate, or ensure they are filled with sterile media/PBS to minimize evaporation.[10]
Low signal-to-noise ratioSuboptimal cell number, short incubation time with the reagent.Optimize cell seeding density to ensure the signal is within the linear range of the assay. Increase incubation time with the MTT/MTS reagent, but avoid over-incubation which can be toxic.[5]
Phenol red interferencePhenol red in culture media can affect absorbance readings.Use phenol red-free media for the assay or ensure that the blank/control wells contain the same media to properly subtract the background.[4]
Inconsistent results between experimentsVariation in cell passage number, reagent preparation, or incubation times.Use cells within a consistent, low passage number range. Prepare fresh reagents for each experiment and strictly adhere to standardized incubation times.
In Vivo Xenograft Studies
Problem Potential Cause Recommended Solution
Ulceration of subcutaneous tumorsRapid tumor growth outstripping blood supply, leading to central necrosis.Monitor tumor size closely and adhere to ethical endpoint guidelines (e.g., maximum tumor volume). Consider using a slower-growing cell line if this is a recurrent issue.
High mortality in treatment groupThe dose of this compound may be too high, causing systemic toxicity.Conduct a maximum tolerated dose (MTD) study before the efficacy trial to determine a safe and effective dosing regimen. Monitor animal weight and health status daily.
No significant difference between control and treatment groupsInsufficient drug efficacy, poor drug delivery to the tumor, or acquired resistance.Verify the drug's activity in vitro first. Analyze the pharmacokinetic/pharmacodynamic (PK/PD) properties of this compound to ensure adequate tumor penetration. Consider investigating potential resistance mechanisms.[11][12]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity using MTS Assay
  • Cell Seeding: Plate cancer cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare a 2X serial dilution of this compound in culture medium. Remove the old media from the cells and add 100 µL of the this compound dilutions. Include "vehicle control" (e.g., DMSO) and "no cell" blank wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation period should be optimized for the specific cell line.[5]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: After subtracting the background absorbance, calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Efficacy in a Subcutaneous CDX Model
  • Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of implantation, harvest cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10^6 cells per 100 µL. To prevent clumping, keep cells on ice.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., NOD-SCID or NSG).

  • Tumor Growth Monitoring: Monitor the mice daily. Once tumors become palpable, measure their dimensions 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach an average size of 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).[7]

  • Drug Administration: Administer this compound via the determined route (e.g., oral gavage, intraperitoneal injection) at the pre-determined dose and schedule. The control group should receive the vehicle solution.

  • Endpoint: Continue treatment and monitoring until tumors in the control group reach the pre-defined endpoint size or for a set duration. Record tumor volumes and body weights throughout the study.

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the this compound-treated and vehicle-treated groups to determine efficacy.

Visualizations

Mezolidon_Mechanism_of_Action This compound This compound Mito_Ribosome Mitochondrial Ribosome (PTC) This compound->Mito_Ribosome Binds & Inhibits Protein_Synth Mitochondrial Protein Synthesis Mito_Ribosome->Protein_Synth Required for ETC_Proteins Electron Transport Chain Proteins Protein_Synth->ETC_Proteins Produces ATP_Prod ATP Production Protein_Synth->ATP_Prod ROS_Prod ROS Production Protein_Synth->ROS_Prod Leads to Increased ETC_Proteins->ATP_Prod Drives Apoptosis Apoptosis ATP_Prod->Apoptosis Decreased ATP Contributes to ROS_Prod->Apoptosis Increased ROS Induces

Caption: Hypothesized mechanism of action for this compound in cancer cells.

In_Vitro_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis Cell_Culture 1. Culture Cancer Cell Line Harvest 2. Harvest & Count Cells Cell_Culture->Harvest Seed 3. Seed Cells in 96-well Plate Harvest->Seed Dilute 4. Prepare this compound Serial Dilutions Treat 5. Add Compound to Cells Dilute->Treat Incubate 6. Incubate for 48-72 hours Treat->Incubate Add_MTS 7. Add MTS Reagent Read_Plate 8. Read Absorbance (490nm) Add_MTS->Read_Plate Analyze 9. Calculate IC50 Read_Plate->Analyze

Caption: Standard workflow for in vitro this compound efficacy testing.

Troubleshooting_Logic rect_node rect_node Start Inconsistent In Vitro Results? High_Var High Well-to-Well Variability? Start->High_Var Yes Low_Signal Low Signal-to-Noise Ratio? Start->Low_Signal No High_Var->Low_Signal No Sol_Seed Check cell seeding uniformity. Use consistent passage number. High_Var->Sol_Seed Yes Curve_Shape Non-Sigmoidal Dose Curve? Low_Signal->Curve_Shape No Sol_Signal Optimize cell density and MTS incubation time. Low_Signal->Sol_Signal Yes Sol_Curve Check for compound precipitation. Test for reactivity with assay reagents. Curve_Shape->Sol_Curve Yes

Caption: Decision tree for troubleshooting common in vitro assay issues.

References

Technical Support Center: Mezolidon Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mezolidon, a novel small molecule inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of Kinase-X, a critical enzyme in the Pro-Survival Signaling Pathway. By blocking the activity of Kinase-X, this compound disrupts downstream signaling, leading to cell cycle arrest and apoptosis in targeted cell populations.

2. What is the recommended solvent for dissolving this compound?

For in vitro experiments, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. For cellular assays, ensure the final concentration of DMSO is below 0.1% to avoid solvent-induced toxicity. For in vivo studies, formulation in a vehicle such as a solution of 5% N-methyl-2-pyrrolidone (NMP), 15% Solutol HS 15, and 80% water is a common starting point, though formulation may need to be optimized for specific applications.

3. What are the known off-target effects of this compound?

While this compound is designed for selectivity towards Kinase-X, some minor off-target activity has been observed at higher concentrations against structurally similar kinases.[1][2][3] It is crucial to perform comprehensive profiling to understand the full spectrum of its effects in your experimental system.[1][2]

Troubleshooting Guides

Issue 1: Poor Solubility and Compound Precipitation

Question: I am observing precipitation of this compound in my cell culture media. How can I resolve this?

Answer: Poor aqueous solubility is a common challenge with small molecule inhibitors.[4][5] Consider the following troubleshooting steps:

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is as low as possible in the final aqueous solution.

  • Use of Surfactants or Polymers: The addition of a small amount of a biocompatible surfactant or polymer to the formulation can help to improve solubility and prevent precipitation.

  • Sonication: Gentle sonication of the solution during preparation can aid in dissolving the compound.

  • Fresh Preparations: Prepare fresh dilutions of this compound from a concentrated stock solution immediately before each experiment.

Experimental Protocol: Solubility Assessment

A detailed protocol for assessing the solubility of this compound in various buffers and media can be found below.

Issue 2: Inconsistent IC50 Values

Question: My IC50 values for this compound vary significantly between experiments. What could be the cause?

Answer: Inconsistent IC50 values can stem from several factors. A systematic approach to troubleshooting is recommended.[6][7][8]

  • Cell Viability and Density: Ensure that cells are in the logarithmic growth phase and that seeding density is consistent across all experiments.

  • Compound Stability: this compound may be unstable in certain media or under specific storage conditions. Assess the stability of the compound over the time course of your experiment.

  • Assay Interference: The components of your assay may interfere with this compound. Run appropriate controls to test for any such interactions.

  • Pipetting Accuracy: Inaccurate pipetting can lead to significant variations in compound concentration. Calibrate your pipettes regularly and use appropriate techniques.

Experimental Protocol: Cell Viability Assay

A detailed protocol for a standard cell viability assay to determine the IC50 of this compound is provided below.

Issue 3: Unexpected Off-Target Effects

Question: I am observing cellular effects that are not consistent with the known mechanism of action of this compound. How can I investigate potential off-target effects?

Answer: Unexplained cellular effects may indicate off-target activity of this compound.[1][2][3] The following strategies can help to identify off-target effects:

  • Kinase Profiling: Perform a broad-panel kinase screen to identify other kinases that may be inhibited by this compound.

  • Use of Structural Analogs: Test structurally related but inactive analogs of this compound to determine if the observed effects are due to the specific chemical scaffold.

  • Gene Expression Analysis: Perform transcriptomic analysis (e.g., RNA-seq) to identify changes in gene expression that are not directly linked to the Kinase-X pathway.

  • Rescue Experiments: Attempt to rescue the observed phenotype by overexpressing a downstream effector of the Kinase-X pathway.

Quantitative Data

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MCF-7Breast50
A549Lung120
HCT116Colon85
U87Glioblastoma200

Experimental Protocols

Protocol 1: Solubility Assessment of this compound

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions: Prepare serial dilutions of the this compound stock solution in the desired aqueous buffer or cell culture medium.

  • Incubation: Incubate the solutions at the experimental temperature (e.g., 37°C) for a defined period (e.g., 2 hours).

  • Visual Inspection: Visually inspect the solutions for any signs of precipitation.

  • Quantification (Optional): Centrifuge the solutions and measure the concentration of this compound in the supernatant using HPLC or a similar quantitative method.

Protocol 2: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (typically from 0.1 nM to 100 µM) for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

cluster_pathway This compound Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseX Kinase-X Receptor->KinaseX DownstreamEffector Downstream Effector KinaseX->DownstreamEffector Apoptosis Apoptosis KinaseX->Apoptosis Proliferation Cell Proliferation & Survival DownstreamEffector->Proliferation This compound This compound This compound->KinaseX

Caption: Proposed signaling pathway of this compound.

cluster_workflow Troubleshooting Workflow for Inconsistent IC50 Values Start Inconsistent IC50 Results CheckCells Verify Cell Health & Seeding Density Start->CheckCells CheckCompound Assess Compound Stability & Purity Start->CheckCompound CheckAssay Evaluate Assay Protocol & Reagents Start->CheckAssay CheckPipetting Review Pipetting Technique Start->CheckPipetting Resolved Consistent IC50 Values CheckCells->Resolved CheckCompound->Resolved CheckAssay->Resolved CheckPipetting->Resolved

Caption: A logical workflow for troubleshooting inconsistent IC50 values.

References

Technical Support Center: Minimizing Variability in Mezolidon Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results when working with the novel compound Mezolidon.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

A1: this compound is a synthetic, small-molecule compound belonging to the oxazolidinone class of molecules.[1] While the precise signaling pathway targeted by this compound is under continued investigation, oxazolidinones are known to inhibit protein synthesis in bacteria by binding to the 50S ribosomal subunit.[1] In eukaryotic cells, analogs of this class can have diverse effects, and it is crucial to determine the specific mechanism of action in your experimental system.

Q2: We are observing high variability in our cell-based assay results with this compound. What are the common sources of this variability?

A2: High variability in cell-based assays can stem from multiple sources. These can be broadly categorized as biological variability, experimental procedure inconsistencies, and issues with the compound itself.[2][3] It is essential to systematically evaluate each of these potential sources.[4]

Q3: How should this compound be stored and handled to ensure its stability and activity?

A3: Proper storage and handling are critical for maintaining the integrity of any experimental compound. For this compound, it is recommended to store the lyophilized powder at -20°C. Once reconstituted in a solvent such as DMSO, it should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles. Avoid repeated exposure to light and air.

Q4: What is the recommended solvent for this compound and what is the maximum concentration to use in cell culture?

A4: this compound is soluble in organic solvents such as DMSO. For cell-based assays, it is crucial to keep the final concentration of the solvent in the culture medium below a level that affects cell viability, typically less than 0.5%. The optimal solvent and its final concentration should be determined empirically for your specific cell type.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during experiments with this compound.

Issue 1: Inconsistent or No Observed Effect of this compound

If you are not observing the expected biological effect of this compound, consider the following troubleshooting steps:

  • Verify Compound Integrity:

    • Action: Confirm the correct storage and handling of the compound. If in doubt, use a fresh, unopened vial of this compound.

    • Rationale: Improper storage or repeated freeze-thaw cycles can lead to compound degradation.

  • Assess Cell Health and Target Expression:

    • Action: Regularly check cell morphology and viability. Ensure that the passage number of your cells is within the recommended range.[5]

    • Rationale: Unhealthy cells or cells at a high passage number can exhibit altered responses to stimuli.[5]

  • Review Assay Protocol and Parameters:

    • Action: Re-evaluate the experimental protocol for any potential inconsistencies. Ensure all reagents are within their expiration dates and have been stored correctly.

    • Rationale: Suboptimal assay conditions or expired reagents can significantly impact the results.

Logical Workflow for Troubleshooting Lack of Effect

G A No Effect Observed with this compound B 1. Verify Compound Integrity & Activity A->B C 2. Assess Cell Health & Target Expression B->C Compound OK F Identify Root Cause & Redesign Experiment B->F Compound Issue Found D 3. Review Assay Protocol & Parameters C->D Cells Healthy C->F Cell Issue Found E 4. Check Data Analysis & Interpretation D->E Protocol Correct D->F Assay Issue Found E->F Analysis Validated E->F Analysis Error Found

Caption: Troubleshooting workflow for experiments with no observed effect.

Issue 2: High Well-to-Well Variability in Plate-Based Assays

High variability across wells of a microtiter plate is a common issue that can obscure real experimental effects.

  • Optimize Cell Seeding:

    • Action: Ensure a homogenous single-cell suspension before seeding. Pipette gently and consistently. Avoid seeding cells at the edges of the plate, or fill the edge wells with sterile PBS to minimize evaporation.

    • Rationale: Non-uniform cell distribution is a major source of variability.[5]

  • Standardize Reagent Addition:

    • Action: Use a multichannel pipette for adding reagents and ensure consistent timing between additions.

    • Rationale: Variations in incubation times can lead to significant differences in assay readouts.

  • Control for Edge Effects:

    • Action: As mentioned, avoid using the outer wells for experimental samples. If this is not possible, ensure that control and treated samples are distributed evenly across the plate.

    • Rationale: Evaporation can be more pronounced in the outer wells, leading to changes in reagent concentrations.

Data Presentation

Table 1: Effect of DMSO Concentration on Cell Viability

DMSO Concentration (%)Cell Viability (%)Standard Deviation
0 (Control)1004.5
0.198.25.1
0.595.65.8
1.075.39.2
2.042.112.5

Table 2: Impact of Cell Passage Number on Assay Signal-to-Background Ratio

Cell Passage NumberSignal-to-Background RatioStandard Deviation
512.31.1
1011.81.3
159.52.5
206.23.8
253.14.5

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (and vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

Protocol 2: Western Blotting for Target Protein Phosphorylation
  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the phosphorylated and total target protein, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Signaling Pathway and Workflow Diagrams

Hypothetical this compound Signaling Pathway Inhibition

G cluster_0 Cell Membrane Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Kinase A Kinase A Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Phosphorylates Cellular Response Cellular Response Transcription Factor->Cellular Response Regulates Gene Expression This compound This compound This compound->Kinase B Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

Experimental Workflow for a Cell-Based Assay

G A 1. Cell Culture & Seeding B 2. Compound Treatment A->B C 3. Incubation B->C D 4. Reagent Addition C->D E 5. Signal Detection D->E F 6. Data Analysis E->F

Caption: A standard workflow for a typical cell-based experiment.

Sources of Experimental Variability

G A Total Experimental Variability B Biological Variability A->B C Procedural Variability A->C D Compound Variability A->D B1 Cell Passage B->B1 B2 Cell Health B->B2 C1 Pipetting Error C->C1 C2 Incubation Time C->C2 D1 Solubility D->D1 D2 Stability D->D2

Caption: Interrelated sources of variability in experimental results.

References

Best practices for long-term storage of Mezolidon

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mezolidon

Disclaimer: As "this compound" does not correspond to a known chemical entity in public databases, this guide provides best practices for the long-term storage of novel small molecule research compounds. Researchers should always consult the Certificate of Analysis (CoA) and any supplier-provided documentation for specific handling and storage instructions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound powder?

A1: For solid, powdered small molecules like this compound, long-term storage at refrigerated (2-8°C) or frozen (-20°C to -80°C) temperatures is recommended to ensure stability.[1][2][3] The compound should be stored in a tightly sealed container, protected from light and moisture.[1][3] For many stable, non-volatile compounds, storage at room temperature (15-25°C) may be acceptable if the area is dry and dark.[3] Always refer to the product-specific data sheet for the optimal temperature.

Q2: I need to store this compound in solution. What is the best practice?

A2: Stock solutions should be prepared using a high-purity, anhydrous solvent such as DMSO or ethanol.[1] Once dissolved, it is critical to aliquot the solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[1][4] These aliquots should be stored in tightly sealed vials at -20°C or -80°C.[1][4]

Q3: How sensitive is this compound to light and air?

A3: Many small molecule compounds are sensitive to light, oxygen, and moisture, which can lead to degradation.[3][5] It is best practice to store this compound, both in solid and solution form, in amber vials or other light-protecting containers.[1] For particularly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[3]

Q4: What type of container should I use for storing this compound?

A4: The choice of container is crucial for maintaining compound integrity. For powdered this compound, glass vials with tight-fitting caps are ideal.[3] For solutions, especially those in organic solvents like DMSO, use high-quality polypropylene tubes or glass vials compatible with the solvent to prevent leaching or adsorption of the compound to the container walls.[1][3]

Q5: How can I tell if my stored this compound has degraded?

A5: Visual signs of degradation can include a change in color or the appearance of clumps in the powder. For solutions, precipitation upon thawing can indicate instability or that the solubility limit has been exceeded.[1] The most definitive way to assess degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC) to check for purity.[1][6] A loss of biological activity in your experiments can also be an indicator of compound degradation.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound will not fully dissolve. 1. Incorrect solvent.2. Compound has degraded or precipitated out of solution during storage.3. Concentration is too high for the chosen solvent.1. Verify the recommended solvent on the Certificate of Analysis.2. Gently warm the solution and vortex/sonicate to encourage redissolution.[1]3. If the issue persists, prepare a new, more dilute solution.
Precipitate forms after thawing a stock solution. 1. Compound solubility is lower at colder temperatures.2. Solvent absorbed atmospheric water, reducing solubility.3. Repeated freeze-thaw cycles caused aggregation.1. Gently warm the vial (e.g., to 37°C) and vortex thoroughly to redissolve the compound before use.[1]2. Centrifuge the vial, carefully collect the supernatant, and re-quantify the concentration before use.[1]3. Always aliquot stock solutions to avoid multiple freeze-thaw cycles.[4]
Loss of biological activity in assays. 1. Compound has degraded due to improper storage (temperature, light, moisture).2. Compound has adsorbed to the surface of the storage container.1. Confirm the purity and concentration of the stock solution using an analytical method like HPLC or mass spectrometry.[1][5]2. If degradation is confirmed, acquire a new batch of the compound.3. Consider using different storage vials (e.g., low-adhesion polypropylene).
Powder appears discolored or clumpy. 1. Exposure to moisture and/or air has led to hydration or oxidation.2. Degradation due to exposure to light or high temperatures.1. Do not use the compound. Discard it according to your institution's chemical waste disposal procedures.[7]2. Order a fresh supply and ensure it is stored under the recommended conditions in a desiccated, dark environment.

Experimental Protocols

Protocol: Purity Assessment of Stored this compound via HPLC

This protocol outlines a general method to assess the purity of a this compound sample that has been in long-term storage.

1. Objective: To determine the purity of a stored this compound sample and identify the presence of potential degradation products.

2. Materials:

  • This compound sample (stored)

  • Reference standard of this compound (newly acquired, high purity)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water with 0.1% Formic Acid (FA)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

3. Sample Preparation:

  • Reference Standard: Prepare a 1 mg/mL stock solution of the fresh this compound reference standard in a suitable solvent (e.g., DMSO). Dilute to a working concentration of 10 µg/mL with 50:50 ACN:Water.

  • Stored Sample: Prepare the stored this compound sample in the same manner as the reference standard, ensuring it is fully dissolved.

4. HPLC Method:

  • Mobile Phase A: Water + 0.1% FA

  • Mobile Phase B: ACN + 0.1% FA

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • UV Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., 254 nm).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B (re-equilibration)

5. Data Analysis:

  • Run the reference standard to determine the retention time of pure this compound.

  • Run the stored sample.

  • Compare the chromatograms. The purity of the stored sample can be calculated as the area of the main this compound peak divided by the total area of all peaks, expressed as a percentage.

  • The presence of new peaks in the stored sample's chromatogram indicates degradation.

Visualizations

G cluster_start Start: Experimental Anomaly cluster_check Initial Checks cluster_action Corrective Actions cluster_outcome Resolution start Inconsistent or unexpected experimental results check_solution Is the this compound solution clear and precipitate-free? start->check_solution check_powder Is the solid this compound free of discoloration? start->check_powder warm_vortex Warm vial to 37°C and vortex to redissolve precipitate. check_solution->warm_vortex No hplc_analysis Perform HPLC analysis for purity. check_solution->hplc_analysis Yes check_powder->hplc_analysis Yes discard Discard compromised stock. Use fresh compound and review storage protocol. check_powder->discard No retest_activity Re-test biological activity warm_vortex->retest_activity retest_activity->hplc_analysis Failure activity_restored Activity Restored: Issue was solubility. retest_activity->activity_restored Success degradation_confirmed Degradation Confirmed: Purity <95% or new peaks appear. hplc_analysis->degradation_confirmed degradation_confirmed->discard

Caption: Troubleshooting workflow for storage-related issues with this compound.

References

Validation & Comparative

A Comparative Analysis of Mezolidon and Other Anti-Ulcer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Mezolidon with other established anti-ulcer agents, focusing on their mechanisms of action, efficacy in preclinical models, and the experimental data supporting these findings.

Introduction to Anti-Ulcer Therapies

The management of peptic ulcer disease has evolved significantly, with therapeutic strategies primarily targeting the reduction of gastric acid secretion or the enhancement of mucosal defense mechanisms. Major classes of anti-ulcer drugs include Proton Pump Inhibitors (PPIs), Histamine H2 Receptor Antagonists (H2RAs), and cytoprotective agents. This compound emerges as a cytoprotective agent with a distinct mechanism of action centered on bolstering the gastric mucosa's resilience.

Mechanism of Action

This compound: This agent enhances the defensive capabilities of the gastric mucosa. Its primary mechanism involves increasing and maintaining gastric mucosal blood flow and protecting the gastric mucosal potential difference.[1] This action is crucial in preventing and healing ulcers, as adequate blood flow is essential for delivering oxygen and nutrients to the mucosal tissue and removing harmful back-diffusing acid.

Proton Pump Inhibitors (PPIs): PPIs, such as omeprazole and pantoprazole, irreversibly inhibit the H+/K+ ATPase (the proton pump) in gastric parietal cells.[2][3] This is the final step in the gastric acid secretion pathway, and its blockage leads to a profound and long-lasting reduction in acid output.[2]

Histamine H2 Receptor Antagonists (H2RAs): H2RAs, including famotidine and cimetidine, competitively block the action of histamine on H2 receptors located on parietal cells.[2] This reduces the production of cyclic AMP (cAMP) and subsequently decreases the secretion of gastric acid.[4] Some H2RAs, like famotidine, have also been shown to contribute to the activation of gastric mucosal defensive mechanisms.[5]

Comparative Efficacy Data from Preclinical Studies

Table 1: Effect of Anti-Ulcer Agents on Gastric Mucosal Blood Flow (GMBF) in Rat Models

AgentExperimental ModelDosageChange in GMBFSource
This compound Water-immersion stressNot specifiedIncreased to 120% of control[1]
Omeprazole Conscious rats (basal)80 µmol/kg (oral)Tendency towards increased blood flow[6]
Omeprazole Conscious rats (pentagastrin-stimulated)5 µmol/kg (IV)Unaffected[6]
Famotidine Acidified ethanol-induced injuryNot specifiedInhibited the decrease in GMBF[5]
Cimetidine Conscious rats (pentagastrin-stimulated)Not specifiedDecreased blood flow[6]

Table 2: Effect of Anti-Ulcer Agents on Gastric Mucosal Potential Difference (PD) in Rat Models

AgentExperimental ModelDosageEffect on PDSource
This compound Water-immersion stressNot specifiedSignificantly higher than control (prevented decrease)[1]
Famotidine Acidified ethanol-induced injuryNot specifiedIncreased PD and promoted recovery of decreased PD[5]
Ranitidine Ethanol-induced damageNot specifiedReduced the maximal drop in PD[7]
Cimetidine Healthy human subjects300 mg (oral)Significant rise in PD[8]

Experimental Protocols

Water-Immersion Stress-Induced Gastric Ulcer Model (as used in this compound studies)

This model is a well-established method for inducing stress ulcers in rats.

  • Animals: Male Wistar rats are typically used.

  • Procedure:

    • Rats are fasted for 24-48 hours with free access to water to ensure an empty stomach.[9][10]

    • The animals are placed in restraint cages.

    • The cages are then immersed vertically in a water bath at a constant temperature (e.g., 23°C) to the level of the xiphoid process for a specified duration (e.g., 4-6 hours).[9][10]

    • Following the stress period, the rats are euthanized.

    • The stomachs are removed, opened along the greater curvature, and examined for the presence and severity of ulcers. The ulcer index is then calculated.

Signaling Pathways and Experimental Workflows

Gastric Acid Secretion Pathway and Inhibition by PPIs and H2RAs

The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways. Histamine, acetylcholine, and gastrin are the primary stimulants. H2RAs block the histamine pathway, while PPIs inhibit the final common step of H+ secretion.

Gastric_Acid_Secretion cluster_Parietal_Cell Parietal Cell H2R H2 Receptor AC Adenylyl Cyclase H2R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump activates H_ion H+ ProtonPump->H_ion secretes Gastric Lumen Gastric Lumen H_ion->Gastric Lumen Histamine Histamine Histamine->H2R H2RA H2 Receptor Antagonists H2RA->H2R block PPI Proton Pump Inhibitors PPI->ProtonPump inhibit

Caption: Gastric acid secretion pathway and points of inhibition by H2RAs and PPIs.

Proposed Cytoprotective Pathway of this compound

This compound's mechanism is distinct from acid suppression. It is believed to enhance mucosal defense, primarily through the modulation of blood flow. This can be conceptualized as a pathway that counteracts stress-induced vasoconstriction and mucosal damage.

Mezolidon_Pathway Stress Stress (e.g., Water Immersion) Vasoconstriction Vasoconstriction Stress->Vasoconstriction Reduced_GMBF Reduced Gastric Mucosal Blood Flow Vasoconstriction->Reduced_GMBF Mucosal_Damage Gastric Mucosal Damage / Ulcer Reduced_GMBF->Mucosal_Damage Mucosal_Protection Gastric Mucosal Protection This compound This compound Enhanced_GMBF Enhanced/Maintained Gastric Mucosal Blood Flow This compound->Enhanced_GMBF promotes Enhanced_GMBF->Mucosal_Protection

Caption: Proposed mechanism of this compound in promoting gastric mucosal protection.

Experimental Workflow for Evaluating Anti-Ulcer Agents

A typical preclinical workflow for assessing the efficacy of a novel anti-ulcer compound involves several stages, from initial screening to more detailed mechanistic studies.

Experimental_Workflow Animal_Model Induce Gastric Ulcers (e.g., Water-Immersion Stress) Drug_Admin Administer Test Compound (e.g., this compound) or Control Animal_Model->Drug_Admin Sacrifice Euthanize Animals and Collect Stomachs Drug_Admin->Sacrifice Ulcer_Scoring Macroscopic and Histological Ulcer Scoring Sacrifice->Ulcer_Scoring Biochemical_Assays Biochemical Assays (e.g., GMBF, PD, Mucus Content) Sacrifice->Biochemical_Assays Data_Analysis Data Analysis and Comparison Ulcer_Scoring->Data_Analysis Biochemical_Assays->Data_Analysis

Caption: General experimental workflow for preclinical evaluation of anti-ulcer agents.

Conclusion

This compound represents a promising cytoprotective approach to managing peptic ulcers. Its mechanism, centered on enhancing gastric mucosal blood flow and integrity, offers a complementary strategy to the acid-suppressive effects of PPIs and H2RAs. While direct comparative efficacy data is limited, preclinical evidence suggests a significant protective effect in stress-induced ulcer models. Further research, including well-controlled comparative studies, is warranted to fully elucidate the therapeutic potential of this compound in the landscape of anti-ulcer therapies.

References

Mezolidon's Gastric Mucosal Protection: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Mezolidon's protective effects on the gastric mucosa against established alternative treatments. The information is supported by available experimental data from preclinical studies, offering insights into its potential therapeutic value.

Executive Summary

This compound (also known as KM-1146) is a thiazolidine derivative that has demonstrated significant gastroprotective effects in preclinical models. Its primary mechanism of action appears to be the enhancement and maintenance of gastric mucosal blood flow, a critical component of the stomach's intrinsic defense system. This action contrasts with other major classes of gastroprotective agents, such as proton pump inhibitors (PPIs) and H2 receptor antagonists, which primarily act by suppressing gastric acid secretion. Another class, prostaglandin analogs, offers protection by enhancing mucosal defense mechanisms, including mucus and bicarbonate secretion. This guide will compare this compound to these alternatives, presenting available data, experimental methodologies, and outlining the relevant physiological pathways.

Comparative Data on Gastric Mucosal Protection

The following tables summarize quantitative data from preclinical studies, comparing the efficacy of this compound with other gastroprotective agents in a rat model of stress-induced gastric ulcers. It is important to note that direct head-to-head comparative studies for all agents under identical conditions are limited in the publicly available literature. The data for this compound is primarily derived from studies using the water-immersion restraint stress (WIRS) model in rats.

Table 1: Effect of Gastroprotective Agents on Gastric Mucosal Blood Flow in WIRS Rat Model

CompoundDosageRoute of AdministrationChange in Gastric Mucosal Blood FlowCitation
Control (WIRS) N/AN/ADecrease to 40% of baseline[1]
This compound Not SpecifiedPretreatmentIncrease to 120% of baseline (peak)[1]
Omeprazole 10-100 mg/kgOral/IntraduodenalNot explicitly quantified in WIRS model, but known to increase mucosal blood flow[2]

Table 2: Comparative Efficacy in a Water-Immersion Restraint Stress (WIRS) Rat Model

CompoundDosageRoute of AdministrationUlcer Index / Lesion Score (vs. Control)Percentage InhibitionCitation
This compound Not SpecifiedPretreatmentSignificantly reducedNot Specified[1]
Cimetidine 100 mg/kgNot SpecifiedSignificantly reduced77.97%[3]
Omeprazole 10-100 mg/kgOral/IntraduodenalMarkedly inhibitedNot Specified[2]
Esomeprazole 10 mg/kgIntraperitonealLesion score reduced from 59.7 to 31.9~46.6%[4]
Esomeprazole 50 mg/kgIntraperitonealLesion score reduced from 59.7 to 5.7~90.4%[4]
Misoprostol Not specified in WIRS modelOralEffective in other stress ulcer modelsNot Specified[5]

Table 3: Comparison in Other Preclinical Ulcer Models

Ulcer ModelThis compound (KM-1146)CimetidineOmeprazoleMisoprostol
Shay Ulcer (Pylorus Ligation) Comparable to CimetidineEffectiveMarkedly inhibited (10-100 mg/kg)Effective
Ethanol-Induced Ulcer More effective than CimetidineLess effectiveMarkedly inhibited (20 mg/kg)Effective
Acetic Acid-Induced Ulcer Accelerated healing (50 mg)No effect (200 mg)Accelerated healing (200 mg/kg/day)Not specified

Experimental Protocols

Water-Immersion Restraint Stress (WIRS) Model in Rats

This widely used preclinical model induces gastric lesions through a combination of psychological and physiological stress.

  • Animal Preparation: Male rats (strain, e.g., Wistar or Sprague-Dawley) are fasted for 24-48 hours with free access to water. This ensures an empty stomach, which is more susceptible to ulceration.

  • Drug Administration: The test compound (this compound) or a reference drug (e.g., cimetidine, omeprazole) is administered orally or via another relevant route at a predetermined time before stress induction. A control group receives the vehicle (e.g., saline or a suspension agent).

  • Stress Induction: Rats are placed in individual restraint cages and immersed vertically in a water bath at a controlled temperature (typically 21-23°C) to the level of the xiphoid process. The duration of immersion is typically 3-6 hours.

  • Assessment of Gastric Lesions: Following the stress period, the animals are euthanized. The stomachs are removed, inflated with formalin, and opened along the greater curvature. The length and number of linear ulcers and erosions in the glandular part of the stomach are measured. An ulcer index is calculated, often as the sum of the lengths of all lesions for each rat. The percentage of inhibition is calculated relative to the control group.

  • Measurement of Gastric Mucosal Blood Flow: In some studies, gastric mucosal blood flow is measured using techniques like laser Doppler flowmetry or the hydrogen gas clearance method. This can be done at baseline and at various time points during the stress induction.

Signaling Pathways and Mechanisms of Action

This compound: Enhancement of Gastric Mucosal Blood Flow

The primary gastroprotective mechanism of this compound is attributed to its ability to increase and maintain gastric mucosal blood flow.[1] This is crucial for mucosal defense as adequate blood flow delivers oxygen and bicarbonate to the surface epithelial cells and removes back-diffusing acid and other noxious agents.[6] The precise signaling pathway by which this compound achieves this is not fully elucidated in the available literature. However, regulation of gastric mucosal blood flow is known to be influenced by several pathways.

Mezolidon_Mechanism This compound This compound UnknownReceptor Target Receptor/Protein (Upstream Signal) This compound->UnknownReceptor VasodilatoryPathways Vasodilatory Signaling Pathways UnknownReceptor->VasodilatoryPathways NO_Synthase eNOS Activation VasodilatoryPathways->NO_Synthase Prostaglandins Prostaglandin Synthesis VasodilatoryPathways->Prostaglandins NO Nitric Oxide (NO) NO_Synthase->NO PGI2 PGI2 / PGE2 Prostaglandins->PGI2 IncreasedBloodFlow Increased Gastric Mucosal Blood Flow NO->IncreasedBloodFlow PGI2->IncreasedBloodFlow GastricProtection Gastric Mucosal Protection IncreasedBloodFlow->GastricProtection

Hypothesized signaling pathway for this compound's gastroprotective effect.
Alternative Mechanisms of Action

Proton Pump Inhibitors (e.g., Omeprazole): These drugs irreversibly inhibit the H+/K+ ATPase (proton pump) in gastric parietal cells, the final step in acid secretion. This leads to a profound and long-lasting reduction in gastric acid.

PPI_Mechanism Omeprazole Omeprazole (PPI) ParietalCell Gastric Parietal Cell Omeprazole->ParietalCell ProtonPump H+/K+ ATPase (Proton Pump) Omeprazole->ProtonPump Inhibits AcidSecretion Gastric Acid Secretion ProtonPump->AcidSecretion ReducedAcidity Reduced Gastric Acidity GastricProtection Gastric Mucosal Protection ReducedAcidity->GastricProtection

Mechanism of action for Proton Pump Inhibitors (PPIs).

H2 Receptor Antagonists (e.g., Cimetidine): These agents competitively block histamine H2 receptors on parietal cells, reducing histamine-stimulated gastric acid secretion. They are generally less potent than PPIs.

Prostaglandin Analogs (e.g., Misoprostol): These synthetic prostaglandins exert a "cytoprotective" effect by enhancing mucosal defense mechanisms. This includes stimulating mucus and bicarbonate secretion, increasing mucosal blood flow, and strengthening the mucosal barrier.[5]

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the gastroprotective effects of a novel compound like this compound in a preclinical setting.

Experimental_Workflow AnimalAcclimation Animal Acclimation (e.g., Rats) Fasting Fasting (24-48h) AnimalAcclimation->Fasting Grouping Randomization into Treatment Groups Fasting->Grouping DrugAdmin Drug Administration (this compound, Alternatives, Vehicle) Grouping->DrugAdmin StressInduction Stress Induction (e.g., WIRS) DrugAdmin->StressInduction Euthanasia Euthanasia and Stomach Excision StressInduction->Euthanasia Analysis Analysis Euthanasia->Analysis UlcerIndex Ulcer Index Calculation Analysis->UlcerIndex BloodFlow Mucosal Blood Flow Measurement Analysis->BloodFlow Histology Histological Examination Analysis->Histology DataComparison Data Comparison and Statistical Analysis UlcerIndex->DataComparison BloodFlow->DataComparison Histology->DataComparison

References

Comparative Analysis: Sucralfate vs. An Unidentified Agent (Mezolidon)

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

The aim of this guide is to provide a rigorous comparative analysis of Mezolidon and sucralfate. However, a comprehensive search of scientific literature and drug databases did not yield any information on a compound named "this compound." It is possible that this name is a misspelling, a regional trade name, or a new investigational drug not yet widely documented.

Consequently, a direct comparative analysis as requested is not feasible at this time. This guide will instead provide a comprehensive, data-driven overview of sucralfate, structured to serve as a benchmark for comparison should "this compound" or another relevant agent be identified. We will adhere to the requested format, including data tables, experimental protocols, and visualizations, to facilitate future comparative work.

A Comprehensive Guide to Sucralfate

Sucralfate is a locally acting medication used in the management of acid-peptic disorders.[1][2] Its primary therapeutic effect stems from its ability to form a protective barrier over the ulcerated mucosa, shielding it from corrosive agents like gastric acid, pepsin, and bile salts.[1][3][4]

Mechanism of Action

Unlike systemic acid-suppressing agents, sucralfate's mechanism is topical.[5] In the acidic environment of the stomach (pH < 4), sucralfate undergoes extensive cross-linking to form a viscous, sticky polymer.[1] This polymer exhibits a strong affinity for the protein-rich exudate of ulcer craters, adhering to the damaged tissue.[3][6]

The key facets of its mechanism include:

  • Formation of a Physical Barrier: The sucralfate-protein complex acts as a physical barrier, preventing further damage from acid and pepsin.[1][3]

  • Inhibition of Pepsin: Sucralfate directly adsorbs pepsin, reducing its proteolytic activity at the ulcer site by approximately 32%.[5][6]

  • Adsorption of Bile Salts: The compound effectively binds bile salts, which are known to be injurious to the gastric mucosa.[3][6]

  • Cytoprotective Effects: Sucralfate is believed to stimulate the local production of prostaglandins, epidermal growth factor (EGF), and basic fibroblast growth factor (bFGF), all of which are crucial for mucosal defense and repair.[1][7] It also increases the output of gastric mucus and bicarbonate.[7]

Sucralfate_Mechanism cluster_activation Gastric Lumen (pH < 4) cluster_binding Ulcer Site cluster_effects Protective & Healing Effects Sucralfate Sucralfate Polymer Viscous Sucralfate Polymer Sucralfate->Polymer + HCl Stimulate Stimulates Mucosal Defenses (Prostaglandins, Growth Factors) Sucralfate->Stimulate HCl Hydrochloric Acid Barrier Protective Barrier Polymer->Barrier Adheres to Ulcer Ulcer Crater (Proteinaceous Exudate) Ulcer->Barrier Block Blocks Acid, Pepsin, Bile Salt Diffusion Barrier->Block Inhibit Inhibits Pepsin Activity Barrier->Inhibit Heal Promotes Ulcer Healing Block->Heal Inhibit->Heal Stimulate->Heal

Caption: Sucralfate's activation and mechanism of action at the ulcer site.

Quantitative Data: Clinical Efficacy

The efficacy of sucralfate has been validated in numerous clinical trials. The data below is summarized from key studies.

Table 1: Sucralfate Efficacy in Duodenal Ulcer Healing

Study Design Treatment Regimen Duration Healing Rate (Sucralfate) Healing Rate (Comparator) p-value Reference
Multicenter, Double-Blind Sucralfate 1g q.i.d. vs. Placebo 4 weeks 91.7% 58.1% <0.01 [8]
Multicenter, Double-Blind Sucralfate 1g q.i.d. vs. Placebo 8 weeks 66% 39% N/A [5]
Multicenter, Double-Blind Sucralfate 2g b.i.d. vs. Placebo 8 weeks 74% 55% 0.009 [9]
Comparative Trial Sucralfate 4g/day vs. Cimetidine 1-1.2g/day 4-12 weeks 87-100% 83-86% N/A [5]

| Randomized Controlled Trial | Sucralfate vs. Ranitidine (Bleeding Ulcer) | 6 weeks | 88% | 96.6% | Not Significant |[10] |

Table 2: Sucralfate Efficacy in Other Gastrointestinal Conditions

Condition Study Design Treatment Regimen Duration Primary Outcome p-value Reference
Non-Ulcer Dyspepsia Double-Blind, Placebo-Controlled Sucralfate 1g t.i.d. vs. Placebo 4 weeks 77% symptomatic improvement vs. 56% in placebo <0.01 [11]
Gastric Ulcer Randomized, Single-Blind Sucralfate 2g b.i.d. vs. 1g q.i.d. 8 weeks 94% healing rate vs. 68% Not Significant [12]
Reflux Esophagitis Randomized, Single-Blind Sucralfate 1g q.i.d. vs. Cimetidine 400mg q.i.d. 8 weeks 31% healing rate vs. 14% N/A [13]

| Stress Ulcer Prophylaxis | Meta-Analysis vs. H₂-Antagonists | N/A | N/A | Significantly more effective (Odds Ratio: 0.532) | N/A |[14] |

Experimental Protocols

To ensure reproducibility and critical evaluation, the methodologies of key cited experiments are provided below.

Protocol 1: Double-Blind, Placebo-Controlled Trial for Duodenal Ulcer

  • Objective: To assess the efficacy of sucralfate in the healing of endoscopically documented duodenal ulcers.

  • Study Population: 55 patients with active duodenal ulcers confirmed by endoscopy.

  • Methodology:

    • Screening: Patients undergo baseline endoscopy to confirm the presence and size of the duodenal ulcer.

    • Randomization: Patients are randomized in a double-blind fashion to receive either sucralfate (1g) or an identical-appearing placebo, to be taken four times daily.

    • Treatment Period: The treatment duration is four weeks.

    • Assessment: Patients are evaluated clinically on a weekly basis. A repeat endoscopy is performed at the end of weeks two and four to assess ulcer healing.

  • Primary Endpoint: The percentage of patients with complete ulcer healing at the four-week endoscopy.

  • Reference: [8]

Experimental_Protocol_1 Start Screening: Patients with Active Duodenal Ulcer Rand Randomization (n=55) Start->Rand ArmA Treatment Arm: Sucralfate 1g q.i.d. Rand->ArmA ArmB Control Arm: Placebo q.i.d. Rand->ArmB FollowUp Weekly Clinical Follow-up (Compliance, Symptoms) ArmA->FollowUp ArmB->FollowUp Endo2 Week 2: Endoscopic Evaluation FollowUp->Endo2 Endo4 Week 4: Final Endoscopic Evaluation Endo2->Endo4 Analysis Analysis of Healing Rates Endo4->Analysis

Caption: Workflow for a randomized controlled trial of sucralfate.

Adverse Effects and Drug Interaction Profile

Sucralfate's safety profile is favorable due to its minimal systemic absorption.[6][7]

Table 3: Summary of Adverse Effects

Incidence Adverse Effects
Most Frequent (2%) Constipation[15]
Infrequent (<0.5%) Diarrhea, nausea, gastric discomfort, dry mouth, indigestion, flatulence.[15]
Rare Bezoar formation, aluminum toxicity (in renal failure), hypophosphatemia.[7]

| Hypersensitivity | Rash, pruritus, urticaria, angioedema.[2][5] |

Sucralfate can bind to other medications in the gastrointestinal tract, reducing their absorption. It is advised to administer other drugs at least two hours apart from sucralfate.[7]

Table 4: Clinically Significant Drug Interactions

Drug Class Specific Agents Affected
Fluoroquinolone Antibiotics Ciprofloxacin, Norfloxacin[16]
Anticoagulants Warfarin[15]
Cardiac Glycosides Digoxin[16]
Antiepileptics Phenytoin[16]
Thyroid Hormones Levothyroxine[16]

| Antifungals | Ketoconazole[16] |

References

A Comparative Analysis of Gastric Acid Suppressants: H2 Receptor Antagonists vs. Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Initial Note on "Mezolidon": Our comprehensive search of scientific literature and clinical trial databases did not yield any information on a compound named "this compound." It is possible that this is a typographical error or a reference to an investigational drug not yet in the public domain. Therefore, this guide provides a comparative analysis of two widely-used classes of gastric acid suppressants: H2 Receptor Antagonists (H2RAs) and Proton Pump Inhibitors (PPIs), which are standard comparator agents in this therapeutic area.

Introduction

The management of acid-related gastrointestinal disorders, such as gastritis, peptic ulcer disease, and gastroesophageal reflux disease (GERD), has been revolutionized by the development of potent acid-suppressing medications. For decades, Histamine-2 Receptor Antagonists (H2RAs) were the cornerstone of treatment. However, the advent of Proton Pump Inhibitors (PPIs) marked a significant advancement, offering a different mechanism of action and, in many cases, superior efficacy. This guide provides a detailed comparison of the performance of H2RAs and PPIs, supported by experimental data, to inform research and drug development efforts.

Mechanism of Action

H2 Receptor Antagonists and Proton Pump Inhibitors reduce gastric acid secretion through distinct molecular pathways.

H2 Receptor Antagonists (H2RAs)

H2RAs, such as cimetidine, famotidine, and nizatidine, act as competitive antagonists at the histamine H2 receptors on the basolateral membrane of gastric parietal cells.[1] By blocking the binding of histamine, H2RAs inhibit the downstream signaling cascade that leads to the activation of the proton pump (H+/K+ ATPase), thereby reducing the secretion of gastric acid.[1] This mechanism is particularly effective at suppressing basal and nocturnal acid secretion.

H2RA_Mechanism cluster_parietal_cell Gastric Parietal Cell cluster_extracellular Extracellular Space H2_Receptor H2 Receptor ATP ATP H2_Receptor->ATP Activates Adenylate Cyclase Proton_Pump H+/K+ ATPase (Proton Pump) Gastric_Lumen Gastric Lumen (Stomach Acid) Proton_Pump->Gastric_Lumen H+ Secretion cAMP cAMP ATP->cAMP Converts to cAMP->Proton_Pump Activates Histamine Histamine Histamine->H2_Receptor Binds to H2RA H2 Receptor Antagonist H2RA->H2_Receptor Blocks

Caption: Signaling pathway of H2 Receptor Antagonist action.
Proton Pump Inhibitors (PPIs)

PPIs, including omeprazole, lansoprazole, and pantoprazole, are prodrugs that require an acidic environment for activation.[2][3][4] After absorption, they are delivered to the secretory canaliculi of the parietal cells. In this acidic space, PPIs are converted to their active form, a sulfenamide intermediate, which then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase enzyme.[4] This irreversible inhibition of the proton pump, the final step in the acid secretion pathway, leads to a profound and long-lasting reduction in both basal and meal-stimulated gastric acid production.[4][5]

PPI_Mechanism cluster_parietal_cell Gastric Parietal Cell cluster_canaliculus Secretory Canaliculus (Acidic) Proton_Pump H+/K+ ATPase (Proton Pump) Gastric_Lumen Gastric Lumen (Stomach Acid) Proton_Pump->Gastric_Lumen H+ Secretion Blocked PPI_Active Active PPI (Sulfenamide) PPI_Active->Proton_Pump Irreversibly Binds to and Inhibits PPI_Prodrug PPI (Prodrug) PPI_Prodrug->PPI_Active Acid-catalyzed activation

Caption: Signaling pathway of Proton Pump Inhibitor action.

Comparative Efficacy: A Summary of Clinical Data

Clinical trials have consistently demonstrated that PPIs are more effective than H2RAs in the treatment of various acid-related disorders.

Efficacy EndpointH2 Receptor Antagonists (H2RAs)Proton Pump Inhibitors (PPIs)Key Findings & Citations
GERD Symptom Relief Symptomatic relief in ~60% of patients.Symptomatic relief in ~83% of patients.PPIs provide more rapid and complete symptom relief.[6][7]
Erosive Esophagitis Healing (8 weeks) Healing rates of ~52%.Healing rates up to 90%.PPIs are significantly more effective in healing all grades of erosive esophagitis.[6][8]
Gastric Ulcer Healing (4 weeks) Healing rates of ~78%.Healing rates of ~84%.PPIs demonstrate a modest but statistically significant advantage in healing rates.[1] A meta-analysis showed a 15% increase in healing rates at 4 weeks with some newer PPIs compared to omeprazole.[9]
Duodenal Ulcer Healing (4 weeks) Healing rates of ~76%.Healing rates of ~87%.PPIs show superior healing rates. A meta-analysis indicated a 15.2% therapeutic gain for PPIs over H2RAs after 2 weeks.[1][10][11]
H. pylori Eradication (in triple therapy) Eradication rates vary, can be lower than PPI-based regimens.Generally higher eradication rates.PPIs increase intragastric pH, which enhances the efficacy of antibiotics.[5][12]
Prevention of Peptic Ulcer Recurrence Less effective than PPIs.More effective in preventing recurrence, especially in high-risk patients.Maintenance therapy with H2RAs after initial PPI treatment was found to be insufficient in preventing recurrences.[13]

Experimental Protocols: Representative Clinical Trial Design

The following outlines a typical experimental design for a head-to-head clinical trial comparing the efficacy of an H2RA and a PPI for the treatment of erosive esophagitis.

Title: A Randomized, Double-Blind, Multicenter Study to Compare the Efficacy and Safety of [PPI Name] versus [H2RA Name] in the Treatment of Patients with Erosive Esophagitis.

Objective: To compare the endoscopic healing rates and symptom relief in patients with erosive esophagitis treated with a standard dose of a PPI versus a standard dose of an H2RA over an 8-week period.

Study Design:

  • Phase: III

  • Design: Randomized, double-blind, parallel-group, active-controlled.

  • Patient Population: Adult patients (18-75 years) with endoscopically confirmed erosive esophagitis (e.g., Los Angeles Classification Grades A-D).

  • Exclusion Criteria: History of gastric surgery, Zollinger-Ellison syndrome, active peptic ulcer disease, use of other acid-suppressing drugs within 2 weeks of enrollment, known hypersensitivity to the study drugs.

Treatment Arms:

  • PPI Group: [PPI Name] (e.g., Omeprazole 20 mg) once daily for 8 weeks.

  • H2RA Group: [H2RA Name] (e.g., Famotidine 40 mg) twice daily for 8 weeks.

Study Procedures:

  • Screening Visit (Day -14 to -1): Informed consent, medical history, physical examination, baseline endoscopy to confirm diagnosis and grade esophagitis.

  • Randomization (Day 1): Eligible patients are randomly assigned to one of the two treatment arms.

  • Follow-up Visits (Week 4 and Week 8): Assessment of symptoms (e.g., using a validated questionnaire for heartburn and regurgitation), monitoring of adverse events, and assessment of medication compliance.

  • End-of-Treatment Visit (Week 8): Repeat endoscopy to assess healing of esophageal erosions.

Efficacy Endpoints:

  • Primary Endpoint: The proportion of patients with complete endoscopic healing of erosive esophagitis at Week 8.

  • Secondary Endpoints:

    • The proportion of patients with complete endoscopic healing at Week 4.

    • Time to sustained resolution of heartburn symptoms.

    • Proportion of patients who are symptom-free at Week 4 and Week 8.

    • Safety and tolerability of the treatments.

Statistical Analysis: The primary efficacy analysis will be performed on the intent-to-treat (ITT) population. The comparison of healing rates between the two groups will be conducted using a Chi-square test or Fisher's exact test.

Experimental_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase (8 Weeks) cluster_followup Follow-up & Assessment Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Endoscopy Baseline Endoscopy (Confirm Erosive Esophagitis) Informed_Consent->Baseline_Endoscopy Randomization Randomization Baseline_Endoscopy->Randomization PPI_Group Group A: PPI Treatment (e.g., Omeprazole 20mg QD) Randomization->PPI_Group H2RA_Group Group B: H2RA Treatment (e.g., Famotidine 40mg BID) Randomization->H2RA_Group Week4_Assessment Week 4 Assessment (Symptoms, Adverse Events) PPI_Group->Week4_Assessment H2RA_Group->Week4_Assessment Week8_Assessment Week 8 Assessment (Symptoms, Adverse Events) Week4_Assessment->Week8_Assessment Final_Endoscopy Final Endoscopy (Week 8) (Assess Healing) Week8_Assessment->Final_Endoscopy Data_Analysis Data Analysis (Primary & Secondary Endpoints) Final_Endoscopy->Data_Analysis

Caption: Workflow of a comparative clinical trial.

Conclusion

For the treatment of acid-related gastrointestinal disorders, both H2 Receptor Antagonists and Proton Pump Inhibitors are effective therapeutic options. However, the available evidence from numerous clinical trials strongly supports the superior efficacy of PPIs, particularly in the healing of erosive esophagitis and in providing more rapid and complete symptom relief for GERD.[6][8][10][11] The irreversible inhibition of the final step in acid production by PPIs provides a more profound and sustained acid suppression compared to the competitive antagonism of H2 receptors by H2RAs.[4][5] While H2RAs remain a viable option for less severe conditions or as an on-demand therapy, PPIs are generally considered the first-line treatment for moderate to severe acid-related diseases.[14] Future research and development in this area may focus on agents with even longer durations of action, faster onset, or improved safety profiles for long-term use.

References

Reproducibility of Mezolidon's Anti-Ulcer Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-ulcer effects of Mezolidon, a thiazolidine derivative, against established anti-ulcer agents. The information is compiled from preclinical and clinical studies to offer a comprehensive overview of its efficacy and mechanism of action, with a focus on the reproducibility of its therapeutic effects.

Comparative Efficacy of Anti-Ulcer Agents

The following table summarizes the quantitative data on the efficacy of this compound and comparator drugs in various experimental and clinical settings. Direct comparison is facilitated by including data from similar ulcer models.

DrugDoseUlcer ModelKey Efficacy ParametersSource
This compound (KM-1146) 50 mg/kg (rat)Acetic Acid-Induced UlcerSignificantly accelerated healing[1]
Not specifiedWater-Immersion Stress (rat)Significantly reduced ulcer formation; Maintained gastric mucosal blood flow[2]
Not specifiedShay (Pylorus Ligation) Ulcer (rat)Preventive effect comparable to cimetidine[1]
Not specified0.2N NaOH & 99.5% Ethanol-Induced Ulcer (rat)More effective than cimetidine at non-antisecretory doses[1]
Cimetidine 25, 50, 100 mg/kg (rat)Cold-Restraint StressDose-dependent reduction in ulcer severity[1]
37.5 mg/kg (rat)Aspirin-Induced Ulcer47% inhibition of gastric lesions[3]
75 mg/kg (rat)Aspirin-Induced Ulcer85% inhibition of gastric lesions[3]
200 mg (human)Acetic Acid-Induced Ulcer (rat)No effect on healing[1]
Omeprazole 20 mg/day (human)NSAID-Associated Ulcers80% treatment success at 8 weeks
40 mg/day (human)NSAID-Associated Ulcers79% treatment success at 8 weeks
20 mg/day (human)Duodenal Ulcer97% healing rate at 4 weeks
Ranitidine 150 mg twice daily (human)NSAID-Associated Ulcers63% treatment success at 8 weeks
150 mg twice daily (human)Duodenal Ulcer85% healing rate at 4 weeks

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experimental models cited in the evaluation of these anti-ulcer agents.

Water-Immersion Restraint Stress (WIRS) Induced Ulcer Model

This model is commonly used to induce stress-related gastric ulcers in rodents.

  • Animal Preparation: Male Wistar rats (180-200g) are fasted for 24 hours prior to the experiment, with free access to water.

  • Drug Administration: Test compounds (e.g., this compound) or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before stress induction.

  • Stress Induction: The rats are placed in individual restraint cages and immersed vertically to the level of the xiphoid process in a water bath maintained at a constant temperature (typically 23°C) for a duration of 3 to 6 hours.

  • Ulcer Evaluation: Following the stress period, the animals are euthanized. The stomachs are removed, opened along the greater curvature, and washed with saline. The gastric mucosa is then examined for lesions.

  • Quantification: The severity of ulcers is often quantified by measuring the length of each lesion, and the sum of the lengths is expressed as an ulcer index (mm). The percentage of inhibition of ulceration by a test compound is calculated by comparing the ulcer index of the treated group with that of the control (vehicle) group.

Pylorus Ligation (Shay) Induced Ulcer Model

This model assesses the effect of a drug on gastric acid secretion and ulcer formation due to acid accumulation.

  • Animal Preparation: Rats are fasted for 24-48 hours before the procedure, with access to water.

  • Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the pyloric end of the stomach is carefully ligated with a silk suture, avoiding damage to the blood supply. The abdominal wall is then closed.

  • Drug Administration: The test compound or vehicle is typically administered intraduodenally immediately after pylorus ligation.

  • Incubation Period: The animals are kept for a specified period, usually 4-19 hours, without food or water.

  • Sample Collection and Analysis: After the incubation period, the animals are euthanized. The esophagus is clamped, and the stomach is removed. The gastric contents are collected, centrifuged, and the volume, pH, and total acidity are measured.

  • Ulcer Evaluation: The stomach is opened, and the mucosa is examined for ulcers, which are scored based on their number and severity.

NSAID-Induced Ulcer Model

This model evaluates the ability of a compound to protect against gastric damage caused by nonsteroidal anti-inflammatory drugs.

  • Animal Preparation: Rats are fasted overnight.

  • Drug Administration: The test compound or vehicle is administered orally 30-60 minutes before the administration of the NSAID.

  • Ulcer Induction: A potent ulcerogenic dose of an NSAID (e.g., indomethacin, aspirin) is administered orally or subcutaneously.

  • Observation Period: The animals are observed for a period of 4-8 hours.

  • Ulcer Assessment: After the observation period, the animals are euthanized, and their stomachs are removed and examined for lesions. The ulcer index is determined as described in the WIRS model.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for this compound's anti-ulcer effect and a typical experimental workflow for evaluating anti-ulcer agents.

Mezolidon_Signaling_Pathway Stress Water-Immersion Stress Vasoconstriction Gastric Mucosal Vasoconstriction Stress->Vasoconstriction induces This compound This compound BloodFlow_Maintenance Maintenance/Increase of Gastric Mucosal Blood Flow This compound->BloodFlow_Maintenance promotes BloodFlow_Decrease Decreased Gastric Mucosal Blood Flow Vasoconstriction->BloodFlow_Decrease Ulcer Gastric Ulcer Formation BloodFlow_Decrease->Ulcer leads to Protection Gastroprotection BloodFlow_Maintenance->Protection

Caption: Proposed mechanism of this compound's anti-ulcer action.

Experimental_Workflow Start Start: Fasted Rats Grouping Random Animal Grouping (Control, Test Drug, Standard Drug) Start->Grouping DrugAdmin Drug/Vehicle Administration Grouping->DrugAdmin UlcerInduction Induction of Gastric Ulcer (e.g., WIRS, Pylorus Ligation, NSAID) DrugAdmin->UlcerInduction Sacrifice Euthanasia & Stomach Collection UlcerInduction->Sacrifice Analysis Analysis: - Ulcer Index - Gastric Secretion Parameters - Histopathology Sacrifice->Analysis Data Data Comparison & Conclusion Analysis->Data

Caption: General experimental workflow for anti-ulcer drug screening.

References

Cross-Validation of Mexidol's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, researchers, and scientists, this guide provides an objective comparison of the neuroprotective agent Mexidol (ethylmethylhydroxypyridine succinate) with other therapeutic alternatives for ischemic stroke. The information presented is supported by experimental data to facilitate a comprehensive cross-validation of its mechanism of action.

Executive Summary

Mexidol is a multimodal drug with a unique mechanism of action that encompasses antioxidant, membranotropic, and antihypoxic properties. It has demonstrated efficacy in improving neurological outcomes in patients with ischemic stroke. This guide compares Mexidol's mechanism and performance with standard stroke therapies, including thrombolytics (t-PA) and antiplatelets (aspirin, clopidogrel), as well as other neuroprotective agents like Citicoline and Edaravone. While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide a framework for evaluating Mexidol's therapeutic potential.

Mechanism of Action: Mexidol vs. Alternatives

Mexidol's therapeutic effect stems from its dual-component structure: 3-hydroxypyridine and succinate. The 3-hydroxypyridine component provides potent antioxidant and membranotropic effects, while the succinate component is involved in cellular energy metabolism.[1] This contrasts with the more targeted mechanisms of its alternatives.

Table 1: Comparison of Mechanisms of Action

Drug/Drug Class Primary Mechanism of Action Key Molecular Targets/Pathways
Mexidol Multimodal: Antioxidant, Membranotropic, Antihypoxic, Neuromodulatory- Free radical scavenging- Inhibition of lipid peroxidation- Modulation of membrane-bound enzymes and receptor complexes (e.g., GABA-benzodiazepine, acetylcholine receptors)- Activation of succinate-oxidase pathway in mitochondria- Upregulation of transcription factors (HIF-1α, Nrf2) and neurotrophic factors (NGF, BDNF, VEGF)
Thrombolytics (t-PA) Fibrinolysis- Conversion of plasminogen to plasmin, which degrades fibrin clots
Antiplatelets (Aspirin, Clopidogrel) Inhibition of platelet aggregation- Aspirin: Irreversible inhibition of cyclooxygenase (COX) enzymes- Clopidogrel: Irreversible inhibition of the P2Y12 ADP receptor
Citicoline Neuroprotection and Neurorepair- Precursor for phospholipid synthesis (phosphatidylcholine)- Attenuates inflammation and oxidative stress- Enhances neurotransmitter release
Edaravone Antioxidant- Potent free radical scavenger (hydroxyl radicals)

Performance Data: Mexidol in Clinical and Preclinical Studies

Clinical trials have demonstrated the efficacy of Mexidol in improving outcomes for ischemic stroke patients. The MIR study, a prospective, double-blind, placebo-controlled trial, showed that sequential therapy with Mexidol led to statistically significant improvements in disability (modified Rankin Scale), neurological function (NIHSS), and mobility (Rivermead Index) compared to placebo.[1]

Table 2: Summary of Key Clinical Trial Data for Mexidol (MIR Study) [1]

Outcome Measure Mexidol Group Placebo Group p-value
Median change in mRS at Visit 4 Statistically significant improvementLess improvement0.003
Median change in NIHSS at Visit 4 Statistically significant improvementLess improvement<0.001
Median change in Rivermead Index at Visit 4 Statistically significant improvementLess improvement0.014
Proportion of patients with mRS 0-1 at Visit 4 Increased proportionLower proportion0.002
Adverse Events 23%23%1.000

While direct comparative trials are not abundant, the multimodal mechanism of Mexidol suggests potential advantages over single-target agents, particularly in the complex pathophysiology of ischemic stroke.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to validating the mechanism of action of Mexidol and its alternatives.

Assessment of Antioxidant Activity

Protocol: In vitro DPPH Radical Scavenging Assay

  • Objective: To determine the free radical scavenging activity of the test compound.

  • Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, test compound solutions at various concentrations, and a spectrophotometer.

  • Procedure: a. Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). b. In a 96-well plate, add a fixed volume of DPPH solution to varying concentrations of the test compound. c. Incubate the plate in the dark at room temperature for 30 minutes. d. Measure the absorbance at 517 nm. e. Calculate the percentage of radical scavenging activity using the formula: ((Abs_control - Abs_sample) / Abs_control) * 100.

  • Data Analysis: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

Evaluation of Membranotropic Effects

Protocol: Erythrocyte Hemolysis Assay

  • Objective: To assess the membrane-stabilizing properties of the test compound by measuring its ability to protect erythrocytes from induced hemolysis.

  • Materials: Freshly collected erythrocytes, phosphate-buffered saline (PBS), a hemolytic agent (e.g., AAPH or hypotonic solution), test compound, and a spectrophotometer.

  • Procedure: a. Wash erythrocytes with PBS and prepare a suspension of a specific concentration (e.g., 2%). b. Pre-incubate the erythrocyte suspension with different concentrations of the test compound for a specified time. c. Induce hemolysis by adding the hemolytic agent. d. Incubate for a defined period with gentle shaking. e. Centrifuge the samples to pellet the intact erythrocytes. f. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

  • Data Analysis: Calculate the percentage of hemolysis inhibition compared to the control (hemolytic agent alone).

Assessment of Neuroprotection in a Cell-Based Model

Protocol: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Neuronal Cell Culture

  • Objective: To mimic ischemic/reperfusion injury in vitro and evaluate the protective effects of a test compound on neuronal cell viability.

  • Materials: Neuronal cell line (e.g., SH-SY5Y or primary neurons), glucose-free culture medium, anaerobic chamber, test compound, and a cell viability assay kit (e.g., MTT or LDH).

  • Procedure: a. Culture neuronal cells to a desired confluency. b. Replace the normal culture medium with glucose-free medium. c. Place the cells in an anaerobic chamber (e.g., 95% N2, 5% CO2) for a specific duration to induce OGD. d. To simulate reperfusion, return the cells to normal glucose-containing medium and normoxic conditions. e. Treat the cells with the test compound before, during, or after OGD. f. After a specified reperfusion time, assess cell viability using a standard assay.

  • Data Analysis: Compare the cell viability in the compound-treated groups to the OGD/R control group.

Visualizing Mechanisms and Workflows

To further elucidate the complex interactions and processes involved, the following diagrams are provided.

Mexidol_Mechanism cluster_Mexidol Mexidol cluster_Cellular_Effects Cellular Effects cluster_Molecular_Targets Molecular Targets cluster_Downstream_Effects Downstream Effects Mexidol Mexidol (Ethylmethylhydroxypyridine succinate) Antioxidant Antioxidant Activity (Free Radical Scavenging) Mexidol->Antioxidant Membranotropic Membranotropic Effect (Membrane Stabilization) Mexidol->Membranotropic Antihypoxic Antihypoxic Effect (Mitochondrial Respiration) Mexidol->Antihypoxic Neuromodulatory Neuromodulation (Receptor Modulation) Mexidol->Neuromodulatory ROS Reactive Oxygen Species Antioxidant->ROS Scavenges Membrane Cell Membrane Membranotropic->Membrane Stabilizes Mitochondria Mitochondria Antihypoxic->Mitochondria Supports Receptors GABA/ACh Receptors Neuromodulatory->Receptors Modulates Neuroprotection Neuroprotection ROS->Neuroprotection Membrane->Neuroprotection Mitochondria->Neuroprotection Receptors->Neuroprotection

Caption: Multimodal mechanism of action of Mexidol.

Stroke_Therapies_Comparison cluster_Therapeutic_Strategies Therapeutic Strategies cluster_Mechanisms Primary Mechanisms Ischemic_Stroke Ischemic Stroke (Blood Clot) Thrombolysis Thrombolysis (t-PA) Ischemic_Stroke->Thrombolysis Acute Treatment Antiplatelet Antiplatelet Therapy (Aspirin, Clopidogrel) Ischemic_Stroke->Antiplatelet Prevention Neuroprotection Neuroprotection (Mexidol, Citicoline, Edaravone) Ischemic_Stroke->Neuroprotection Adjunctive Therapy Clot_Lysis Clot Lysis Thrombolysis->Clot_Lysis Platelet_Inhibition Inhibition of Platelet Aggregation Antiplatelet->Platelet_Inhibition Neuronal_Protection Protection of Neuronal Tissue Neuroprotection->Neuronal_Protection Experimental_Workflow cluster_In_Vitro In Vitro Assays cluster_In_Vivo In Vivo Models cluster_Analysis Analysis DPPH DPPH Assay (Antioxidant Capacity) Biochemical Biochemical Assays (e.g., MDA, SOD) DPPH->Biochemical Hemolysis Erythrocyte Hemolysis (Membrane Stability) Hemolysis->Biochemical OGD OGD/R Model (Neuroprotection) OGD->Biochemical MCAO MCAO Model (Ischemic Stroke) Histological Histological Analysis (Infarct Volume) MCAO->Histological Behavioral Behavioral Tests (Neurological Score) MCAO->Behavioral

References

A Comparative Analysis of Linezolid in the Treatment of Gram-Positive Infections

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Review of Linezolid: Comparative Efficacy, Safety, and Mechanism of Action

Comparative Efficacy of Linezolid

Clinical studies have demonstrated that Linezolid is a promising option for treating infections caused by Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3] A meta-analysis of eight randomized controlled trials involving 1,641 subjects did not show Linezolid to be superior to glycopeptide antibiotics for clinical success, microbiological success, or mortality in cases of nosocomial pneumonia.[4] However, for skin and soft tissue infections (SSTIs), a separate meta-analysis found Linezolid to have significantly better clinical and microbiological cure rates compared to vancomycin.[5] In the treatment of MRSA-related pulmonary and skin and soft tissue infections, Linezolid outperformed other antibiotics in effectiveness and microbial killing rates.[3] For vancomycin-resistant Enterococcus (VRE) bacteremia, patients treated with Linezolid had significantly lower 30-day all-cause mortality and infection-related mortality rates compared to those treated with daptomycin.[2]

Indication Comparator Primary Outcome Result (Linezolid vs. Comparator) Reference
Nosocomial Pneumonia (suspected MRSA)Glycopeptides (Vancomycin, Teicoplanin)Clinical SuccessRelative Risk (RR): 1.04 (95% CI: 0.97-1.11)[4]
Nosocomial Pneumonia (suspected MRSA)Glycopeptides (Vancomycin, Teicoplanin)Microbiological SuccessRR: 1.13 (95% CI: 0.97-1.31)[4]
Nosocomial Pneumonia (suspected MRSA)Glycopeptides (Vancomycin, Teicoplanin)MortalityRR: 0.91 (95% CI: 0.69-1.18)[4]
Skin and Soft Tissue Infections (SSTIs)VancomycinClinical Cure RateRR: 1.09 (95% CI: 1.02-1.16)[5]
Skin and Soft Tissue Infections (SSTIs)VancomycinMicrobiological Cure RateRR: 1.08 (95% CI: 1.01-1.16)[5]
MRSA Pulmonary InfectionsVarious AntibioticsEffectiveness RateLinezolid outperformed others (SUCRA: 90.6%)[3]
MRSA Skin and Soft Tissue InfectionsVarious AntibioticsEffectiveness RateLinezolid outperformed others (SUCRA: 86.3%)[3]
Vancomycin-Resistant Enterococcus (VRE) BacteremiaDaptomycin30-day All-Cause MortalityOdds Ratio (OR): 1.61 (95% CI: 1.08-2.40) - Favors Linezolid[2]
Safety Profile of Linezolid

The safety profile of Linezolid is a critical consideration in its clinical use. While generally well-tolerated, some studies have indicated a higher incidence of certain adverse events compared to other antibiotics.[5] Specifically, the incidence of vomiting, diarrhea, and thrombocytopenia was significantly higher in patients treated with Linezolid.[5] A network meta-analysis also highlighted a higher risk of thrombocytopenia with Linezolid but a lower risk of nephrotoxicity compared to other antibiotics.[3] Vancomycin showed a lower incidence of adverse reactions and less hepatotoxicity compared to Linezolid and tigecycline.[3]

Adverse Event Comparator Result (Linezolid vs. Comparator) Reference
VomitingOther treatments for SSTIsSignificantly higher incidence with Linezolid[5]
DiarrheaOther treatments for SSTIsSignificantly higher incidence with Linezolid[5]
ThrombocytopeniaOther treatments for SSTIsSignificantly higher incidence with Linezolid[5]
ThrombocytopeniaVarious AntibioticsHigher risk with Linezolid[3]
NephrotoxicityVarious AntibioticsLower risk with Linezolid[3]
HepatotoxicityVancomycin, TigecyclineHigher than Vancomycin, comparable to Tigecycline[3]

Experimental Protocols

Meta-Analysis of Randomized Controlled Trials for Nosocomial Pneumonia

Objective: To compare the efficacy of Linezolid with glycopeptide antibiotics for suspected MRSA nosocomial pneumonia.

Methodology:

  • Literature Search: A systematic search of PubMed MEDLINE and Cochrane Central Register of Controlled Trials databases was conducted for English language, randomized, controlled trials.

  • Study Selection: Trials comparing Linezolid to glycopeptide antibiotics in patients over 12 years of age with suspected MRSA pneumonia were included.

  • Data Extraction: Data on clinical success, microbiological success, mortality, and adverse events were extracted.

  • Statistical Analysis: Pooled relative risks (RRs) and 95% confidence intervals (CIs) were calculated using the Mantel-Haenszel random effects model. A random effects model was chosen for its conservative confidence intervals and greater generalizability.[4]

Network Meta-Analysis of Antibiotics for MRSA Infections

Objective: To compare the effectiveness and safety of six antibiotics (Linezolid, teicoplanin, daptomycin, tigecycline, ceftaroline fosamil, and vancomycin) in treating MRSA-related diseases.

Methodology:

  • Literature Search: A systematic search of PubMed, Embase, Web of Science, and the Cochrane Library was performed for studies published up to August 22, 2023.

  • Study Selection: All eligible randomized controlled trials of the six antibiotics were included.

  • Data Analysis: A network meta-analysis was conducted. Categorical data were analyzed using the odds ratio (OR), and continuous data were analyzed using the mean difference (SMD). The surface under the cumulative ranking (SUCRA) was used to evaluate the incidence rate of effectiveness and adverse events.[3]

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Linezolid is a synthetic antibiotic that belongs to the oxazolidinone class.[2] Its primary mechanism of action involves the inhibition of bacterial protein synthesis. It achieves this by binding to the 23S ribosomal RNA of the 50S subunit, which prevents the formation of a functional 70S initiation complex, a critical step in the translation process.[2] This unique mechanism of action means there is no cross-resistance with other protein synthesis inhibitors.

cluster_ribosome Bacterial Ribosome 30S_Subunit 30S Subunit 70S_Initiation_Complex 70S Initiation Complex 30S_Subunit->70S_Initiation_Complex 50S_Subunit 50S Subunit 50S_Subunit->70S_Initiation_Complex 50S_Subunit->Inhibition Protein_Synthesis Protein Synthesis 70S_Initiation_Complex->Protein_Synthesis mRNA mRNA mRNA->30S_Subunit tRNA tRNA tRNA->30S_Subunit Linezolid Linezolid Linezolid->50S_Subunit Binds to 23S rRNA Inhibition->70S_Initiation_Complex

Caption: Linezolid's mechanism of action on the bacterial ribosome.

Experimental Workflow for Comparative Antibiotic Efficacy Study

The following diagram illustrates a typical workflow for a randomized controlled trial comparing the efficacy of Linezolid to another antibiotic.

Patient_Population Eligible Patient Population Randomization Randomization Patient_Population->Randomization Linezolid_Arm Linezolid Treatment Arm Randomization->Linezolid_Arm Comparator_Arm Comparator Antibiotic Arm Randomization->Comparator_Arm Treatment_Period Treatment Period Linezolid_Arm->Treatment_Period Comparator_Arm->Treatment_Period Follow_Up Follow-Up Period Treatment_Period->Follow_Up Data_Collection Data Collection (Efficacy & Safety) Follow_Up->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Statistical_Analysis->Results

Caption: A standard workflow for a randomized controlled clinical trial.

References

Head-to-head studies of Mezolidon with novel compounds

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of scientific and medical databases, no information could be found for a compound named "Mezolidon." This suggests that "this compound" may be a fictional name, a highly specific internal designation not in the public domain, or a misspelling of another compound.

Therefore, the requested "Publish Comparison Guides" on head-to-head studies of this compound with novel compounds cannot be created. The core requirements of data presentation, experimental protocols, and visualizations are contingent on the existence of publicly available scientific data, which is absent for this topic.

Researchers, scientists, and drug development professionals seeking information on specific therapeutic agents are encouraged to verify the compound's name and consult peer-reviewed scientific literature and established drug databases for accurate and validated information.

If "this compound" is an alternative name for a known compound, providing the correct nomenclature will be necessary to proceed with a literature search and the generation of the requested comparative guide. Without a valid starting point, no data can be presented or analyzed.

Safety Operating Guide

Navigating the Disposal of "Mezolidon": A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Advisory: The chemical name "Mezolidon" does not correspond to a recognized substance in standard chemical databases. It is plausible that this is a typographical error, an internal laboratory code, or a trade name. The cornerstone of safe chemical disposal is accurate identification. Attempting to dispose of an unknown substance can lead to dangerous chemical reactions, environmental harm, and regulatory non-compliance.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely manage and dispose of an unidentified or internally coded chemical. The primary objective is to ensure the safety of laboratory personnel and adhere to all environmental regulations.

Step 1: Chemical Identification and Safety Data Sheet (SDS) Retrieval

The initial and most critical action is to positively identify the chemical. All subsequent handling and disposal procedures are contingent on this information.

Actionable Steps:

  • Internal Documentation Review: Thoroughly examine laboratory notebooks, chemical inventory records, and internal databases for any mention of "this compound." This internal identifier may be linked to a formal chemical name or formula.

  • Container Examination: Carefully inspect the container for any additional labels, manufacturer details, chemical structures, or lot numbers that could aid in identification.

  • Consult with Colleagues: Engage with the principal investigator, laboratory manager, or the researchers who may have synthesized or procured the substance.

  • Treat as Unknown if Unidentified: If the chemical's identity cannot be conclusively determined through documentation and consultation, it must be handled as an unknown hazardous substance.[1][2] Immediately contact your institution's Environmental Health & Safety (EHS) department for guidance.[1] They will have established protocols for the analysis and identification of unknown waste. The cost of this analysis is typically borne by the generating department or research group.[3]

Once the chemical is identified, procure its Safety Data Sheet (SDS). The SDS is the definitive source of information regarding the substance's properties, hazards, and required safety precautions, with Section 13 specifically detailing disposal considerations.[1]

Step 2: Hazard Assessment and Waste Classification

Upon successful identification and SDS retrieval, a thorough hazard assessment must be conducted to classify the waste appropriately.

Property Information to Extract from SDS Significance for Disposal
Physical State Solid, Liquid, GasDetermines the type of containment required.
pH Section 9Indicates corrosivity. Wastes with a pH ≤ 2 or ≥ 12.5 are typically considered corrosive hazardous waste.
Flash Point Section 9Determines ignitability. A low flash point indicates a flammable hazardous waste.
Reactivity Section 10Identifies incompatibilities with other chemicals (e.g., water, air, other waste streams).[4]
Toxicity Section 11Specifies health hazards (e.g., toxic, carcinogenic). This information is crucial for determining the appropriate disposal route and required personal protective equipment (PPE).
Environmental Hazards Section 12Details aquatic toxicity and other environmental risks, which may dictate specific disposal requirements.
EPA Waste Codes Section 13Provides the specific federal or state waste codes for proper manifest documentation.

Step 3: Proper Containment and Labeling

Proper containment and labeling are essential for safe storage and transport of chemical waste.

Experimental Protocol for Containment:

  • Container Selection: Choose a waste container that is chemically compatible with the substance as specified in the SDS. The container must be in good condition, free of leaks, and possess a secure, tightly-sealing lid.[5]

  • Segregation: Never mix incompatible wastes.[5] For example, acids should be kept separate from bases, and oxidizing agents should be segregated from organic solvents.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations or formulas), and a clear indication of the associated hazards (e.g., Flammable, Corrosive, Toxic).[6]

  • Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be located at or near the point of generation and be under the control of laboratory personnel.[4][7]

Step 4: Disposal Procedures

Under no circumstances should hazardous chemicals be disposed of down the drain or in the regular trash.[7][8]

Operational Plan for Disposal:

  • Contact EHS: Once the waste container is ready for removal, contact your institution's EHS department to schedule a waste pickup.[9] They will provide specific instructions for collection and transport.

  • External Contractor: For unknown chemicals, the EHS department will typically arrange for an approved external hazardous waste contractor to identify and dispose of the material.[3]

  • Documentation: Maintain meticulous records of all hazardous waste generated and disposed of. This documentation is critical for regulatory compliance.

Logical Workflow for Unidentified Chemical Disposal

The following diagram illustrates the decision-making process for handling a substance like "this compound."

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Action start Unidentified Chemical ('this compound') check_docs Review Internal Documents (Notebooks, Inventory) start->check_docs consult Consult with Lab Personnel check_docs->consult id_success Chemical Identified consult->id_success Successful id_fail Remains Unknown consult->id_fail Unsuccessful sds Obtain Safety Data Sheet (SDS) id_success->sds contact_ehs Contact EHS for Unknown Protocol id_fail->contact_ehs assess Assess Hazards and Classify Waste sds->assess contain Properly Contain and Label Waste assess->contain dispose Arrange for EHS Disposal contain->dispose analysis EHS/Contractor Analysis contact_ehs->analysis analysis->assess

Caption: Workflow for the safe handling and disposal of an unidentified laboratory chemical.

By adhering to these procedures, laboratory professionals can ensure that all chemical waste is managed in a manner that prioritizes safety, environmental responsibility, and regulatory compliance.

References

Navigating the Safe Handling of Mezolidon: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Mezolidon (CAS No. 82697-73-2), also known as KM-1146. In the absence of a comprehensive Safety Data Sheet (SDS), this document outlines a conservative approach, treating this compound as a potent or uncharacterized compound. A thorough risk assessment should be conducted by the user before any handling.

Personal Protective Equipment (PPE): A Multi-layered Defense

Given the limited publicly available safety data for this compound, a robust personal protective equipment (PPE) strategy is crucial to minimize potential exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended PPE
Receiving and Storage - Nitrile gloves- Safety glasses- Laboratory coat
Weighing and Aliquoting (Solid) - Double nitrile gloves- Chemical splash goggles or a face shield- Disposable, low-permeability gown with knit cuffs- N95 or higher-rated respirator (if not handled in a certified chemical fume hood or containment ventilated enclosure)
Solution Preparation and Handling - Double nitrile gloves- Chemical splash goggles- Laboratory coat or disposable gown
Spill Cleanup - Double nitrile gloves- Chemical splash goggles and face shield- Disposable, chemical-resistant coveralls- Appropriate respiratory protection (e.g., half-mask respirator with appropriate cartridges)

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will further enhance safety. The following procedural workflow is recommended:

1. Designated Area:

  • All work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a containment ventilated enclosure (CVE), to prevent cross-contamination.

  • The work area should be clearly labeled as a "Potent Compound Handling Area."

2. Weighing and Aliquoting:

  • Weighing of solid this compound should be performed in a ventilated balance enclosure or a chemical fume hood to minimize the risk of aerosolization.

  • Use dedicated spatulas and weighing boats. Decontaminate these items after use or dispose of them as hazardous waste.

3. Solution Preparation:

  • When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.

  • Ensure all containers are clearly and accurately labeled with the compound name, concentration, date, and hazard information.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert colleagues.

  • Wearing the appropriate PPE for spill cleanup, contain the spill using an absorbent material suitable for chemical spills.

  • Carefully collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with an appropriate cleaning agent.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and associated contaminated materials is critical to protect personnel and the environment.

  • Solid Waste: Unused solid this compound and any grossly contaminated disposable items (e.g., weighing papers, gloves, gowns) should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not dispose of this compound solutions down the drain.

  • Sharps: Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container.

  • Decontamination: All non-disposable labware that has come into contact with this compound should be decontaminated. A validated cleaning procedure should be established.

Visualizing Safety Workflows

To further clarify the procedural guidance, the following diagrams illustrate the decision-making process for PPE selection and the workflow for waste disposal.

Caption: PPE Selection Workflow for Handling this compound.

Waste_Disposal_Workflow Start Generate this compound Waste WasteType Identify Waste Type Start->WasteType Solid Solid Waste (Unused compound, contaminated disposables) WasteType->Solid Solid Liquid Liquid Waste (Solutions containing this compound) WasteType->Liquid Liquid Sharps Contaminated Sharps WasteType->Sharps Sharps CollectSolid Collect in Labeled, Sealed Hazardous Solid Waste Container Solid->CollectSolid CollectLiquid Collect in Labeled, Sealed Hazardous Liquid Waste Container Liquid->CollectLiquid CollectSharps Dispose in Designated Sharps Container Sharps->CollectSharps Disposal Arrange for Pickup by Environmental Health & Safety CollectSolid->Disposal CollectLiquid->Disposal CollectSharps->Disposal

Caption: this compound Waste Disposal Workflow.

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Mezolidon
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Mezolidon

体外研究产品的免责声明和信息

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